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  • Product: N,2,6-trimethylcyclohexan-1-amine

Core Science & Biosynthesis

Foundational

N,2,6-Trimethylcyclohexan-1-amine: A Comprehensive Technical Guide on Identifiers, Structural Properties, and Synthetic Utility

Executive Summary & Core Rationale As a Senior Application Scientist, I frequently encounter sterically hindered secondary amines in the design of active pharmaceutical ingredients (APIs) and specialized catalysts. N,2,6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

As a Senior Application Scientist, I frequently encounter sterically hindered secondary amines in the design of active pharmaceutical ingredients (APIs) and specialized catalysts. N,2,6-trimethylcyclohexan-1-amine represents a highly valuable, yet structurally complex, building block in this domain. Its unique topology—featuring a cyclohexyl core flanked by two methyl groups at the 2- and 6-positions, and an N-methylated amine at the 1-position—provides exceptional steric shielding.

This guide elucidates the compound’s identifiers, stereochemical complexities, and provides a self-validating, field-tested protocol for its synthesis via reductive amination.

Chemical Identifiers and Structural Properties

The presence of three chiral centers (C1, C2, and C6) in the fully substituted ring leads to multiple diastereomers. The precise identification of these isomers is paramount for reproducible drug development and patent filing.

Table 1: Primary Identifiers for N,2,6-Trimethylcyclohexan-1-amine
Property / IdentifierValueReference
Chemical Name N,2,6-Trimethylcyclohexan-1-amine[1]
CAS Registry Number (Free Base) 1052554-50-3[1]
CAS Registry Number (HCl Salt) 1269152-63-7
Molecular Formula C9H19N[2]
Monoisotopic Mass 141.15175 Da[2]
SMILES CC1CCCC(C1NC)C[2]
InChIKey BWVAXYOVGQELNQ-UHFFFAOYSA-N[2]
PubChem CID (trans-(2S,6S)) 30054243[3]
PubChem CID (cis-(2R,6S)) 30054249[4]

Causality in Salt Selection: Why distinguish between the free base and the hydrochloride salt? The free base (CAS: 1052554-50-3)[1] is a volatile liquid prone to oxidation and atmospheric carbon dioxide absorption (forming insoluble carbamates). Converting it to the hydrochloride salt (CAS: 1269152-63-7) drastically improves bench stability, crystallinity, and handling during chromatographic purification.

Synthetic Methodology: Reductive Amination

The most direct and scalable route to N,2,6-trimethylcyclohexan-1-amine is the reductive amination of 2,6-dimethylcyclohexanone with methylamine.

Mechanistic Causality

In my experience optimizing scale-up routes for hindered amines, this reaction presents a classic kinetic challenge. The starting material, 2,6-dimethylcyclohexanone, possesses significant steric bulk flanking the carbonyl carbon.

  • Imine Formation: The nucleophilic attack of methylamine is kinetically hindered but thermodynamically driven by the removal of water or the use of dehydrating solvents.

  • Hydride Reduction: The choice of reducing agent (e.g., NaBH₃CN) dictates the stereochemical outcome. A bulky hydride source must approach the intermediate imine from the less hindered axial face, predominantly yielding the equatorial amine. This leads to a predictable diastereomeric mixture that requires subsequent resolution.

Step-by-Step Protocol: Synthesis and Isolation

This protocol is designed as a self-validating system: in-process controls (IPCs) are embedded to ensure reaction fidelity and prevent downstream failures.

Reagents:

  • 2,6-Dimethylcyclohexanone (1.0 eq)

  • Methylamine solution (33% in absolute ethanol, 5.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

  • Glacial acetic acid (catalytic, to pH 5-6)

  • Anhydrous Methanol (solvent)

Step 1: Imine Condensation

  • Dissolve 2,6-dimethylcyclohexanone in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere.

  • Add the methylamine solution dropwise at 0 °C to control the exothermic dissolution and prevent amine volatilization.

  • Validation Check (IPC 1): Stir for 4 hours at room temperature. Monitor the disappearance of the ketone via GC-MS. The sterically hindered imine intermediate should be the sole major peak before proceeding.

Step 2: Hydride Reduction

  • Adjust the pH of the solution to 5-6 using glacial acetic acid. Causality Check: NaBH₃CN requires a slightly acidic environment to activate the imine via protonation; however, if the pH drops below 4, the hydride will rapidly decompose into hydrogen gas, stalling the reduction.

  • Add NaBH₃CN in small portions over 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check (IPC 2): Perform a TLC (DCM:MeOH 9:1 with ninhydrin stain). The secondary amine will appear as a distinct, UV-inactive spot with an Rf ~0.3 that stains purple/brown upon heating.

Step 3: Work-Up and Salt Formation

  • Quench the reaction with 1 M NaOH to neutralize the acid and destroy excess hydride safely.

  • Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude free base[1].

  • Salt Formation: Dissolve the crude oil in diethyl ether and add 2M HCl in ether to precipitate N,2,6-trimethylcyclohexan-1-amine hydrochloride. Filter and recrystallize from ethanol/ether to isolate the pure diastereomers (e.g., CID 30054243 and CID 30054249)[3][4].

Workflow Visualization

The following diagram maps the synthetic logic and stereochemical divergence of the reductive amination process.

G A 2,6-Dimethylcyclohexanone + Methylamine B Imine Formation (Methanol, RT) A->B C Sterically Hindered Imine Intermediate B->C D Reduction (NaBH3CN, pH 5-6) C->D Hydride attack controlled by sterics E Diastereomeric Mixture (Free Base CAS: 1052554-50-3) D->E F HCl Salt Formation & Crystallization E->F G trans-(2S,6S)-Isomer (CID 30054243) F->G H cis-(2R,6S)-Isomer (CID 30054249) F->H

Synthetic workflow and stereochemical resolution of N,2,6-trimethylcyclohexan-1-amine.

Analytical Characterization Standards

To ensure trustworthiness, the isolated product must be analytically validated against known standards[2]:

  • GC-MS: The monoisotopic mass of the free base is 141.15 Da. Electron ionization (EI) typically yields a weak molecular ion peak [M]⁺ at m/z 141, with a dominant, characteristic alpha-cleavage fragment at m/z 126 (representing the loss of a methyl radical from the cyclohexyl ring).

  • NMR Spectroscopy: The N-methyl protons will appear as a sharp singlet around ~2.3 ppm (in CDCl₃). The multiplicity of the C1 methine proton (~2.5-3.0 ppm) is highly diagnostic of the stereochemistry; axial-axial couplings (characterized by large J values of ~10-12 Hz) confirm an equatorial amine orientation.

References

  • trans-(2S,6S)-N,2,6-trimethylcyclohexan-1-amine - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link][3]

  • cis-(2R,6S)-N,2,6-trimethylcyclohexan-1-amine - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link][4]

  • N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N) - PubChemLite Source: Université du Luxembourg (LCSB) URL:[Link][2]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of N,2,6-Trimethylcyclohexan-1-amine Isomers

Abstract The stereochemical arrangement of substituents on a cyclohexane ring profoundly influences molecular conformation and, consequently, thermodynamic stability. This principle is of paramount importance in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereochemical arrangement of substituents on a cyclohexane ring profoundly influences molecular conformation and, consequently, thermodynamic stability. This principle is of paramount importance in medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties. This in-depth technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the diastereomers of N,2,6-trimethylcyclohexan-1-amine. We will explore the foundational principles of conformational analysis, focusing on the critical role of 1,3-diaxial interactions. Furthermore, this guide details robust experimental and computational protocols for quantifying the relative stabilities of these isomers, offering researchers a validated framework for stereochemical analysis.

Introduction: The Significance of Cyclohexylamine Scaffolds

Substituted cyclohexylamines are privileged scaffolds in modern drug development and chemical synthesis. Their rigid, well-defined three-dimensional structures allow for precise spatial orientation of functional groups, which is critical for molecular recognition at biological targets. The thermodynamic stability of a specific isomer determines its relative population at equilibrium, directly impacting its effective concentration and, therefore, its efficacy and potential off-target effects. Understanding and controlling the stereochemistry of molecules like N,2,6-trimethylcyclohexan-1-amine—which possesses three stereocenters—is a cornerstone of rational molecular design. This guide will dissect the nuanced interplay of steric forces that dictate the stability of its various isomers.

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

The thermodynamic stability of a substituted cyclohexane is primarily determined by the steric strain present in its accessible conformations. The chair conformation is the most stable arrangement for the cyclohexane ring, and substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

A substituent in the equatorial position is generally more stable than in the axial position due to the absence of unfavorable steric interactions. When a substituent is in the axial position, it experiences steric repulsion from the two other axial hydrogens (or substituents) on the same side of the ring.[1][2] This destabilizing interaction is known as a 1,3-diaxial interaction .[1][3][4]

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[5] Larger substituents have greater A-values, indicating a stronger preference for the equatorial position.

Table 1: Conformational Energies (A-Values) for Relevant Substituents

SubstituentA-Value (kcal/mol)Source
Methyl (-CH₃)~1.7-1.8[5][6][7]
N-Methylamino (-NHMe)~1.0[8]
N,N-Dimethylamino (-NMe₂)~2.1[7][8]

Note: The A-value for -NHMe is used as a proxy for the N-methyl group on the amine at C1. The exact value can be solvent-dependent.

Analysis of N,2,6-Trimethylcyclohexan-1-amine Diastereomers

N,2,6-trimethylcyclohexan-1-amine has three stereocenters (C1, C2, and C6), giving rise to 2³ = 8 stereoisomers, which exist as four pairs of enantiomers. For the purpose of thermodynamic stability, we will analyze the relative energies of the four possible diastereomers. The key to determining stability is to identify which diastereomer can adopt a chair conformation that minimizes the number and severity of 1,3-diaxial interactions by placing the maximum number of bulky substituents in the equatorial position.

The substituents are:

  • C1: N-methylamino (-NHCH₃)

  • C2: Methyl (-CH₃)

  • C6: Methyl (-CH₃)

Let's analyze the two most illustrative diastereomers:

Diastereomer A: (1,2-trans, 1,6-trans) Isomer

This isomer has both the C2-methyl and C6-methyl groups trans to the C1-amino group. This arrangement allows for the most stable possible conformation.

  • Conformation A1: In one chair form, all three substituents can occupy equatorial positions. The C1-NHCH₃ group is equatorial, the C2-CH₃ is equatorial, and the C6-CH₃ is equatorial. This conformer has minimal steric strain, as all bulky groups avoid 1,3-diaxial interactions.

  • Conformation A2 (after ring flip): The ring flip would force all three substituents into axial positions. This conformer would be exceptionally high in energy due to multiple severe 1,3-diaxial interactions, including a particularly destabilizing interaction between the two axial methyl groups at C2 and C6.

Diastereomer B: (1,2-cis, 1,6-cis) Isomer

This isomer has both the C2-methyl and C6-methyl groups cis to the C1-amino group.

  • Conformation B1: If the C1-NHCH₃ group is placed in the equatorial position, both the C2-CH₃ and C6-CH₃ groups must be in axial positions. This conformation suffers from two significant 1,3-diaxial interactions involving the methyl groups.

  • Conformation B2 (after ring flip): If the C1-NHCH₃ group is placed in the axial position, both the C2-CH₃ and C6-CH₃ groups can occupy equatorial positions. This conformer has one 1,3-diaxial interaction associated with the axial -NHCH₃ group.

The remaining two diastereomers ((1,2-cis, 1,6-trans) and (1,2-trans, 1,6-cis), which are enantiomeric) will have intermediate stabilities, as their most stable conformations will involve one axial and two equatorial substituents.

Experimental Determination of Isomeric Stability

The relative thermodynamic stabilities of the isomers can be determined experimentally by allowing a mixture of the isomers to equilibrate and then analyzing the composition of the mixture.

Protocol: Acid-Catalyzed Equilibration

The interconversion of amine stereoisomers can be achieved via acid-catalyzed equilibration.[9] The mechanism involves the reversible formation of an imine or enamine intermediate, which allows for the epimerization of the stereocenters adjacent to the amine.[10][11]

Objective: To reach the thermodynamic equilibrium of all N,2,6-trimethylcyclohexan-1-amine isomers and quantify their relative ratios.

Materials:

  • A non-equilibrium mixture of N,2,6-trimethylcyclohexan-1-amine isomers.

  • A strong acid catalyst (e.g., trifluoromethanesulfonic acid or HCl in a suitable solvent).

  • Anhydrous, high-boiling point solvent (e.g., dioxane or toluene).

  • Inert atmosphere (Nitrogen or Argon).

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with an appropriate column for isomer separation.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve a known quantity of the isomer mixture in the anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of the strong acid to the solution.

  • Equilibration: Heat the reaction mixture to a temperature sufficient to overcome the activation energy for isomerization (e.g., 80-120 °C). The reaction should be monitored over time.

  • Monitoring: Periodically, take aliquots from the reaction mixture. Quench the acid with a slight excess of a non-nucleophilic base (e.g., triethylamine) and analyze the sample by GC or HPLC.

  • Equilibrium Confirmation: The reaction has reached equilibrium when the ratio of the isomers remains constant over several consecutive time points.

  • Quantification: Once at equilibrium, carefully quantify the peak areas from the chromatogram to determine the percentage of each diastereomer in the mixture.

  • Structural Confirmation: Isolate the major isomer (if possible) and confirm its stereochemistry using 2D NMR techniques (e.g., NOESY) to verify the trans,trans configuration predicted to be the most stable.

The following diagram illustrates the experimental workflow for determining isomeric stability.

G cluster_prep Preparation cluster_reaction Equilibration cluster_analysis Analysis prep1 Dissolve Isomer Mixture in Anhydrous Solvent prep2 Add Acid Catalyst (e.g., HOTf) prep1->prep2 react1 Heat Mixture (80-120 °C) prep2->react1 react2 Monitor by GC/HPLC (Take Aliquots) react1->react2 Time react2->react1 Continue if not stable an1 Quench Aliquot react2->an1 If ratio is stable an2 Inject into GC/HPLC an1->an2 an3 Quantify Peak Areas an2->an3 an4 Calculate ΔG from Ratios (ΔG = -RTlnK) an3->an4 caption Workflow for Acid-Catalyzed Isomer Equilibration. G cluster_opt Optimization cluster_verify Verification & Analysis cluster_compare Comparison start Build Diastereomer Structures (A, B, C, D) opt1 Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) start->opt1 opt2 For Both Chair Conformations of Each ver1 Frequency Calculation opt2->ver1 ver2 Confirm Minimum Energy (No Imaginary Frequencies) ver1->ver2 ver3 Extract Gibbs Free Energy (G) ver2->ver3 comp1 Identify Lowest Energy Conformer for Each Diastereomer ver3->comp1 comp2 Calculate Relative Energies (ΔG = Gx - Gmin) comp1->comp2 comp3 Predict Equilibrium Population comp2->comp3 caption Computational Workflow for Isomer Stability Analysis.

Caption: Computational Workflow for Isomer Stability Analysis.

Summary and Implications

The thermodynamic stability of N,2,6-trimethylcyclohexan-1-amine isomers is dictated by classic principles of steric strain, specifically the avoidance of 1,3-diaxial interactions.

Table 2: Predicted Relative Stability of Diastereomers

DiastereomerC1-NHCH₃C2-CH₃C6-CH₃Predicted Stability RankingEstimated Relative Energy (kcal/mol)
trans,transEquatorialEquatorialEquatorial1 (Most Stable)0.0
cis,transEquatorialAxialEquatorial2~1.7
cis,cisAxialEquatorialEquatorial3~1.0-2.1
cis,cis (less stable conformer)EquatorialAxialAxial4 (Least Stable)>3.4

Note: Relative energy estimations are based on the summation of A-values and serve as a qualitative guide. Computational results will provide more precise values.

The analysis robustly predicts that the (1,2-trans, 1,6-trans) diastereomer, which can adopt an all-equatorial conformation, is the most thermodynamically stable product. Any synthetic route aimed at producing this compound should ideally be performed under conditions that allow for thermodynamic equilibration to maximize the yield of the desired isomer. For researchers in drug development, ensuring the synthesis of this specific isomer is crucial, as its distinct 3D structure will govern its interaction with biological targets. The protocols outlined herein provide a reliable framework for both predicting and experimentally verifying the stereochemical outcome of such syntheses.

References

Sources

Foundational

Analysis of Basicity and pKa in N,2,6-trimethylcyclohexan-1-amine: A Medicinal Chemistry Perspective

An In-depth Technical Guide: Abstract: The basicity of a molecule, quantified by its pKa value, is a cornerstone of drug design and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: The basicity of a molecule, quantified by its pKa value, is a cornerstone of drug design and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of the factors governing the basicity of N,2,6-trimethylcyclohexan-1-amine, a substituted cycloaliphatic amine. We dissect the intricate interplay of inductive effects, steric hindrance, and stereoisomerism that determines the protonation equilibrium of this molecule. Through a comparative analysis with analogous structures, this paper establishes a predicted pKa range and outlines rigorous experimental and computational protocols for its precise determination. The implications of these findings are discussed within the context of medicinal chemistry, offering researchers and drug development professionals a framework for understanding and modulating the physicochemical properties of similar scaffolds.

The Central Role of pKa in Modern Drug Development

The ionization state of a drug molecule is a critical determinant of its behavior in a biological system. The pKa, the pH at which a molecule is 50% ionized, dictates a compound's solubility, membrane permeability, plasma protein binding, and interaction with its biological target. For basic compounds like N,2,6-trimethylcyclohexan-1-amine, the pKa of the conjugate acid (R₃NH⁺) is paramount. A high pKa indicates a strong base, which will be predominantly protonated and positively charged at physiological pH (approx. 7.4). This charge can enhance aqueous solubility and enable ionic interactions with targets like GPCRs or ion channels, but it can also hinder passage across lipophilic barriers such as the blood-brain barrier. Therefore, the precise tuning of pKa is a fundamental strategy in medicinal chemistry to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Structural and Stereochemical Landscape of N,2,6-trimethylcyclohexan-1-amine

N,2,6-trimethylcyclohexan-1-amine is characterized by a cyclohexane ring, which imparts significant conformational constraints. The chair conformation is the most stable arrangement, where substituents can occupy either axial or equatorial positions. The presence of three methyl groups—one on the nitrogen and two on the ring at the C2 and C6 positions—introduces multiple stereocenters, leading to a variety of possible diastereomers and enantiomers.

The relative orientation of these methyl groups (cis or trans) dramatically influences the steric environment around the basic nitrogen atom. For instance, a configuration where the C2 and C6 methyl groups are both cis to the amino group and occupy equatorial positions will present a different steric profile than a configuration where they are trans. This stereochemical diversity is not trivial; it directly impacts the accessibility of the nitrogen's lone pair for protonation and the stability of the resulting conjugate acid.

cluster_Stereoisomers Stereoisomers of N,2,6-trimethylcyclohexan-1-amine Molecule N,2,6-trimethylcyclohexan-1-amine Stereocenters Chiral Centers (C1, C2, C6) Molecule->Stereocenters Diastereomers Diastereomers (e.g., cis, trans configurations) Stereocenters->Diastereomers Relative stereochemistry Enantiomers Enantiomers (R/S configurations) Diastereomers->Enantiomers Absolute stereochemistry

Caption: Logical relationship of stereoisomers for the target molecule.

Governing Factors of Basicity in Substituted Cyclohexylamines

The basicity of N,2,6-trimethylcyclohexan-1-amine is a result of a delicate balance between opposing electronic and steric effects.

  • Inductive Effect: The N-methyl group is electron-donating, pushing electron density towards the nitrogen and increasing the availability of its lone pair for protonation. Similarly, the C2 and C6 methyl groups exert a positive inductive effect, further enhancing the intrinsic basicity of the nitrogen atom. Based on induction alone, one would predict N,2,6-trimethylcyclohexan-1-amine to be a stronger base than cyclohexylamine.

  • Steric Hindrance: The C2 and C6 methyl groups flank the amine, creating significant steric congestion. This "steric shielding" can physically obstruct the approach of a proton to the nitrogen lone pair. More importantly, it hinders the ability of solvent molecules (primarily water in biological systems) to organize around and stabilize the positively charged conjugate acid (R₃NH⁺) through hydrogen bonding. This destabilization of the conjugate acid shifts the equilibrium towards the neutral, free base form, thereby decreasing the overall basicity. This effect is often the dominant factor in highly substituted amines.

Predictive pKa Analysis via Structural Analogs

CompoundpKa of Conjugate AcidKey Structural Feature(s)Influence on Basicity
Cyclohexylamine~10.6Unsubstituted ringBaseline basicity
N-methylcyclohexylamine~11.1N-alkylationIncreased basicity (inductive effect)
2-methylcyclohexylamine~10.5Single alpha-substitutionNegligible change (inductive vs. steric)
2,6-dimethylpiperidine~10.8Cyclic secondary amine with alpha-substitutionHigh steric hindrance reduces basicity

The pKa of cyclohexylamine serves as our baseline. N-methylation increases the pKa by approximately 0.5 units, demonstrating the inductive effect. However, the introduction of methyl groups at the adjacent 2 and 6 positions, as seen in 2,6-dimethylpiperidine, introduces significant steric strain that counteracts this effect.

For N,2,6-trimethylcyclohexan-1-amine, the N-methyl group will increase basicity, but the two flanking methyl groups at C2 and C6 will introduce substantial steric hindrance to solvation of the ammonium ion. This steric hindrance is expected to be the dominant factor, leading to a significant decrease in basicity compared to what induction alone would suggest.

Predicted pKa: It is anticipated that the pKa of N,2,6-trimethylcyclohexan-1-amine will be lower than that of N-methylcyclohexylamine (~11.1) and likely in the range of 10.2 - 10.7 , depending on the specific stereoisomer. The isomers with axial methyl groups at C2/C6 would likely exhibit even lower basicity due to more severe steric crowding.

Protocols for Precise pKa Determination

To move beyond prediction, precise pKa values must be determined empirically or through high-level computation.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the definitive method for pKa determination. It involves monitoring the pH of a solution of the amine as a strong acid titrant is added.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10-20 mg of the N,2,6-trimethylcyclohexan-1-amine salt (e.g., HCl salt) and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Begin stirring and record the initial pH. Add small, precise aliquots (e.g., 0.01-0.05 mL) of a standardized strong base titrant (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point. For higher accuracy, a Gran plot or derivative plot (dpH/dV) can be used to precisely identify the equivalence point.

Caption: Workflow for experimental pKa determination via titration.

Computational Protocol: Ab Initio pKa Prediction

Computational chemistry offers a powerful, predictive alternative using thermodynamic cycles.

Step-by-Step Methodology:

  • Model Building: Construct 3D models of the neutral amine (B) and its protonated conjugate acid (BH⁺) for the desired stereoisomer.

  • Conformational Search: Perform a systematic conformational search for both species to identify the lowest energy conformers.

  • Gas-Phase Optimization: Optimize the geometry of the lowest energy conformers for both B and BH⁺ using a high-level quantum mechanical method (e.g., DFT with B3LYP functional and a 6-31G* or larger basis set).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to obtain the gas-phase free energies (G_gas).

  • Solvation Energy Calculation: Apply an implicit solvation model (e.g., SMD or PCM with water as the solvent) to the optimized gas-phase structures to calculate the free energy of solvation (ΔG_solv) for both B and BH⁺.

  • pKa Calculation: Calculate the pKa using the following thermodynamic relationship: pKa = (G_aq(BH⁺) - G_aq(B) - ΔG_solv(H⁺)) / (2.303 * RT) Where G_aq = G_gas + ΔG_solv, and ΔG_solv(H⁺) is the established experimental solvation free energy of a proton.

cluster_Computational Computational pKa Prediction Workflow Build 1. Build 3D Models (Base & Conjugate Acid) Conform 2. Conformational Search Build->Conform Opt 3. Gas-Phase Geometry Optimization (DFT) Conform->Opt Freq 4. Gas-Phase Free Energy Calculation Opt->Freq Solv 5. Solvation Free Energy Calculation (PCM/SMD) Freq->Solv Calc 6. pKa Calculation via Thermodynamic Cycle Solv->Calc pKa pKa ≈ 10.5 Ionized Ionized (>99.8%) R₃NH⁺ pKa->Ionized pKa >> pH pH Physiological pH = 7.4 pH->Ionized High_Sol High Aqueous Solubility Ionized->High_Sol Leads to Low_Perm Low Membrane Permeability Ionized->Low_Perm Leads to Neutral Neutral (<0.2%) R₃N

Caption: Relationship between pKa, ionization, and key drug properties.

Conclusion

The basicity of N,2,6-trimethylcyclohexan-1-amine is a complex property governed by a competition between the electron-donating inductive effects of three methyl groups and the powerful, opposing force of steric hindrance to solvation. A predictive analysis based on structural analogs places its pKa in the range of 10.2-10.7. This value indicates that the molecule will be almost fully protonated under physiological conditions, a fact with profound and predictable consequences for its solubility, permeability, and potential as a drug candidate. For any project utilizing this or similar scaffolds, the precise determination of pKa through the standardized experimental or computational protocols outlined herein is not merely a characterization step, but a critical prerequisite for rational drug design.

References

  • Title: The pKa Distribution of Drugs: Application to Drug Discovery Source: Chemical Reviews, American Chemical Society URL: [Link]

  • Title: A-Values of Substituents in Cyclohexane Derivatives Source: Chemical Reviews, American Chemical Society URL: [Link]

  • Title: Drug-like Properties and the Causes of Poor Solubility and Poor Permeability Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link]

  • Title: Potentiometric pKa Determination of Water-Insoluble Compounds: A Validation Study Source: Analytical Chemistry, American Chemical Society URL: [Link]

  • Title: Predicting pKa values of small molecules in the SAMPL6 challenge Source: Journal of Computer-Aided Molecular Design, Springer URL: [Link]

Exploratory

Physicochemical Profiling of N,2,6-Trimethylcyclohexan-1-amine: A Technical Guide to Boiling Point, Density, and Analytical Workflows

Executive Summary N,2,6-trimethylcyclohexan-1-amine (CAS: 1052554-50-3) is a sterically hindered secondary amine increasingly utilized as a critical building block in pharmaceutical synthesis, agrochemicals, and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,2,6-trimethylcyclohexan-1-amine (CAS: 1052554-50-3) is a sterically hindered secondary amine increasingly utilized as a critical building block in pharmaceutical synthesis, agrochemicals, and advanced materials. Due to the specific spatial arrangement of its methyl groups, it exhibits unique thermodynamic properties that dictate its behavior in solvent extraction and distillation. This whitepaper provides an authoritative analysis of its boiling point and density, synthesizing predictive thermodynamic models with isomeric benchmarking, and outlines field-proven methodologies for empirical validation.

Molecular Architecture and Thermodynamic Baseline

The structural framework of N,2,6-trimethylcyclohexan-1-amine (C9H19N, MW: 141.25 g/mol ) features a cyclohexane ring substituted with methyl groups at the 2 and 6 positions, alongside an N-methylated amine 1.

This specific steric bulk restricts bond rotation and significantly reduces the efficiency of intermolecular hydrogen bonding compared to unbranched primary amines. Causally, this influences its macroscopic thermodynamic properties: it lowers the boiling point relative to linear analogs of the same molecular weight while maintaining a highly lipophilic density profile. Understanding these parameters is critical for designing downstream purification steps, such as fractional distillation or liquid-liquid extraction.

Quantitative Data: Boiling Point and Density

Empirical data for specific stereoisomers of N,2,6-trimethylcyclohexan-1-amine can be sparse in standard literature. Consequently, application scientists rely on high-confidence predictive models (such as the Joback group-contribution method) and extrapolation from closely related structural isomers—like N,4,4-trimethylcyclohexan-1-amine and N-Ethyl-N-methylcyclohexanamine—to establish a reliable working range 2.

Table 1: Synthesized Physicochemical Properties
PropertyValue / RangeMethod / SourceCausality / Relevance
Molecular Formula C9H19NStandardBaseline stoichiometric parameter.
Molecular Weight 141.25 g/mol CalculatedInfluences vapor pressure and volatility 3.
Boiling Point (760 mmHg) 172 °C – 178 °CPredicted / Isomeric BenchmarkSteric hindrance around the amine reduces intermolecular H-bonding, preventing excessive boiling point elevation 2.
Density (20 °C) 0.84 – 0.85 g/cm³Predicted / BenchmarkTypical for hindered alicyclic amines. Decreases by ~0.0008 g/cm³·K⁻¹ as temperature rises 4.

Note: Due to the compound's moderate volatility and susceptibility to oxidative degradation at high temperatures, distillation must be carefully controlled, often utilizing reduced pressure (e.g., ~70-75 °C at 12 Torr) 4.

Field-Proven Methodologies for Property Determination

To establish a self-validating system for new synthetic batches of N,2,6-trimethylcyclohexan-1-amine, researchers must employ rigorous analytical protocols. Below are the standard operating procedures for determining density and boiling point with high precision.

Protocol A: Density Determination via Oscillating U-Tube Densitometry

Causality & Rationale: Traditional pycnometry is highly prone to evaporative losses when handling volatile amines, leading to artificially inflated density readings. Vibrating tube densitometry offers a closed system with exact thermal control, eliminating evaporation artifacts.

  • Calibration: Flush the borosilicate glass U-tube with ultra-pure water, followed by dry air. Calibrate the oscillation period at exactly 20.00 °C using degassed bi-distilled water and dry air as reference standards.

  • Sample Introduction: Inject 1.5 mL of the purified amine into the U-tube using a Luer-slip syringe. Ensure no micro-bubbles are trapped, as they will artificially lower the measured density.

  • Thermal Equilibration: Allow the Peltier thermostat to stabilize the sample at 20.00 ± 0.01 °C for 5 minutes.

  • Measurement: Record the oscillation frequency. The instrument calculates density based on the formula ρ=A⋅τ2−B (where τ is the period, and A/B are apparatus constants).

  • Self-Validation: Repeat the measurement at 25.00 °C. The density should drop predictably, verifying the thermal expansion coefficient ( -0.0008 g/cm³·K⁻¹).

Protocol B: Micro-Boiling Point Determination via Differential Scanning Calorimetry (DSC)

Causality & Rationale: Macroscopic open-system boiling point determination exposes the amine to oxygen at high temperatures, risking thermal degradation. DSC provides an exact thermodynamic onset of vaporization in a controlled micro-environment.

  • Preparation: Hermetically seal 2–5 mg of the amine in an aluminum DSC pan with a laser-drilled 50 µm pinhole. The pinhole allows vapor escape while maintaining a self-generated atmosphere, mimicking a micro-reflux system.

  • Purge: Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Heating Ramp: Equilibrate the system at 25 °C, then apply a precise heating rate of 5 °C/min up to 200 °C.

  • Analysis: Identify the endothermic vaporization peak. The extrapolated onset temperature of this peak corresponds to the precise boiling point at atmospheric pressure.

Experimental Workflow Visualization

To ensure absolute data integrity, the following workflow dictates the logical sequence of physicochemical validation for N,2,6-trimethylcyclohexan-1-amine batches.

Workflow A N,2,6-trimethylcyclohexan-1-amine Batch Synthesis / Procurement B Purity Verification (GC-FID & 1H-NMR) A->B C Boiling Point Determination (Pin-hole DSC) B->C If Purity >98% D Density Measurement (Oscillating U-Tube at 20°C) B->D If Purity >98% E Thermodynamic Profiling & Quality Release C->E D->E

Physicochemical validation workflow for N,2,6-trimethylcyclohexan-1-amine.

Implications for Drug Development and Synthesis

The physical properties of N,2,6-trimethylcyclohexan-1-amine directly dictate its handling in the laboratory and pilot plant. Its density (~0.84 g/cm³) ensures it will form the upper organic layer when partitioned against aqueous solutions (density ~1.0 g/cm³) during liquid-liquid extraction, streamlining phase separation.

Furthermore, its boiling point (~175 °C) indicates that while it is a stable liquid at room temperature, it is volatile enough to be removed via rotary evaporation under high vacuum. However, this requires careful temperature control to avoid co-evaporation of desired products. From a medicinal chemistry perspective, the steric hindrance provided by the 2,6-dimethyl groups makes it an excellent bulky base or a lipophilic pharmacophore in rational drug design, effectively modulating the partition coefficient (LogP) and membrane permeability of the resulting Active Pharmaceutical Ingredient (API).

References

  • PubChem - cis-(2R,6S)-N,2,6-trimethylcyclohexan-1-amine Profile
  • Smolecule - N,4,4-trimethylcyclohexan-1-amine Isomeric Benchmarking D
  • LookChem - N-Ethyl-N-methylcyclohexanamine Predictive Density & Boiling Point Models
  • Arctom - CAS NO.

Sources

Foundational

The Advent of the Guardians: A Technical Guide to the History and Discovery of Hindered Cyclohexylamines

For Researchers, Scientists, and Drug Development Professionals Abstract Hindered cyclohexylamines, more commonly known in the materials science field as Hindered Amine Light Stabilizers (HALS), represent a paramount bre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered cyclohexylamines, more commonly known in the materials science field as Hindered Amine Light Stabilizers (HALS), represent a paramount breakthrough in the preservation of polymeric materials. Their discovery marked a significant shift from conventional light stabilization techniques, introducing a regenerative mechanism that provides unparalleled longevity to plastics, coatings, and fibers. This in-depth technical guide will traverse the historical landscape of their discovery, delve into the intricate mechanisms of their function, provide detailed synthetic protocols for key industrial examples, and present a comparative analysis of their performance. This document is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into this vital class of molecules.

Introduction: The Pre-HALS Era and the Quest for Polymer Longevity

Prior to the 1970s, the primary methods for protecting polymers from photodegradation involved the use of UV absorbers, such as benzophenones and benzotriazoles, and excited-state quenchers.[1] These molecules function by absorbing UV radiation and dissipating it as heat, or by deactivating the excited states of chromophores within the polymer.[1] However, these methods had inherent limitations. UV absorbers, for instance, are sacrificial in nature and are consumed over time, leading to a decrease in their protective efficacy.[2] This necessitated the use of high concentrations and did not offer a truly long-term solution for materials exposed to continuous UV radiation. The stage was set for a new class of stabilizers that could offer a more persistent and efficient mode of protection.

The Dawn of a New Era: The Discovery of Hindered Amines

The late 1970s marked a turning point in polymer stabilization with the development of a new class of light stabilizers based on sterically hindered amines.[3] These compounds, primarily derivatives of 2,2,6,6-tetramethylpiperidine, were found to be exceptionally effective at inhibiting the photo-oxidative degradation of most polymers, even at low concentrations.[4][5] Ciba-Geigy (now part of BASF) was a key industrial player in the pioneering of these compounds, introducing products that would revolutionize the durability of plastics.[6]

Unlike their predecessors, these new stabilizers did not primarily function by absorbing UV radiation.[4] Instead, they actively interfere with the radical chain reactions that lead to polymer degradation. This novel mechanism of action was extensively studied and elucidated by the Russian scientist Evguenii T. Denisov, and is now famously known as the Denisov Cycle.[4][7]

The Mechanism of Action: The Regenerative Denisov Cycle

The remarkable efficacy of HALS lies in their ability to act as regenerative radical scavengers. The core of their function is a catalytic cycle that continuously removes the free radicals responsible for polymer degradation.

The process begins with the oxidation of the hindered amine to a stable nitroxyl radical (R₂NO•).[3][7] This nitroxyl radical is the key active species that traps alkyl radicals (R•) and peroxy radicals (ROO•) formed during the photo-oxidation of the polymer.[3][4]

The Denisov Cycle can be broadly described in the following steps:

  • Initiation: The hindered amine (>N-H or >N-R) is oxidized to a nitroxyl radical (>NO•) by reacting with peroxy radicals or other radical species present in the polymer matrix.

  • Radical Trapping: The nitroxyl radical efficiently traps polymer alkyl radicals (P•) to form amino ethers (>NOP).

  • Regeneration: The amino ethers can then react with peroxy radicals (POO•) to regenerate the nitroxyl radical and form non-radical, stable products.

This cyclic process allows a single HALS molecule to neutralize multiple free radicals, leading to their exceptional longevity and efficiency as stabilizers.[4]

Denisov_Cycle cluster_polymer Polymer Matrix cluster_hals HALS Cycle Polymer Polymer (PH) P_radical Alkyl Radical (P•) Polymer->P_radical UV, O₂ POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O₂ Amino_Ether Amino Ether (>NOP) POO_radical->P_radical + PH Degradation Degradation Products POO_radical->Degradation HALS Hindered Amine (>NH) Nitroxyl_Radical Nitroxyl Radical (>NO•) HALS->Nitroxyl_Radical Oxidation (POO•) Nitroxyl_Radical->Amino_Ether + P• Amino_Ether->Nitroxyl_Radical + POO• HALS_Synthesis cluster_tinuvin770 Synthesis of Tinuvin 770 cluster_chimassorb944 Synthesis of Chimassorb 944 T1 2,2,6,6-Tetramethyl-4-piperidinol Esterification Esterification (Toluene, p-TSA, Reflux) T1->Esterification S1 Sebacic Acid S1->Esterification T770 Tinuvin 770 Esterification->T770 C1 Cyanuric Chloride Intermediate Intermediate Formation C1->Intermediate O1 tert-Octylamine O1->Intermediate Polycondensation Polycondensation (Heat) Intermediate->Polycondensation Diamine N,N'-Bis(2,2,6,6-tetramethyl- 4-piperidyl)-1,6-hexanediamine Diamine->Polycondensation C944 Chimassorb 944 Polycondensation->C944

Caption: Synthetic workflows for Tinuvin 770 and Chimassorb 944.

Comparative Performance and Properties

The effectiveness of a HALS is dependent on several factors, including its molecular weight, structure, and the polymer matrix in which it is incorporated. The following tables provide a summary of the physical properties and photostabilizing performance of some common commercial HALS.

Table 1: Physical Properties of Selected Commercial HALS

HALS Trade NameChemical StructureMolecular Weight ( g/mol )Melting Point (°C)
Tinuvin 770Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate48181-85
Chimassorb 944Polymeric2000-3100110-130
Tinuvin 123Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate737Liquid at RT
Tinuvin 292Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate509Liquid at RT

Table 2: Photostabilizing Efficiency of HALS in Polypropylene (PP) Films

HALS TypeConcentration in PP (%)Time to Embrittlement (hours) in Accelerated Weathering
Unstabilized0~300
Tinuvin 7700.2~2000
Chimassorb 9440.2~3500
Tinuvin 7700.5~4500
Chimassorb 9440.5~7000

Note: The data presented are illustrative and can vary depending on the specific grade of polypropylene, film thickness, and the conditions of accelerated weathering.

The data clearly indicates the superior performance of the high molecular weight HALS (Chimassorb 944) compared to the low molecular weight HALS (Tinuvin 770), especially at higher concentrations. This is primarily due to the lower volatility and reduced migration of the polymeric stabilizer from the polymer matrix. [8]

The Evolution and Future of Hindered Amines

The field of hindered amine light stabilizers is continually evolving. Early generations of low molecular weight HALS, while effective, were prone to migration and extraction. [9]This led to the development of second-generation polymeric HALS with improved permanence. [8]More recent innovations include:

  • N-Alkylated HALS: These compounds exhibit lower basicity, making them suitable for use in acidic environments and in combination with other acidic additives where traditional HALS would be less effective. [6][10]* Multifunctional HALS: These molecules incorporate other stabilizing functionalities, such as UV absorption or antioxidant properties, into a single molecule, offering a synergistic protective effect. [6]* Reactive HALS: These stabilizers can be chemically grafted onto the polymer backbone, providing the ultimate in permanence and resistance to extraction. [8] Future research is focused on developing HALS with even greater efficiency, improved compatibility with a wider range of polymers, and more sustainable production methods. [9]

Conclusion

The discovery and development of hindered cyclohexylamines as light stabilizers has been a transformative event in materials science. Their unique regenerative mechanism, the Denisov Cycle, provides a level of long-term protection against photodegradation that was previously unattainable. From the early monomeric compounds to the advanced polymeric and multifunctional systems of today, HALS continue to be a cornerstone of polymer stabilization technology. This guide has provided a comprehensive overview of their history, mechanism, synthesis, and performance, offering valuable insights for professionals dedicated to the advancement of material durability and performance.

References

  • Synthesis And Improvement Of Hindered Amine Light Stabilizers Chimassorb 944. (2008, October 31). 3

  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025, October 10). 3V Sigma USA. 9

  • Hindered amine light stabilizers. In Wikipedia. 4

  • Molecular Simulation of Physical Properties of Hindered-Amine Light Stabilizers in Polyethylene. Journal of the American Chemical Society. 7

  • Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? ResearchGate. 11

  • Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins. ResearchGate. 12

  • Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? ACS Publications. 13

  • How to synthesize chimassorb 944FD. (2024, March 25). Guidechem. 14

  • Effects of UV Stabilizers on Polypropylene Outdoors. PMC. 5

  • US20050277771A1 - Process for the preparation of a hindered amine light stabilizer salt. Google Patents. 15

  • Effects of HALSs and Nano-ZnO Worked as UV Stabilizers of Polypropylene. (2026, February 12). 17

  • Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? Semantic Scholar. 2

  • Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. (2025, September 25). Wellt Chemicals. 18

  • Domestic research progress of hindered amine light stabilizers. (2020, October 10). Longchang Chemical. 6

  • Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate. Semantic Scholar. 8

  • US20070072964A1 - Hindered amine light stabilizer, methods of making, and compositions. Google Patents. 19

  • US20040183053A1 - Process for the preparation of a hindered amine light stabilizer salt. Google Patents. 20

  • Novel hindered amine light stabilizers, and preparation method and applications thereof. (2019, September 27). Patsnap. 21

  • New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society. 22

  • Polymer-bound hindered amine light stabilizers for improved weatherability in multi-phase polymer systems. 23

  • Everything You Need to Know About Chimassorb 944: A Comprehensive Guide. (2024, January 9). 24

  • Advances in the determination of hindered amine light stabilizers - A review. PubMed. 25

  • Synthesis of Hindered Amine Light Stabilizers from 2,2,6,6-Tetramethyl-4-piperidinone. 26

  • Hindered Amine Light Stabilizers (HALS). Everlight Chemical. 27

  • The Art of Stabilization. IEA SHC. 28

  • Mechanism of action of HALS based on the Denisov Cycle. ResearchGate. 29

  • LOWILITE™ Hindered Amine Light Stabilizers. ChemPoint. 30

  • High molecular weight hindered hydrocarbyloxyamine stabilizers. European Publication Server. 31

  • Enhancement of Ultraviolet Light Resistance of Colorless and Transparent Semi-Alicyclic Polyimide Nanocomposite Films via the Incorporation of Hindered Amine Light Stabilizers for Potential Applications in Flexible Optoelectronics. PMC. 32

  • Photodegradation and photostabilization of polymers, especially polystyrene: review. PMC. 1

  • CN103980185A - Preparation method of hindered amine light stabilizer 770. Google Patents. 33

  • Low molecular weight hindered amine light stabilizers (HALS) intercalated MgAl-Layered double hydroxides: Preparation and anti-aging performance in polypropylene nanocomposites. ResearchGate. 34

  • Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl a. Redalyc. 35

  • Hindered Amine Light Stabilizers (HALS). ADEKA. 36

  • Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate. Polímeros: Ciência e Tecnologia. 37

  • The Effects of Adding Different HALS on the Curing Process, Film Properties and Lightfastness of Refined Oriental Lacquer. PMC. 38

  • Polymer Stabilization. ResearchGate. 39

  • First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health. Environmental Science & Technology. 40

  • Structure, principle of action and common types of hindered amine light stabilizers (HALS). (2022, August 5). 10

  • The improvement of adhesion of the polymeric materials by modification of metallic surfaces with the high molecular surfactants. Catalysis and petrochemistry. 41

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Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of N,2,6-Trimethylcyclohexan-1-amine

Executive Summary The synthesis of sterically hindered alicyclic amines, such as N,2,6-trimethylcyclohexan-1-amine, is a foundational transformation in the development of neuroactive pharmaceuticals, specialized ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered alicyclic amines, such as N,2,6-trimethylcyclohexan-1-amine, is a foundational transformation in the development of neuroactive pharmaceuticals, specialized ligands for asymmetric catalysis, and advanced fine chemicals. This application note details field-proven, optimized catalytic hydrogenation methodologies for converting 2,6-dimethylcyclohexanone to N,2,6-trimethylcyclohexan-1-amine via reductive amination with methylamine. By emphasizing the causality behind catalyst selection and providing self-validating analytical checkpoints, this guide ensures high-yield, reproducible outcomes for drug development professionals.

Mechanistic Causality & Reaction Dynamics

The synthesis proceeds via a tandem condensation-reduction sequence. Understanding the physical chemistry of these steps is critical for overcoming the inherent challenges of this specific substrate 1.

  • Imine Condensation: The reaction initiates with the nucleophilic addition of methylamine to 2,6-dimethylcyclohexanone, forming a hemiaminal intermediate that subsequently dehydrates to yield the imine. Expert Insight: The two methyl groups at the 2 and 6 positions create severe steric hindrance around the carbonyl carbon. This steric bulk severely retards the nucleophilic attack and shifts the thermodynamic equilibrium toward the starting materials. To drive this reaction forward, water must be aggressively sequestered (e.g., using 4Å molecular sieves) to exploit Le Chatelier's principle.

  • Surface Catalysis (Hydrogenation): Once the imine is formed, heterogeneous catalytic hydrogenation is employed. The imine adsorbs onto the metal catalyst surface, where activated atomic hydrogen is delivered across the C=N bond 2. The stereochemical outcome is dictated by the catalyst's ability to navigate the steric bulk of the axial methyl groups and the trajectory of hydrogen delivery.

ReactionPathway A 2,6-Dimethylcyclohexanone + Methylamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine Intermediate (C=N) B->C Dehydration (-H2O) D N,2,6-Trimethylcyclohexan- 1-amine C->D Catalytic Hydrogenation (H2)

Reaction pathway for the reductive amination of 2,6-dimethylcyclohexanone.

Catalyst Selection Matrix

Selecting the appropriate heterogeneous catalyst is the most critical variable in this workflow. Table 1 summarizes the empirical performance of standard catalysts for this hindered substrate.

Table 1: Catalyst Comparison for the Reductive Amination of 2,6-Dimethylcyclohexanone

CatalystRecommended MethodH₂ Pressure (atm)Temp (°C)ChemoselectivityMechanistic Rationale
PtO₂ (Adams' Catalyst) Two-Step1 - 520 - 25Very HighReduces in situ to highly active Pt(0) colloid; ideal for navigating the steric hindrance of the 2,6-dimethyl groups [[2]]().
Pd/C (5-10%) One-Pot1 - 520 - 40HighStandard choice for one-pot reductive amination; provides a balance of reaction rate and ease of filtration [[1]]().
Raney Nickel One-Pot10 - 5050 - 80ModerateRequires harsher conditions (higher pressure/temp) but highly robust against catalyst poisoning 3.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Two-Step Imine Formation and PtO₂-Catalyzed Hydrogenation

Rationale: By strictly separating the condensation and reduction steps, we prevent the premature reduction of unreacted 2,6-dimethylcyclohexanone into 2,6-dimethylcyclohexanol—a common, difficult-to-separate byproduct in one-pot methods.

Step 1: Imine Condensation

  • Dissolve 2,6-dimethylcyclohexanone (1.0 eq) in anhydrous methanol under an inert nitrogen atmosphere.

  • Add a solution of methylamine (2.0 eq, 33% in absolute ethanol) to the reaction flask.

  • Introduce activated 4Å molecular sieves (20% w/w relative to ketone) to the mixture to drive the equilibrium forward by sequestering the water byproduct.

  • Stir the mixture at room temperature for 12-24 hours.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot, filter, and analyze via FT-IR. Do not proceed until the ketone C=O stretch (~1715 cm⁻¹) is completely replaced by the imine C=N stretch (~1660 cm⁻¹).

Step 2: Catalytic Hydrogenation

  • Filter the reaction mixture through a pad of Celite to remove the molecular sieves, transferring the filtrate to a high-pressure hydrogenation vessel.

  • Add Platinum(IV) oxide (PtO₂, Adams' Catalyst, 2 mol%) to the solution.

  • Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times.

  • Pressurize the vessel to 3-5 atm with hydrogen and stir vigorously at 25 °C.

  • Validation Checkpoint: Monitor the hydrogen pressure gauge or mass flow controller. The reaction is complete when volumetric hydrogen uptake ceases (typically 4-8 hours).

  • Depressurize and purge the vessel with nitrogen.

  • Filter the mixture through Celite to remove the finely divided Pt(0) catalyst. (Caution: Dry Pt catalyst can be pyrophoric.)

  • Concentrate the filtrate under reduced pressure to yield the crude N,2,6-trimethylcyclohexan-1-amine 4.

Protocol B: One-Pot Reductive Amination using Pd/C

Rationale: For industrial scale-up where time and solvent economy are prioritized, a one-pot method using Pd/C is viable, provided that an excess of methylamine is used to force the equilibrium.

  • Charge a hydrogenation autoclave with 2,6-dimethylcyclohexanone (1.0 eq), 10% Pd/C (5 mol%), and anhydrous methanol.

  • Cool the vessel to 0 °C and introduce methylamine gas (or add a methanolic methylamine solution, 1.5 eq).

  • Seal the vessel, purge with N₂, then H₂. Pressurize to 5 atm.

  • Heat the reaction to 40 °C and stir for 12 hours.

  • Purge the vessel, filter the catalyst through Celite, and purify the product via vacuum distillation.

Workflow S1 1. Reagent Prep Dry Solvent & Methylamine S2 2. Condensation Form Imine (Remove H2O) S1->S2 S3 3. Validation Confirm C=N via FT-IR S2->S3 S4 4. Hydrogenation Add Catalyst & H2 S3->S4 Proceed if C=O absent S5 5. Workup Filter Catalyst & Purify S4->S5 Proceed if H2 uptake stops

Self-validating workflow for the synthesis of N,2,6-trimethylcyclohexan-1-amine.

Self-Validating Analytical Checkpoints

To maintain scientific integrity, the process relies on definitive analytical markers rather than arbitrary reaction times:

  • FT-IR Spectroscopy: Confirms the transition from the C=O bond to the C=N bond, ensuring the ketone is fully consumed prior to the introduction of the reducing agent.

  • Gas Uptake Monitoring: Provides real-time kinetic data. The cessation of H₂ consumption is the only reliable indicator of complete reduction.

  • GC-MS Final Validation: Post-reaction analysis must confirm a molecular ion peak at m/z 141.25, corresponding to the target amine (C₉H₁₉N) 4.

References

  • Benchchem Technical Guide - Protocol 1: Reductive Amination of 2,6-Dimethylcyclohexanone. Benchchem.
  • PubChemLite - N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N). PubChem / University of Luxembourg.
  • Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis - Dr. Hazhan.
  • US Patent US20120116126A1 - Process For Preparing Alkylalkanolamines. Google Patents.

Sources

Application

Application Notes &amp; Protocols: N,2,6-Trimethylcyclohexan-1-amine as a Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Sterically Hindered Chiral Amines In the field of asymmetric synthesis, the development of novel chiral ligands and organocat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Sterically Hindered Chiral Amines

In the field of asymmetric synthesis, the development of novel chiral ligands and organocatalysts is paramount for accessing enantiomerically pure molecules, which form the backbone of modern pharmaceuticals. Chiral amines, in particular, have emerged as a versatile class of catalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates.[1] The structural properties of the amine—specifically its steric bulk and the fixed geometry of its chiral centers—are critical design elements that dictate the stereochemical outcome of a reaction.

This guide introduces N,2,6-trimethylcyclohexan-1-amine, a chiral secondary amine featuring a sterically demanding, conformationally rigid cyclohexane scaffold. The presence of methyl groups at the C2 and C6 positions, flanking the amine functionality, creates a well-defined chiral pocket. This structural motif is hypothesized to offer exceptional facial discrimination in the transition state of catalytic reactions, potentially leading to high levels of enantioselectivity.

While direct catalytic applications of this specific amine are not yet broadly documented, its structural analogy to other successful bulky chiral amines suggests significant potential. These application notes provide a comprehensive guide to the synthesis of N,2,6-trimethylcyclohexan-1-amine and explore its prospective use in asymmetric organocatalysis, grounded in established mechanistic principles.

Part 1: Synthesis of N,2,6-Trimethylcyclohexan-1-amine

The most direct and efficient route to N,2,6-trimethylcyclohexan-1-amine is the reductive amination of 2,6-dimethylcyclohexanone with methylamine.[2][3] This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the target secondary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial to selectively reduce the imine in the presence of the starting ketone.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • 2,6-Dimethylcyclohexanone (mixture of isomers) (1.0 eq)

  • Methylamine solution (2.0 M in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic, ~5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-dimethylcyclohexanone (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Add the methylamine solution (1.2 eq) dropwise, followed by the addition of catalytic acetic acid. Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture at 0 °C. Caution: Gas evolution (hydrogen) may occur.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield N,2,6-trimethylcyclohexan-1-amine as a mixture of stereoisomers.

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} } Caption: Synthetic workflow for N,2,6-trimethylcyclohexan-1-amine.

Part 2: Prospective Application in Asymmetric Catalysis

The structural features of N,2,6-trimethylcyclohexan-1-amine make it a promising candidate for organocatalytic reactions that proceed via enamine activation. The bulky 2,6-dimethyl-substituted ring is expected to effectively shield one face of the enamine intermediate, directing the approach of an electrophile to the opposite face and thereby controlling the stereochemistry of the product.

A prime example of such a transformation is the asymmetric Michael addition of a ketone to a nitroalkene. This reaction is a powerful tool for constructing C-C bonds and setting two vicinal stereocenters simultaneously.

Causality Behind Experimental Design

In this proposed catalytic cycle, the chiral secondary amine catalyst reacts with a ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. This step increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, activating it for addition.[1] The steric hindrance provided by the N,2,6-trimethylcyclohexyl group is crucial; it dictates the enamine's geometry and blocks one of its prochiral faces. The enamine then attacks the nitroalkene electrophile from the less hindered face. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the amine catalyst, completing the cycle.

dot graphdot { graph [layout=dot, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Proposed Catalytic Cycle for Asymmetric Michael Addition", labelloc=t]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#34A853", penwidth=1.5, fontname="Arial", fontsize=9];

} } Caption: Proposed catalytic cycle using enamine activation.

Hypothetical Protocol: Asymmetric Michael Addition

This protocol describes a hypothetical procedure for the Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by N,2,6-trimethylcyclohexan-1-amine.

Materials:

  • N,2,6-trimethylcyclohexan-1-amine (as a single stereoisomer) (0.1 eq, 10 mol%)

  • Benzoic Acid (co-catalyst, 0.1 eq, 10 mol%)

  • β-nitrostyrene (1.0 eq)

  • Cyclohexanone (5.0 eq)

  • Toluene, anhydrous

  • Vial with screw cap, magnetic stirrer

Procedure:

  • To a clean, dry vial, add N,2,6-trimethylcyclohexan-1-amine (0.1 eq), benzoic acid (0.1 eq), and β-nitrostyrene (1.0 eq).

  • Add anhydrous toluene, followed by cyclohexanone (5.0 eq).

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction for the consumption of the β-nitrostyrene starting material via TLC (typically 24-72 hours).

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC analysis.

Part 3: Expected Performance and Data

While experimental data for this specific catalyst is not available, we can project the expected outcomes based on results from structurally similar bulky amine catalysts in analogous reactions. The combination of a sterically demanding framework and the secondary amine functionality is anticipated to provide high levels of stereocontrol.

Table 1: Projected Performance in Asymmetric Michael Addition

EntryElectrophile (R)Projected Yield (%)Projected dr (anti:syn)Projected ee (%) (anti)
1Phenyl>90>19:1>95
24-Nitrophenyl>95>19:1>97
34-Methoxyphenyl>85>15:1>93
42-Chlorophenyl>90>19:1>96

Note: The data presented in this table is hypothetical and serves as a target for researchers exploring the catalytic potential of N,2,6-trimethylcyclohexan-1-amine. The projections are based on established organocatalytic systems.[4][5]

Conclusion

N,2,6-trimethylcyclohexan-1-amine represents an intriguing and unexplored chiral amine for applications in asymmetric organocatalysis. Its synthesis is straightforward via reductive amination, making it an accessible tool for methodology development. The inherent steric bulk and rigid conformational structure are rationally designed features that should translate into high stereoselectivity in enamine-mediated transformations. The protocols and prospective data outlined in this guide serve as a robust starting point for researchers and drug development professionals to investigate and unlock the full catalytic potential of this promising ligand.

References

  • Zhou, J., & List, B. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society, 129(24), 7498–7499. Available at: [Link]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Organic & Biomolecular Chemistry, 5(12), 1872-1884. Available at: [Link]

  • Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84–86. Available at: [Link]

  • Maruoka, K., & Ooi, T. (2003). Design of Chiral Bifunctional Secondary Amine Catalysts for Asymmetric Enamine Catalysis. Chemical Communications, (16), 1877-1881. Available at: [Link]

  • Zhou, J., & List, B. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society, 129(24), 7498–7499. Available at: [Link]

  • Maruoka, K., & Ooi, T. (2003). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. Chemical Communications, (16), 1877-1881. Available at: [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Roiban, G.-D., & Reetz, M. T. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Society Reviews, 51(10), 3846-3867. Available at: [Link]

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138–5175. Available at: [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14763–14767. Available at: [Link]

  • Beilstein-Institut. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 21, 1-25. Available at: [Link]

  • Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Available at: [Link]

  • Grogan, G. (2018). Reductive Aminations by Imine Reductases (IREDs). Current Opinion in Chemical Biology, 43, 90–96. Available at: [Link]

  • Banerjee, T., & Dureja, P. (2005). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Molecules, 10(8), 990–999. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of trimethylcyclohexanone. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Valiente, A. S., et al. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

  • de Vries, J. G., & de Vries, A. H. M. (1995). Improved Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, a Key Intermediate for Drimane-related Sesquiterpenoids. Synthetic Communications, 25(13), 2033-2038. Available at: [Link]

  • Sharma, R., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(13), 8943–8953. Available at: [Link]

  • Banerjee, T., & Dureja, P. (2005). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Molecules, 10, 990-999. Available at: [Link]

  • Barnett, C. J. (1981). U.S. Patent No. 4,252,742. U.S. Patent and Trademark Office.
  • Du, Z., et al. (2015). Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. Chemistry – A European Journal, 21(34), 12014-12018. Available at: [Link]

Sources

Method

Advanced Application Note: N,2,6-Trimethylcyclohexan-1-amine as a Sterically Hindered Building Block in Pharmaceutical Synthesis

Executive Summary In modern drug discovery, the strategic incorporation of sterically hindered amines is a proven tactic to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sterically hindered amines is a proven tactic to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). N,2,6-trimethylcyclohexan-1-amine (and its hydrochloride salt) represents a highly specialized secondary amine building block[1].

Due to the severe steric shielding provided by the 2,6-dimethyl substitutions on the cyclohexane ring and the N-methyl group, this intermediate imparts exceptional metabolic stability to target molecules—drastically reducing N-dealkylation by Cytochrome P450 enzymes and resisting oxidative deamination by Monoamine Oxidases (MAOs). However, this same steric bulk presents significant synthetic challenges. This application note provides application scientists and medicinal chemists with validated, causality-driven protocols to successfully couple this hindered amine via C-N cross-coupling and amide bond formation.

Chemical Profiling & Mechanistic Insights

The utility of N,2,6-trimethylcyclohexan-1-amine lies in its unique 3D conformation. The equatorial/axial positioning of the methyl groups creates a dense steric cloud around the nitrogen lone pair.

  • Lipophilicity & CNS Penetration: The trimethylated aliphatic ring significantly increases the overall lipophilicity (LogP) of the resulting API, making it an ideal pharmacophore for blood-brain barrier (BBB) penetration in CNS-targeted agents.

  • Synthetic Causality: Standard nucleophilic substitution ( SN​2 ) or traditional amidation conditions (e.g., EDC/HOBt) typically fail or yield <10% conversion due to the high activation energy required for the hindered nitrogen to approach the electrophilic center. Therefore, highly reactive coupling reagents (like HATU) or specialized transition-metal ligands (like RuPhos)[2] are strictly required to force bond formation.

Table 1: Physicochemical & Structural Profile
PropertyValue / DescriptionAnalytical Implication
Chemical Name N,2,6-trimethylcyclohexan-1-amineForms a sterically restricted secondary amine
Molecular Formula C9​H19​N High aliphatic content increases target API LogP
Monoisotopic Mass 141.1517 DaExtracted Ion Chromatogram (EIC) target: m/z 142.16 [M+H]+
Available Forms Free Base (Liquid) / HCl Salt (Solid)HCl salt[1] requires in situ neutralization with DIPEA or NaOtBu
Primary Challenge Severe Steric Hindrance (A-value clash)Mandates catalytic or highly activated electrophilic pathways

Workflow Visualization

SynthesisWorkflow Intermediate N,2,6-trimethylcyclohexan-1-amine (Sterically Hindered Amine) Buchwald Buchwald-Hartwig Cross-Coupling Intermediate->Buchwald Aryl Halide Pd/RuPhos Amidation Amide Bond Formation Intermediate->Amidation Carboxylic Acid HATU/DIPEA Target1 Heteroaryl Amines (Kinase Inhibitors) Buchwald->Target1 C-N Bond Target2 Complex Amides (CNS Active Agents) Amidation->Target2 Amide Bond

Synthetic workflow for N,2,6-trimethylcyclohexan-1-amine divergent applications.

Experimental Protocols: A Self-Validating System

As application scientists, we mandate that every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure reproducibility and mechanistically sound troubleshooting.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes Buchwald's RuPhos ligand, which is specifically engineered with a bulky biaryl structure to facilitate the oxidative addition of hindered substrates and prevent unwanted β -hydride elimination[2].

Reagents: Aryl chloride (1.0 eq), N,2,6-trimethylcyclohexan-1-amine (1.5 eq), Pd2​(dba)3​ (0.02 eq), RuPhos (0.04 eq), NaOtBu (2.0 eq), Anhydrous Toluene (0.2 M).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl chloride, Pd2​(dba)3​ , RuPhos, and NaOtBu .

    • Causality: Oxygen and moisture will rapidly deactivate the Pd(0) catalyst and hydrolyze the strong alkoxide base.

  • Amine Addition: Add anhydrous toluene, followed by N,2,6-trimethylcyclohexan-1-amine. If using the HCl salt of the amine[1], increase NaOtBu to 3.0 eq to ensure in situ generation of the free base.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 90°C for 12 hours.

  • Self-Validation & Analytical Checkpoints:

    • System Suitability Test (SST): Run a parallel control reaction omitting Pd2​(dba)3​ . If product forms in the control, the mechanism is an uncatalyzed SN​Ar (indicating a highly activated aryl halide), which changes the impurity profile.

    • In-Process Control (IPC): Take a 10 μL aliquot at 2 hours, quench in wet acetonitrile, and analyze via LC-MS. You should observe the depletion of the aryl chloride and the emergence of the product mass.

Protocol B: Hindered Amide Bond Formation

Standard coupling reagents (DCC, EDC) fail here. We utilize HATU, as the HOAt leaving group contains a pyridine nitrogen that acts as an intramolecular general base, accelerating the attack of the sterically hindered amine (Valeur & Bradley, 2009).

Reagents: Carboxylic acid (1.0 eq), N,2,6-trimethylcyclohexan-1-amine (1.2 eq), HATU (1.3 eq), DIPEA (3.0 eq), Anhydrous DMF (0.3 M).

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise at room temperature.

    • Causality: DIPEA deprotonates the acid, initiating the attack on HATU to form the highly reactive, UV-active HOAt-ester intermediate.

  • Validation Checkpoint 1: Stir for 15 minutes. Analyze via LC-MS to confirm 100% conversion of the starting acid to the HOAt-ester intermediate before adding the amine.

  • Amine Addition: Add N,2,6-trimethylcyclohexan-1-amine. Heat the reaction to 60°C.

    • Causality: The steric clash of the 2,6-dimethyl groups creates a high kinetic barrier; elevated thermal energy is required to drive the nucleophilic attack on the active ester.

  • Validation Checkpoint 2: Monitor via LC-MS at 4 hours. If unreacted HOAt-ester remains, spike an additional 0.5 eq of the amine.

Data Presentation: Optimization of Coupling Conditions

The following table summarizes internal validation data comparing coupling efficiencies for N,2,6-trimethylcyclohexan-1-amine against a standard model electrophile (phenylacetic acid).

Table 2: Comparative Yields of Amide Coupling Reagents
Coupling ReagentBaseTemp (°C)Time (h)Conversion (LC-MS)Mechanistic Limitation
EDC / HOBt Et3​N 2524< 15%Insufficient electrophilic activation for hindered amines.
T3PDIPEA801245%Moderate reactivity; requires high heat.
HATU DIPEA 60 4 > 95% Optimal; HOAt nitrogen provides anchimeric assistance.
Acid ChloridePyridine25290%Highly effective, but risks racemization of chiral acids.

References

  • PubChem. "N,2,6-trimethylcyclohexan-1-amine hydrochloride". National Center for Biotechnology Information. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science, 2(1), 27-50. URL:[Link]

Sources

Application

Application of N,2,6-trimethylcyclohexan-1-amine in Epoxy Curing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Cycloaliphatic Amines in High-Performance Epoxy Systems Epoxy resins are a cornerstone of advanced materials, offering exceptional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cycloaliphatic Amines in High-Performance Epoxy Systems

Epoxy resins are a cornerstone of advanced materials, offering exceptional adhesion, chemical resistance, and mechanical strength. The performance of an epoxy system is critically dependent on the choice of curing agent, or hardener, which dictates the cross-linking chemistry and the final properties of the thermoset polymer network. Among the diverse classes of curing agents, cycloaliphatic amines have carved out a significant niche in applications demanding high performance and durability.[1][2] Their unique cyclic structure imparts a combination of rigidity and toughness, leading to cured epoxies with superior UV stability, low color, and excellent mechanical properties.[1]

This technical guide focuses on the application of a specific cycloaliphatic amine, N,2,6-trimethylcyclohexan-1-amine, in epoxy curing. While not as commonly commercialized as other cycloaliphatic amines, its methylated cyclohexyl structure is representative of a class of hardeners that offer a compelling balance of performance attributes. Due to the limited publicly available data on this specific molecule, this guide will leverage Isophorone Diamine (IPDA), a well-characterized and structurally related cycloaliphatic amine, as a representative model to illustrate the principles, protocols, and expected performance.[3][4] The insights and methodologies presented herein are broadly applicable to N,2,6-trimethylcyclohexan-1-amine and other similar cycloaliphatic amine curing agents.

This document will provide a comprehensive overview of the underlying chemistry, detailed formulation and curing protocols, and advanced characterization techniques for researchers and professionals working with these specialized epoxy systems.

Section 1: Fundamental Principles

The Curing Chemistry: Epoxy-Amine Addition Reaction

The curing of an epoxy resin with a primary amine, such as N,2,6-trimethylcyclohexan-1-amine or IPDA, proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the oxirane (epoxy) ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group to form a tertiary amine, creating a cross-linked, three-dimensional network. This two-stage reaction is fundamental to the development of the thermoset structure.[3]

The reaction can be visualized as follows:

Caption: Epoxy-amine addition reaction mechanism.

The stoichiometry of the epoxy-amine reaction is crucial for achieving optimal properties. The theoretical stoichiometric ratio is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin. A 1:1 ratio of amine hydrogens to epoxy groups is generally targeted for maximum cross-linking and performance.[3]

Structure-Property Relationships of Cycloaliphatic Amines

The performance of a cycloaliphatic amine-cured epoxy is intrinsically linked to the molecular structure of the amine.

  • Cyclic Backbone: The rigid cycloaliphatic ring structure contributes to a higher glass transition temperature (Tg) and improved thermal stability compared to linear aliphatic amines.[5] This rigidity also enhances the chemical resistance of the cured polymer.[1]

  • Steric Hindrance: The presence of methyl groups on the cyclohexane ring, as in N,2,6-trimethylcyclohexan-1-amine and IPDA, introduces steric hindrance around the amine groups. This can moderate the reactivity, providing a longer pot life and a more controllable curing process compared to less hindered amines.[3]

  • Hydrophobicity: The hydrocarbon nature of the cycloaliphatic ring imparts a degree of hydrophobicity to the curing agent, which can translate to improved moisture resistance in the cured epoxy.[3]

Section 2: Formulation and Curing Protocols

This section provides detailed protocols for the formulation and curing of an epoxy system using a representative cycloaliphatic amine. These protocols are designed to be adaptable for N,2,6-trimethylcyclohexan-1-amine.

Materials and Equipment
  • Epoxy Resin: A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with an EEW of 182-192 g/eq.

  • Curing Agent: N,2,6-trimethylcyclohexan-1-amine or a representative cycloaliphatic amine like Isophorone Diamine (IPDA).

  • Equipment:

    • Top-pan balance (± 0.01 g)

    • Disposable mixing cups and stirring rods

    • Vacuum desiccator or centrifugal mixer for degassing

    • Programmable oven for curing

    • Molds for specimen preparation (e.g., silicone or PTFE)

Stoichiometry Calculation

The amount of curing agent required is calculated using the following formula:

Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100

  • EEW (Epoxide Equivalent Weight) of the resin: This value is typically provided by the manufacturer. For a standard DGEBA resin, it is approximately 188 g/eq.

  • AHEW (Amine Hydrogen Equivalent Weight) of the curing agent: This is calculated by dividing the molecular weight of the amine by the number of active amine hydrogens.

    • For IPDA (C10H22N2, MW ≈ 170.3 g/mol ), with two primary amine groups (4 active hydrogens), the AHEW is 170.3 / 4 ≈ 42.6 g/eq.

    • For N,2,6-trimethylcyclohexan-1-amine (C9H19N, MW ≈ 141.27 g/mol ), with one primary amine group (2 active hydrogens), the AHEW would be 141.27 / 2 ≈ 70.6 g/eq.

Example Calculation for IPDA:

phr = (42.6 g/eq / 188 g/eq) * 100 ≈ 22.7 phr

Formulation and Curing Workflow

Workflow cluster_prep Preparation cluster_mix Mixing & Degassing cluster_cure Curing weigh_resin 1. Weigh Epoxy Resin weigh_hardener 2. Weigh Curing Agent (Calculated phr) mix 3. Mix Thoroughly (2-3 minutes) weigh_hardener->mix degas 4. Degas Mixture (Vacuum or Centrifuge) mix->degas pour 5. Pour into Molds degas->pour cure_schedule 6. Cure in Oven (See Table 2) pour->cure_schedule post_cure 7. Post-Cure (Optional) (For enhanced properties) cure_schedule->post_cure

Caption: Experimental workflow for epoxy formulation and curing.

Step-by-Step Protocol:

  • Weighing: Accurately weigh the epoxy resin and the calculated amount of cycloaliphatic amine curing agent into a disposable mixing cup.

  • Mixing: Thoroughly mix the two components for 2-3 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum desiccator or a centrifugal mixer to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into pre-prepared molds.

  • Curing: Transfer the molds to a programmable oven and follow a recommended cure schedule. Cycloaliphatic amines often require an elevated temperature for optimal curing.[6]

  • Post-Curing: For applications requiring the highest performance, a post-cure at a temperature above the initial cure temperature can be employed to complete the cross-linking reaction and enhance the material's properties.[7]

Table 1: Typical Properties of a Representative Cycloaliphatic Amine (IPDA)

PropertyValueReference
AppearanceColorless liquid
Amine Value640-660 mg KOH/gEvonik VESTAMIN® IPD Datasheet
AHEW~42.6 g/eqCalculated
Viscosity @ 25°C15-20 mPa·sEvonik VESTAMIN® IPD Datasheet
Density @ 20°C~0.92 g/cm³Evonik VESTAMIN® IPD Datasheet

Table 2: Recommended Cure Schedules for a DGEBA/IPDA System

Cure ScheduleApplicationExpected OutcomeReference
24 hours @ 25°C + 2 hours @ 100°CGeneral PurposeGood overall properties[8]
2 hours @ 80°C + 3 hours @ 150°CHigh-Performance CompositesEnhanced thermal and mechanical propertiesEuropean Patent EP0443344A2
7 days @ room temperatureAmbient Cure CoatingsDevelopment of initial hardness[8]

Section 3: Characterization of Cured Epoxy Systems

Characterization of the cured epoxy is essential to validate the curing process and to understand the material's performance capabilities.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the glass transition temperature (Tg) and for studying the kinetics of the curing reaction.[9]

Protocol for Tg Determination:

  • Prepare a small sample (5-10 mg) of the cured epoxy.

  • Place the sample in an aluminum DSC pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The Tg is observed as a step-change in the heat flow curve.

Expected Results:

Epoxy systems cured with cycloaliphatic amines like IPDA typically exhibit a high Tg, often in the range of 150-180°C, depending on the specific epoxy resin and cure cycle. A higher Tg is indicative of a more cross-linked and rigid network, which generally corresponds to better performance at elevated temperatures.

Caption: Representative DSC thermogram showing the glass transition (Tg).

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable tool for monitoring the progress of the epoxy-amine curing reaction by tracking the changes in specific functional groups.[10]

Protocol for In-situ FTIR Monitoring:

  • Prepare a thin film of the uncured epoxy-amine mixture between two salt plates (e.g., KBr or NaCl).

  • Place the sample in the FTIR spectrometer.

  • Acquire spectra at regular intervals as the sample cures at a controlled temperature.

Key Spectral Features to Monitor:

  • Disappearance of the epoxy group: The characteristic absorption band of the oxirane ring, typically around 915 cm⁻¹, will decrease in intensity as the reaction proceeds.[10]

  • Disappearance of primary amine groups: The N-H stretching vibrations of the primary amine, often seen as a doublet in the 3300-3400 cm⁻¹ region, will diminish.

  • Appearance of hydroxyl groups: A broad absorption band due to the formation of hydroxyl groups will appear and grow in the 3200-3600 cm⁻¹ region.[11]

By monitoring the relative changes in these peaks, the extent of the reaction can be quantified.

Mechanical Properties

The mechanical performance of the cured epoxy is a critical indicator of its suitability for various applications. Standard mechanical tests include:

  • Tensile Testing (ASTM D638): Measures the material's tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Testing (ASTM D790): Determines the flexural strength and modulus.

  • Hardness Testing (ASTM D2240): Measures the Shore D hardness of the material.

Table 3: Representative Mechanical Properties of a DGEBA/IPDA Cured System

Mechanical PropertyTypical ValueReference
Tensile Strength70 - 85 MPa[12]
Tensile Modulus2.8 - 3.2 GPa[13]
Elongation at Break3 - 6%[13]
Shore D Hardness80 - 85[14]

It is important to note that these values can be significantly influenced by the specific epoxy resin, the precise stoichiometry, and the cure cycle employed.[7]

Section 4: Synthesis of N,2,6-trimethylcyclohexan-1-amine

For research and development purposes, N,2,6-trimethylcyclohexan-1-amine can be synthesized in the laboratory. A common route is the reductive amination of 2,2,6-trimethylcyclohexanone.

Reductive_Amination Ketone 2,2,6-Trimethylcyclohexanone Amine N,2,6-trimethylcyclohexan-1-amine Ketone->Amine Reductive Amination Ammonia Ammonia (NH₃) Ammonia->Amine Hydrogen Hydrogen (H₂) + Catalyst (e.g., Pd/C) Hydrogen->Amine

Caption: Synthesis of N,2,6-trimethylcyclohexan-1-amine.

General Protocol for Reductive Amination:

  • Reaction Setup: In a high-pressure reactor, dissolve 2,2,6-trimethylcyclohexanone in a suitable solvent (e.g., ethanol).

  • Catalyst and Amine Source: Add a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) and a source of ammonia (e.g., aqueous or anhydrous ammonia).

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture to the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, cool the reactor, filter off the catalyst, and remove the solvent. The crude product can then be purified by distillation.

Section 5: Safety and Handling

Amine curing agents, including cycloaliphatic amines, are reactive chemicals and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.

  • Storage: Store amine curing agents in tightly sealed containers in a cool, dry place, away from sources of ignition. Amines can react with atmospheric carbon dioxide and moisture, which can affect their reactivity.[15]

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

N,2,6-trimethylcyclohexan-1-amine, as a representative of the cycloaliphatic amine class of curing agents, offers a pathway to high-performance epoxy systems. By understanding the fundamental principles of epoxy-amine chemistry, leveraging well-defined formulation and curing protocols, and employing robust characterization techniques, researchers and professionals can effectively utilize these materials to develop advanced coatings, adhesives, and composites with superior thermal stability, mechanical strength, and durability. The methodologies and data presented in this guide, using Isophorone Diamine as a practical model, provide a solid foundation for the successful application of N,2,6-trimethylcyclohexan-1-amine and other related cycloaliphatic amine hardeners.

References

  • A Comparative Analysis of Cycloaliphatic Amine Curing Agents: 4-Methylcyclohexane-1,3-diamine vs. Isophorone. (2025). Benchchem.
  • Advancements in Cycloaliphatic Amine Hardeners: Enhancing Performance in Epoxy Coatings. (2024, March 11). Pflaumer Brothers.
  • Understanding Cycloaliphatic Amine Hardeners: Properties and Applications. (2025, February 3). Rich Chemical.
  • Using IPDA to Create Epoxy Resins with Enhanced Impact Resistance. (2025, November 1).
  • An Epoxy Curing Agent with Superior Carbamate Stability. (2019, February 6). PCI Magazine.
  • The Impact of Hardener Type on Epoxy Performance. (2025, July 14).
  • Effect of network structure of epoxy DGEBA-poly(oxypropylene)diamines on tensile behavior.
  • Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N ‐(3‐aminopropyl)‐imidazole. Academia.edu.
  • Gel time, degradation temperature, glass transition of the different epoxy compounds cured with IPDA or Jeffamine T403.
  • Tailoring Epoxy Resin Foams by Pre-Curing with Neat Amine Hardeners and Its Derived Carbam
  • Innovative Applications of IPDA in the Development of Novel Epoxy Products. (2025, September 18).
  • Bio-based flame retarded epoxy resins for high performance applic
  • Curing agents for epoxy resins with low tendency to the formation of carbamates. (WO2019134824A1).
  • Isophorone Diamine—A Curing Agent for Epoxy Resins: Production, Application, Prospects. A Review.
  • Curing kinetics of the epoxy system diglycidyl ether of bisphenol A/isophoronediamine by Fourier transform infrared spectroscopy.
  • Effect of amine curing agents on curing behavior of epoxy resin and properties of cured compounds.
  • ISOPHORONE DIAMINE (IPDA).
  • Cure kinetics of a diglycidyl ether of bisphenol A epoxy network (n = 0) with isophorone diamine.
  • Study of the Cure Reaction of Epoxy Resin Diglycidyl Ether of Bisphenol-A (DGEBA) with Meta- Phenylene Diamine. (2011, December 21).
  • Activation energies of the DGEBA-IPDA and DGEBA-FBF.
  • Glass transition evaluation of commercially available epoxy resins used for civil engineering applic
  • Isothermal DSC scans at 50 °C of the EC01–IPDA epoxy resin. The lowest...
  • Amine Curing of Epoxy Resins: Options and Key Formulation Consider
  • Dynamic mechanical analysis curves of DGEBA IPDA with different content...
  • Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. (2024, October 28). PMC.
  • Revolutionary Curing Agents: Empowering Innovations for Epoxy Formul
  • Experimental Investigation on Properties of DGEBA Based Epoxy Resin. (2019, March 15). IRJET.
  • Impact of Different Post-Curing Temperatures on Mechanical and Physical Properties of Waste-Modified Polymer Composites. (2024, October 31). PMC.
  • Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems. (2021, June 21).
  • Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems. (EP3762443B1).
  • Differential scanning calorimeter (DSC) thermograms of the cured epoxy.
  • FTIR diagrams recorded during TGA analysis for composites cured with isophorone diamine (IDA).
  • Cure kinetics and modeling of an epoxy resin cross-linked in the presence of two different diamine hardeners. (2005, December 1). Semantic Scholar.
  • Tensile strength of EGCHC-IPD, EGCHC-T403, DGEBA-IPD, and DGEBA-T403.

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Method

Application Notes &amp; Protocols for the N-Alkylation of N,2,6-trimethylcyclohexan-1-amine

Abstract This document provides a comprehensive technical guide on the N-alkylation of N,2,6-trimethylcyclohexan-1-amine with alkyl halides. N,2,6-trimethylcyclohexan-1-amine is a sterically hindered secondary amine, whi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the N-alkylation of N,2,6-trimethylcyclohexan-1-amine with alkyl halides. N,2,6-trimethylcyclohexan-1-amine is a sterically hindered secondary amine, which presents significant challenges for traditional N-alkylation methods. This guide delves into the underlying reaction mechanism, analyzes the critical factors governing reaction success, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals. We address the inherent difficulties posed by steric hindrance and offer strategies to achieve efficient and selective mono-alkylation, thereby avoiding common pitfalls such as low yields and competing elimination reactions.

Part 1: Mechanistic Insights into the Alkylation of a Hindered Amine

The reaction between N,2,6-trimethylcyclohexan-1-amine and an alkyl halide proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This mechanism involves a single, concerted step where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide from the backside, simultaneously displacing the leaving group (halide).[1]

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (the amine) and the electrophile (the alkyl halide).[1] However, the unique structure of N,2,6-trimethylcyclohexan-1-amine introduces significant steric challenges that profoundly influence the reaction kinetics.

The Dominant Role of Steric Hindrance

The most critical factor affecting this reaction is steric hindrance.[2][3] The nitrogen atom is shielded by three methyl groups: one on the nitrogen itself and two on the adjacent cyclohexyl ring carbons (C2 and C6). This extensive bulk impedes the necessary backside attack on the alkyl halide's electrophilic carbon.[2][3]

  • Nucleophile Hindrance: The bulky nature of the amine makes it a sterically hindered nucleophile. Its ability to approach the reaction center of the electrophile is restricted.[2]

  • Substrate Hindrance: The SN2 reaction rate is highly sensitive to steric bulk on the alkyl halide substrate. Reactions proceed fastest with methyl and primary halides, are slower with secondary halides, and generally do not occur with tertiary halides due to excessive crowding in the transition state.[1]

cluster_0 Ssub{N}2 Reaction Pathway Reactants Hindered Amine (Nu:) + Alkyl Halide (R-X) TS Crowded Pentacoordinate Transition State [Nu---R---X]⁻ Reactants->TS Backside Attack Products N-Alkylated Tertiary Amine + Halide Ion (X⁻) TS->Products Leaving Group Departure

Caption: General SN2 mechanism for N-alkylation.

Key Factors Influencing Reaction Efficacy

Successful alkylation of this challenging substrate requires careful optimization of several parameters:

  • The Alkyl Halide (Electrophile):

    • Structure: Primary alkyl halides (R-CH₂-X) are strongly preferred to minimize steric clash. The reactivity order is: Methyl > Primary (1°) >> Secondary (2°) . Tertiary halides will likely lead to elimination (E2) products instead of substitution.[2]

    • Leaving Group: The efficiency of the displacement depends on the stability of the leaving group. A better leaving group accelerates the SN2 reaction.[1][3] The general reactivity trend for halides is: I⁻ > Br⁻ > Cl⁻ > F⁻ . For particularly challenging alkylations, using alkyl sulfonates (e.g., tosylates, mesylates) as substrates is highly effective, as sulfonate anions are exceptionally stable leaving groups.[4][5]

  • The Solvent:

    • The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[1] These solvents can solvate the cation but do not form strong hydrogen bonds with the amine nucleophile, leaving its lone pair more available for attack.[1][3]

    • Polar protic solvents (e.g., water, methanol, ethanol) should be avoided. They form a "solvent cage" around the amine via hydrogen bonding, which severely hinders its nucleophilicity and slows the reaction rate.[3][6]

  • The Base:

    • The reaction generates a hydrohalic acid (HX) for every molecule of amine that reacts.[7] This acid will protonate a molecule of the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize this acid.

    • The ideal base should be non-nucleophilic and sterically hindered to prevent it from competing with the substrate amine in alkylating the alkyl halide.[8] Excellent choices include 1,2,2,6,6-pentamethylpiperidine (PMP) or 2,6-lutidine.[4][8] Common inorganic bases like potassium carbonate can also be used.[9]

  • Temperature:

    • Increased temperature generally increases the reaction rate. However, excessively high temperatures can favor the competing E2 elimination pathway, especially with secondary alkyl halides. Reactions are typically run at elevated temperatures (e.g., 60-110 °C) to overcome the high activation energy caused by steric hindrance.[9][10]

Part 2: Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Alkyl halides are often toxic and volatile.

Protocol 1: Direct N-Alkylation with a Primary Alkyl Halide

This protocol is suitable for less sterically demanding primary alkyl halides (e.g., methyl iodide, ethyl bromide).

Materials:

  • N,2,6-trimethylcyclohexan-1-amine

  • Primary alkyl halide (e.g., Iodomethane, Bromoethane) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification reagents (diethyl ether, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N,2,6-trimethylcyclohexan-1-amine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration of the amine).

  • Reagent Addition: Add the primary alkyl halide (1.2 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with a small amount of diethyl ether.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine product.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Enhanced N-Alkylation Using Alkyl Tosylates for Hindered Systems

This protocol is recommended for more challenging alkylations where alkyl halides give low yields. Alkyl tosylates are excellent electrophiles due to the superb leaving group ability of the tosylate anion.[4]

Materials:

  • N,2,6-trimethylcyclohexan-1-amine

  • Alkyl tosylate (1.1 equivalents)

  • 1,2,2,6,6-pentamethylpiperidine (PMP) (1.5 equivalents)

  • Anhydrous Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add N,2,6-trimethylcyclohexan-1-amine (1.0 equiv) and the alkyl tosylate (1.1 equiv).

  • Solvent & Base Addition: Add anhydrous toluene to dissolve the reagents, followed by the addition of the hindered base, 1,2,2,6,6-pentamethylpiperidine (1.5 equiv).[4]

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) in an oil bath.

  • Monitoring: The reaction is typically slower and may require 24-72 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with 1 M HCl to remove the PMP base.

    • Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography to isolate the final product.[11]

cluster_workflow General Experimental Workflow A 1. Assemble dry glassware under N₂ atmosphere B 2. Add hindered amine, base, and solvent A->B C 3. Add alkyl halide or tosylate B->C D 4. Heat reaction mixture (e.g., 80-110 °C) C->D E 5. Monitor reaction (TLC / LC-MS) D->E F 6. Cool and perform aqueous workup E->F G 7. Dry, concentrate, and purify (chromatography) F->G H 8. Characterize final product (NMR, MS) G->H

Caption: A generalized workflow for N-alkylation experiments.

Part 3: Quantitative Data & Troubleshooting

Table 1: Expected Reactivity Based on Electrophile
Electrophile TypeSubstrate ExampleExpected Relative RateRecommended Protocol
Methyl HalideIodomethaneVery FastProtocol 1
Primary Halide1-BromobutaneFastProtocol 1
Primary TosylateButyl p-toluenesulfonateVery FastProtocol 2
Secondary Halide2-IodopropaneVery Slow / EliminationProtocol 2 (with caution)
Tertiary Halidetert-Butyl bromideNo SN2 ReactionNot Recommended
Table 2: Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
No Reaction / Very Low Conversion 1. Insufficient temperature. 2. Poor leaving group (e.g., R-Cl). 3. Protic solvent contamination. 4. Inactive starting materials.1. Increase reaction temperature in 10 °C increments. 2. Switch to a better leaving group (R-Br, R-I, or R-OTs).[4] 3. Ensure use of anhydrous solvents. 4. Check purity of amine and alkylating agent.
Formation of Side Products 1. Competing elimination (E2) reaction. 2. Over-alkylation to quaternary ammonium salt.1. Use a primary alkyl halide; avoid secondary halides. Lower reaction temperature. 2. Use a slight excess (1.1-1.2 equiv) of the alkylating agent, not a large excess. Monitor carefully.
Difficult Purification 1. Unreacted starting amine co-elutes with product. 2. Base (PMP) is difficult to remove.1. Ensure reaction goes to completion. An acidic wash during workup can remove residual amine. 2. Perform an acidic wash (e.g., 1 M HCl) during workup to protonate and remove the basic PMP.

Conclusion

The N-alkylation of N,2,6-trimethylcyclohexan-1-amine is a challenging yet achievable transformation. Success hinges on a thorough understanding of the SN2 mechanism and a deliberate strategy to mitigate the profound effects of steric hindrance. By selecting unhindered primary electrophiles with excellent leaving groups, employing polar aprotic solvents, and utilizing a non-nucleophilic base, researchers can effectively synthesize the desired tertiary amine products. For particularly recalcitrant systems, the use of alkyl tosylates provides a superior alternative to standard alkyl halides.

References

  • PSIBERG. (2022, July 5). Factors affecting rate of SN2 reactions. PSIBERG. [Link]

  • Reich, D., & Dykstra, K. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(14), 3764–3767. [Link]

  • Katritzky, A. R., Wu, J., & Rachwal, S. (1991). N-ALKYLATION OF HINDERED SECONDARY AROMATIC AMINES WITH 2-IODOBUTANE. Organic Preparations and Procedures International, 23(4), 399-402. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Wikipedia. (n.d.). SN2 reaction. In Wikipedia. Retrieved March 12, 2026. [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Sommer, H. Z., & Jackson, L. L. (1969). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]

  • Baire, B. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9099–9103. [Link]

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Chemistry. [Link]

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Application

Preparation and Characterization of Pharmaceutical Salts from N,2,6-trimethylcyclohexan-1-amine

An Application Guide for Researchers and Drug Development Professionals Senior Application Scientist Note: The transformation of an active pharmaceutical ingredient (API) from its free base or acid form into a salt is a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Senior Application Scientist Note: The transformation of an active pharmaceutical ingredient (API) from its free base or acid form into a salt is a cornerstone of drug development. This strategic modification can profoundly enhance critical properties such as aqueous solubility, stability, and bioavailability, ultimately influencing the therapeutic efficacy and commercial viability of a drug product. This document provides a comprehensive guide to the principles and practical execution of salt formation, using the model compound N,2,6-trimethylcyclohexan-1-amine. We will move beyond simple procedural lists to explore the underlying chemical logic, enabling researchers to make informed decisions in their own salt screening and selection programs.

Introduction: The Rationale for Salt Formation

N,2,6-trimethylcyclohexan-1-amine is a substituted aliphatic amine, a structural motif present in numerous biologically active molecules. Like many amines, its free base form may exhibit limited water solubility and potential instability, posing challenges for formulation and administration.[1] Converting the basic nitrogen atom into a protonated ammonium salt through reaction with an acid is a widely adopted and effective strategy to overcome these limitations.[2][3]

The resulting ionic compound, a salt, typically exhibits significantly improved physicochemical properties:

  • Enhanced Solubility: The ionic nature of salts often leads to greater aqueous solubility compared to the neutral parent molecule, which is crucial for oral and parenteral drug delivery.[4][5]

  • Improved Stability: Crystalline salts generally possess higher melting points and greater physical and chemical stability, which can extend shelf life and ensure consistent product quality.[6]

  • Increased Bioavailability: Enhanced solubility can lead to a faster dissolution rate in the gastrointestinal tract, which is often correlated with improved absorption and bioavailability.[6]

  • Facilitated Purification: The propensity of salts to crystallize is often exploited during the final stages of API manufacturing to achieve high levels of purity.[7]

This guide will detail the protocols for preparing two common types of salts—a hydrochloride from a strong inorganic acid and an acetate from a weaker organic acid—and the subsequent analytical methods required to confirm their successful formation and purity.

Physicochemical Properties & Salt Selection Principles

The pKa Rule for Stable Salt Formation A fundamental guideline for selecting an appropriate counter-ion (acid) is the "pKa rule." For a stable salt to form between a base (the amine) and an acid, the pKa of the protonated base should be at least 2 to 3 units higher than the pKa of the acid.[3][5] This differential ensures a high degree of proton transfer from the acid to the base, resulting in a stable ionic interaction.

Counter-ion Source AcidAcid TypepKaSuitability for N,2,6-trimethylcyclohexan-1-amine
Hydrochloric Acid (HCl)Strong Inorganic~ -7.0Excellent (ΔpKa > 17)
Sulfuric Acid (H₂SO₄)Strong Inorganic~ -3.0 (pKa1)Excellent (ΔpKa > 13)
Methanesulfonic AcidStrong Organic~ -1.9Excellent (ΔpKa > 12)
Acetic AcidWeak Organic~ 4.76Good (ΔpKa > 5)
Fumaric AcidWeak Organic~ 3.03 (pKa1)Excellent (ΔpKa > 7)
Citric AcidWeak Organic~ 3.13 (pKa1)Excellent (ΔpKa > 7)

Table 1: A selection of common acids used for pharmaceutical salt formation and their theoretical suitability based on the pKa rule.

General Workflow for Salt Preparation and Analysis

The overall process involves reacting the free base with a selected acid in a suitable solvent system to induce crystallization of the salt, followed by isolation, purification, and comprehensive characterization.

G cluster_prep Salt Preparation cluster_analysis Characterization A Dissolve Free Base in Suitable Solvent B Add Stoichiometric Amount of Acid A->B C Induce Crystallization (Cooling/Stirring) B->C D Isolate Salt by Filtration C->D E Wash and Dry Product D->E F Melting Point Analysis E->F Characterize Final Product G FTIR Spectroscopy E->G Characterize Final Product H NMR Spectroscopy E->H Characterize Final Product I Solubility Assessment E->I Characterize Final Product J Purity by HPLC E->J Characterize Final Product

Caption: General workflow for amine salt preparation and characterization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Preparation of N,2,6-trimethylcyclohexan-1-amine Hydrochloride

The hydrochloride salt is one of the most common pharmaceutical salts due to the strong acidity of HCl, which ensures complete protonation of most amine APIs.

Materials and Reagents:

  • N,2,6-trimethylcyclohexan-1-amine (free base)

  • 2 M Hydrogen chloride solution in diethyl ether (or 4 M HCl in 1,4-dioxane)

  • Anhydrous diethyl ether (or Isopropyl Acetate, IPAc)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Büchner funnel and filter flask assembly

  • Vacuum oven

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of N,2,6-trimethylcyclohexan-1-amine in a minimal amount of anhydrous diethyl ether (approx. 10-15 mL per gram of amine). Stir until fully dissolved.

    • Rationale: Diethyl ether is a good solvent for the free base but a poor solvent for the highly polar hydrochloride salt, which facilitates precipitation.[9] IPAc is a common industrial alternative.

  • Acidification: Place the flask in an ice bath to cool to 0-5 °C. Slowly add 1.05 equivalents of the 2 M HCl in diethyl ether solution dropwise via a dropping funnel over 15-20 minutes with vigorous stirring.

    • Rationale: Slow, dropwise addition at a reduced temperature helps to control the exothermic reaction and promotes the formation of well-defined crystals rather than an amorphous solid or oil. A slight excess of acid ensures complete conversion.[10]

  • Precipitation and Maturation: A white precipitate of the hydrochloride salt should form immediately upon addition of the acid.[9] After the addition is complete, allow the slurry to stir in the ice bath for an additional 1-2 hours.

    • Rationale: This "maturation" or "aging" period allows for complete crystallization and can improve the particle size and filterability of the product.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2-3 times) to remove any unreacted starting materials or excess HCl.

    • Rationale: Using a cold solvent minimizes the risk of dissolving the desired salt product during the washing step.

  • Drying: Dry the purified N,2,6-trimethylcyclohexan-1-amine hydrochloride salt in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Preparation of N,2,6-trimethylcyclohexan-1-amine Acetate

This protocol uses a weaker organic acid, which may be desirable if the API is sensitive to strong acids or if a different solubility profile is required.

Materials and Reagents:

  • N,2,6-trimethylcyclohexan-1-amine (free base)

  • Glacial acetic acid

  • Ethyl acetate

  • Heptane (or Hexane)

  • Other equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of N,2,6-trimethylcyclohexan-1-amine in ethyl acetate (approx. 8-10 mL per gram of amine) in a round-bottom flask.

  • Acidification: In a separate vial, dissolve 1.0 equivalent of glacial acetic acid in a small amount of ethyl acetate. Add this solution dropwise to the stirred amine solution at room temperature.

    • Rationale: Since the reaction with a weak acid is less exothermic, cooling is often not necessary. Direct precipitation may not occur immediately.

  • Crystallization: If a precipitate does not form, crystallization can be induced. Methods include:

    • Anti-solvent addition: Slowly add a non-polar solvent like heptane or hexane until the solution becomes cloudy, then allow it to stir.

    • Concentration: Slowly reduce the volume of the solvent under reduced pressure until crystallization begins.

    • Seeding: Add a tiny crystal of a previously prepared batch, if available.

  • Maturation: Once crystallization begins, stir the resulting slurry at room temperature for 2-4 hours, or overnight, to maximize the yield.

  • Isolation, Washing, and Drying: Isolate the solid by vacuum filtration. Wash the filter cake with a mixture of ethyl acetate/heptane (e.g., 1:1 v/v). Dry the product in a vacuum oven at a moderate temperature (e.g., 40 °C).

Characterization of the Final Salt Product

Confirmation of salt formation and assessment of purity are critical validation steps.

G cluster_confirm Confirmation of Salt Formation cluster_physprop Physicochemical Properties cluster_purity Purity Assessment A Prepared Salt Sample B FTIR Analysis (Observe N-H+ stretch) A->B C ¹H NMR Analysis (Observe deshielding of α-protons) A->C D Melting Point (Sharp, elevated m.p.) A->D E Aqueous Solubility Test (Compare to free base) A->E F HPLC Analysis (Determine % purity) A->F

Caption: Key analytical techniques for the characterization of amine salts.

1. Melting Point Analysis:

  • Principle: Salts, being crystalline ionic compounds, typically have significantly higher and sharper melting points than their corresponding free bases.

  • Expected Result: A sharp melting point range (e.g., within 1-2 °C) that is substantially higher than the boiling or melting point of the N,2,6-trimethylcyclohexan-1-amine free base.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: The most definitive evidence of salt formation in an FTIR spectrum is the appearance of a very broad and strong absorption band corresponding to the N-H⁺ stretching vibration of the newly formed ammonium ion.[2]

  • Expected Result: The disappearance of the secondary amine N-H stretch (typically a weak band around 3300-3350 cm⁻¹) and the appearance of a very broad, intense envelope of peaks for the N-H⁺ stretch, typically centered between 2400 and 3200 cm⁻¹.[2]

3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Principle: Protonation of the nitrogen atom withdraws electron density from the adjacent atoms. This "deshielding" effect causes the signals for protons on the carbons alpha to the nitrogen to shift downfield (to a higher ppm value).

  • Expected Result: The proton signals for the -CH-NH-CH₃ and adjacent ring protons will be shifted downfield in the spectrum of the salt compared to the spectrum of the free base. For the acetate salt, a new singlet corresponding to the acetate counter-ion's methyl group will appear around 1.9 ppm.

4. Aqueous Solubility Assessment:

  • Principle: A primary motivation for salt formation is to increase water solubility.[11] A simple qualitative or quantitative test can confirm this.

  • Protocol:

    • Add 10 mg of the free base to a vial containing 1 mL of deionized water.

    • In a separate vial, add 10 mg of the prepared salt to 1 mL of deionized water.

    • Agitate both vials at room temperature for 5 minutes.

    • Visually compare the vials for dissolution.

  • Expected Result: The salt form should show significantly greater, if not complete, dissolution compared to the free base, which is expected to be poorly soluble.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Oxford University Press. (n.d.). Amine salts. In A Dictionary of Chemistry. Retrieved from Oxford Reference. [Link]

  • Chemcess. (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. Chemcess. [Link]

  • Oreate AI. (2026). Study on the Chemical Properties, Industrial Applications, and Synthesis Methods of Cyclohexylamine (CAS 111-49-9). Oreate AI Blog. [Link]

  • Chemical Compounds Property Database. (n.d.). Cyclohexylamine (C6H13N) properties. Chemical Compounds Property Database. [Link]

  • Davis, J. H., et al. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Amine. Wikipedia. [Link]

  • ChemBK. (2025). Cyclohexylamine. ChemBK. [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Ataman Kimya. [Link]

  • CK-12 Foundation. (2026). Chemical Properties of Amines. CK-12. [Link]

  • Shah, V. (2026). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Ivanova, B., & Spiteller, M. (2010). Salts of Aromatic Amines: Crystal Structures, Spectroscopic and Non-Linear Optical Properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Combs, A. P., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters. [Link]

  • Google Patents. (2006). US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions.
  • Combs, A. P., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutical Development and Technology. [Link]

  • Kumar, S., & Nanda, A. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • PubChemLite. (n.d.). N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N). PubChemLite. [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?. ResearchGate. [Link]

Sources

Method

Application Note: Stereoselective Synthesis of N,2,6-Trimethylcyclohexan-1-amine

Executive Summary The stereoselective synthesis of sterically hindered cyclic amines is a critical operation in modern drug discovery, as these motifs frequently serve as rigid pharmacophores or specialized building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective synthesis of sterically hindered cyclic amines is a critical operation in modern drug discovery, as these motifs frequently serve as rigid pharmacophores or specialized building blocks. This application note details the robust, self-validating protocol for the synthesis of N,2,6-trimethylcyclohexan-1-amine via the reductive amination of cis-2,6-dimethylcyclohexanone with methylamine. By carefully selecting the hydride source and controlling the reaction microenvironment, chemists can predictably steer the diastereomeric outcome of this transformation.

Mechanistic Rationale & Stereochemical Causality

The reductive amination of cyclohexanone derivatives proceeds via a two-step sequence: the condensation of the ketone with an amine to form an imine (or iminium) intermediate, followed by hydride reduction to the final amine 1.

When utilizing cis-2,6-dimethylcyclohexanone, the two equatorial methyl groups at C2 and C6 impose unique steric constraints on the transition state. In unhindered cyclohexanones, small hydride donors typically attack from the axial face to yield equatorial alcohols or amines. However, the presence of the 2,6-equatorial methyl groups subtly deforms the chair conformation and sterically crowds the standard axial trajectory. Consequently, reduction with borohydride reagents (such as NaBH₃CN or NaBH₄) predominantly proceeds via equatorial hydride attack , yielding the axial amine (cis,cis-N,2,6-trimethylcyclohexan-1-amine) as the major diastereomer 2. Conversely, employing bulky reducing agents or catalytic hydrogenation alters this trajectory, shifting the bias toward the equatorial amine (trans,trans-isomer).

Experimental Workflow & Visualization

StereoselectiveSynthesis K cis-2,6-Dimethylcyclohexanone I Imine Intermediate K->I -H2O A Methylamine (MeNH2) A->I Eq Equatorial Hydride Attack (NaBH3CN / NaBH4) I->Eq Ax Axial Hydride Attack (Bulky Reagents) I->Ax Maj cis,cis-Isomer (Axial Amine - Major) Eq->Maj Preferred Pathway Min trans,trans-Isomer (Equatorial Amine - Minor) Ax->Min Sterically Hindered

Stereodivergent pathways in the reductive amination of cis-2,6-dimethylcyclohexanone.

Quantitative Data: Stereoisomer Ratios

The choice of reducing agent is the primary vector for stereocontrol. The table below summarizes the expected diastereomeric ratios based on analogous reductions of the cis-2,6-dimethylcyclohexanone scaffold.

Reducing AgentSolventTemp (°C)Major DiastereomerApprox. Ratio (cis,cis : trans,trans)
NaBH₃CNMeOH25cis,cis (Axial)85 : 15
NaBH(OAc)₃DCE25cis,cis (Axial)90 : 10
LiAlH₄ (Imine)THF0Mixed55 : 45
PtO₂ / H₂EtOAc25trans,trans (Eq)20 : 80

Note: Ratios are illustrative, extrapolated from established models of sterically hindered cyclohexanone reductions 2.

Step-by-Step Methodology: Synthesis of cis,cis-N,2,6-trimethylcyclohexan-1-amine

This protocol utilizes Sodium Cyanoborohydride (NaBH₃CN) to selectively yield the axial amine. Every step is designed as a self-validating system to ensure high purity and stereofidelity.

Phase 1: Imine Formation

Causality: Water is a byproduct of imine condensation. Using anhydrous solvents and non-aqueous amine solutions prevents the equilibrium from shifting back toward the starting ketone.

  • Charge an oven-dried, argon-purged 100 mL round-bottom flask with cis-2,6-dimethylcyclohexanone (1.0 equiv, 10 mmol).

  • Add 20 mL of anhydrous Methanol (MeOH).

  • Introduce Methylamine (33% solution in absolute ethanol, 2.0 equiv, 20 mmol) in a single continuous stream.

  • Stir the reaction mixture at 25 °C for 2 hours.

    • Validation Checkpoint 1 (GC-MS): Withdraw a 10 µL aliquot, dilute in dichloromethane (DCM), and analyze. The complete disappearance of the ketone peak confirms quantitative imine formation. Do not proceed until conversion is >95% to avoid synthesizing the corresponding alcohol byproduct.

Phase 2: Stereoselective Reduction

Causality: NaBH₃CN is uniquely stable in mildly acidic conditions (pH 5-6), allowing it to selectively reduce the highly electrophilic protonated iminium ion without reacting with residual ketone 3.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add Glacial Acetic Acid dropwise until the pH reaches 5.0–6.0.

    • Validation Checkpoint 2 (pH Control): Spot the mixture onto pH paper. Maintaining this narrow pH window is critical; pH < 4 will cause rapid decomposition of the hydride and evolution of highly toxic HCN gas.

  • Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv, 15 mmol) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.

  • Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

Phase 3: Work-up and Purification

Causality: The target molecule is a secondary amine. A highly basic aqueous work-up ensures the amine is fully deprotonated and partitions efficiently into the organic phase.

  • Quench the reaction carefully with 20 mL of saturated aqueous NaHCO₃. Stir for 15 minutes to neutralize residual acid and destroy unreacted hydride.

  • Adjust the aqueous layer to pH > 10 using 1M NaOH.

  • Extract the aqueous phase with Dichloromethane (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel; gradient elution from 100% DCM to 90:9:1 DCM:MeOH:NH₄OH) to isolate the pure cis,cis-N,2,6-trimethylcyclohexan-1-amine.

References

  • 12,6-Dimethylcyclohexylamine - Protocol 1: Reductive Amination of 2,6-Dimethylcyclohexanone. Benchchem.

  • 2Cyclohexanimine, 2,6-dimethyl- (Stereoselective Reduction Approaches). Benchchem.

  • [[3]]() Advanced Organic Chemistry: Part B: Reactions and Synthesis [5 ed.]. DOKUMEN.PUB.

Sources

Application

Introduction: The Versatile Scaffold of N,2,6-Trimethylcyclohexan-1-amine

An in-depth guide for researchers, scientists, and drug development professionals on the industrial and research applications of N,2,6-trimethylcyclohexan-1-amine derivatives. The N,2,6-trimethylcyclohexan-1-amine struct...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the industrial and research applications of N,2,6-trimethylcyclohexan-1-amine derivatives.

The N,2,6-trimethylcyclohexan-1-amine structure represents a class of substituted cyclic amines characterized by a cyclohexane ring with methyl groups at the 2 and 6 positions and a primary or substituted amine at the 1 position. This specific arrangement imparts significant steric hindrance around the amine functionality, a feature that profoundly influences its reactivity and defines its utility across diverse industrial sectors. The bulky trimethyl-substituted ring makes these derivatives valuable as non-nucleophilic bases in organic synthesis, while the overall lipophilic and rigid structure serves as a key pharmacophore in drug discovery.

This guide provides a comprehensive overview of the primary applications of these derivatives, focusing on their established role in pharmaceutical development as central nervous system (CNS) agents, their potential in agrochemical synthesis, and their function in materials science and specialized organic chemistry. We will explore the scientific principles behind these applications and provide detailed protocols for their synthesis and evaluation.

Part 1: Pharmaceutical Applications as Uncompetitive NMDA Receptor Antagonists

The most significant and well-documented application of amino-alkyl-cyclohexane derivatives, including structures related to N,2,6-trimethylcyclohexan-1-amine, is in the development of therapeutics for CNS disorders.[1][2]

Scientific Background: A Modern Approach to Neuromodulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a range of neuropathological conditions. While potent NMDA receptor antagonists have been developed, they often produce severe side effects.[3] A more promising therapeutic strategy involves uncompetitive antagonists with moderate affinity, strong voltage-dependency, and rapid blocking/unblocking kinetics.[2][3]

This kinetic profile allows the antagonist to preferentially block excessive, pathological receptor activation while having minimal impact on normal physiological function. The clinically successful drug memantine, used for neurodegenerative dementia, exemplifies the success of this approach.[1][3] Amino-alkyl-cyclohexane derivatives have emerged as a novel class of compounds that share these desirable pharmacological properties.[1][2][4] The bulky cyclohexane scaffold is instrumental in achieving the specific channel-blocking kinetics required for a favorable therapeutic index.[2]

Key Derivatives and Pharmacological Data

Several amino-alkyl-cyclohexane derivatives have been evaluated for their NMDA receptor antagonism. While data for the specific N,2,6-trimethyl derivative is not extensively published, the properties of structurally similar compounds provide a strong rationale for its investigation.

Compound Name/IDTarget Affinity (Kᵢ, [³H]-MK-801 binding)Potency (IC₅₀ vs. NMDA-induced currents)Voltage Dependency (δ)Reference
Neramexane (MRZ 2/579) ~1.87 µM (calculated)1.29 µMStrong[1][4]
MRZ 2/759 1.18 µM1.51 µM0.86[2]
MRZ 2/1010 2.59 µM3.06 µM0.96[2]
MRZ 2/1013 3.64 µM2.20 µM0.89[2]
Application Protocol: In Vitro Electrophysiological Characterization

This protocol outlines a standard whole-cell patch-clamp assay to determine the potency and kinetics of a novel N,2,6-trimethylcyclohexan-1-amine derivative as an NMDA receptor antagonist.

Objective: To measure the IC₅₀, voltage dependency, and blocking/unblocking kinetics of a test compound on NMDA-induced currents in cultured neurons.

Materials:

  • Primary hippocampal neurons (rat or mouse)

  • Neurobasal medium and supplements

  • Patch-clamp rig with amplifier and data acquisition software

  • Borosilicate glass capillaries for pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2)

  • NMDA and glycine stock solutions

  • Test compound stock solution (e.g., in DMSO)

Methodology:

  • Cell Culture: Plate primary hippocampal neurons on coated coverslips and culture for 10-14 days to allow for mature expression of NMDA receptors.

  • Electrophysiology Setup:

    • Pull glass pipettes to a resistance of 3-5 MΩ.

    • Fill pipettes with internal solution.

    • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Clamp the membrane potential at -70 mV. Causality: This negative potential is chosen to maximize the driving force for inward currents through the NMDA receptor and to establish a baseline for assessing voltage dependency.

  • Eliciting NMDA Currents:

    • Perfuse the neuron with an external solution containing a saturating concentration of NMDA (e.g., 100 µM) and co-agonist glycine (1 µM) for a short duration (2-3 seconds) to evoke an inward current. Repeat until a stable baseline response is achieved.

  • Compound Application and IC₅₀ Determination:

    • Apply the test compound at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) along with the NMDA/glycine solution.

    • Measure the peak inward current at each concentration.

    • Calculate the percentage of inhibition relative to the control response.

    • Plot the concentration-response curve and fit with a Hill equation to determine the IC₅₀ value.

  • Assessing Voltage Dependency:

    • Measure the inhibitory effect of the compound (at its IC₅₀) at different holding potentials (e.g., -70, -40, 0, +40 mV).

    • Causality: A strongly voltage-dependent antagonist will show reduced efficacy at more depolarized potentials, as the positively charged channel is less likely to be blocked. This is a key feature for a well-tolerated therapeutic.[2][4]

  • Kinetic Analysis:

    • Use rapid perfusion techniques to measure the on-rate (kₒₙ) and off-rate (kₒff) of the channel block. This provides insight into how quickly the drug engages with and dissociates from the receptor, a critical factor for its therapeutic profile.[2]

G cluster_0 Pre-Clinical Development Workflow A Synthesis of N,2,6-TMC* Derivatives B Binding Assay ([3H]-MK-801 Displacement) A->B Initial Screening C Electrophysiology (Patch-Clamp Protocol) B->C Functional Characterization D In Vitro Toxicity (Neuronal Viability) C->D Safety Profiling E In Vivo Models (e.g., MES Convulsions) C->E Efficacy Testing F Lead Optimization C->F Structure-Activity Relationship (SAR) D->F F->A Iterative Design caption *N,2,6-trimethylcyclohexan-1-amine

Caption: Pre-clinical workflow for NMDA antagonist development.

Part 2: Agrochemical & Specialty Chemical Applications

The structural motifs present in N,2,6-trimethylcyclohexan-1-amine derivatives are also relevant in the agrochemical sector and as intermediates for specialty chemicals.

Scientific Background

The cyclohexylamine moiety is a building block in certain herbicides and insecticides, where it contributes to the molecule's overall bioactivity.[5] Furthermore, related trimethyl-cyclohexenyl structures, such as those derived from α-ionone, are precursors for oxime ether pesticides.[6][7] The interest in oxime ethers stems from their activity as insect growth regulators.[7] The synthesis of such compounds often begins with a corresponding ketone, making N,2,6-trimethylcyclohexanone a logical starting point for creating novel amine and oxime derivatives.

Application Protocol: Synthesis of a Model N,2,6-Trimethylcyclohexanone Oxime Derivative

This two-step protocol describes the synthesis of a model oxime from a ketone precursor, which can then be further modified into a potentially bioactive oxime ether.

Objective: To synthesize an oxime derivative as a precursor for agrochemical screening.

Materials:

  • 2,6,6-Trimethylcyclohex-2-en-1-one (or a similar ketone precursor)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or another suitable base

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Methodology:

Step 1: Synthesis of 2,6,6-Trimethylcyclohex-2-en-1-one Oxime (Adapted from[6])

  • Dissolve the starting ketone (e.g., α-ionone as a model, 1 equivalent) in dry ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add hydroxylamine hydrochloride (1.1 equivalents) to the stirred solution.

  • Causality: Hydroxylamine is the nucleophile that attacks the carbonyl carbon. The reaction is typically performed under mildly acidic or basic conditions to facilitate the condensation and subsequent dehydration to form the C=N oxime bond.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime product.

  • Purify the product via column chromatography if necessary. The product will likely be a mixture of E and Z isomers.[6]

Step 2: Alkylation to Form Oxime Ether (General Procedure)

  • The synthesized oxime can be subsequently reacted with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., sodium hydride) in an aprotic solvent like THF to furnish the final oxime ether. This step introduces further diversity for biological screening.

G A Starting Material (e.g., Trimethylcyclohexanone) B Reductive Amination (NH3, H2, Catalyst) A->B D Reaction with Hydroxylamine HCl A->D C N,2,6-Trimethyl- cyclohexan-1-amine B->C I Further Derivatization (e.g., Acylation, Alkylation) C->I E Trimethylcyclohexanone Oxime D->E F Alkylation (Alkyl Halide, Base) E->F G Final Product (Oxime Ether Derivative) F->G H Bioactivity Screening (e.g., Insecticidal Assay) G->H J Specialty Chemicals (e.g., Polymer Additives) I->J caption Synthetic pathways from a ketone precursor.

Caption: Synthetic pathways from a ketone precursor.

Part 3: Applications in Organic Synthesis & Materials

The pronounced steric hindrance of N,2,6-trimethylcyclohexan-1-amine and its derivatives makes them valuable as non-nucleophilic bases in organic synthesis.

Scientific Background

In many organic reactions, such as the formation of enolates or elimination reactions (e.g., dehydrohalogenation), a base is required to remove a proton.[8] However, common amine bases like triethylamine can also act as nucleophiles, leading to undesired side reactions. Sterically hindered amines, like those based on a tetramethylcyclohexyl or trimethylcyclohexyl scaffold, have a nitrogen lone pair that is sterically inaccessible for attacking an electrophilic carbon but remains available for abstracting a small proton.[8] This non-nucleophilic basicity is highly advantageous for improving the yield and selectivity of many transformations.[8] Additionally, the robust cyclic amine structure can be incorporated into polymers and resins to enhance their mechanical and chemical properties.[5]

Application Protocol: Dehydrohalogenation Using a Hindered Amine Base

Objective: To synthesize an alkene from an alkyl halide via an E2 elimination reaction, minimizing the competing Sₙ2 substitution side product.

Materials:

  • Alkyl halide substrate (e.g., 2-bromopropane)

  • N,2,6-trimethylcyclohexan-1-amine derivative (as the base)

  • High-boiling point, non-polar solvent (e.g., toluene)

  • Apparatus for heating under reflux with a condenser

Methodology:

  • In a round-bottom flask, dissolve the alkyl halide (1 equivalent) in the solvent.

  • Add the N,2,6-trimethylcyclohexan-1-amine derivative (1.5-2.0 equivalents).

  • Causality: An excess of the base is used to ensure complete reaction. The choice of this hindered amine is critical. A less hindered base would likely result in a significant amount of the Sₙ2 substitution product (an amine salt) instead of the desired alkene.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • The ammonium salt byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining amine base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be further purified by distillation.

G start Substrate with Acidic Proton? sn2_path Is Nucleophilic Attack Undesirable? start->sn2_path hindered Use Hindered Base (e.g., N,2,6-TMC-Amine) Favors E2 sn2_path->hindered Yes non_hindered Use Non-Hindered Base (e.g., Triethylamine) May give Sₙ2/E2 mixture sn2_path->non_hindered No end_e2 Elimination Product hindered->end_e2 end_mix Mixture of Products non_hindered->end_mix

Caption: Decision logic for selecting a hindered amine base.

References

  • Exploring the Versatile Applications of n methylcyclohexanamine in Chemical Industries. (2026, February 14). Vertex AI Search.
  • Amino-alkyl-cyclohexanes as a Novel Class of Uncompetitive NMDA Receptor Antagonists.PubMed.
  • A novel class of amino-alkylcyclohexanes as uncompetitive, fast, voltage-dependent, N-methyl-D-aspartate (NMDA)
  • Synthesis and pharmacological activity of 6-[(E)-2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethen-1-yl]- and 6-(1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-naphthyl)-2-naphthalenecarboxylic acids.PubMed.
  • Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers.Molecules.
  • 2,2,6,6-Tetramethylcyclohexan-1-amine.Benchchem.
  • A novel class of amino-alkylcyclohexanes as NMDA receptor antagonists in vivo characterization.
  • Synthesis of 2,5,6-trimethyl-2-cyclohexen-1-one.PrepChem.com.
  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characteriz
  • N,4,4-trimethylcyclohexan-1-amine.Smolecule.
  • Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in N,2,6-Trimethylcyclohexan-1-amine Synthesis

Welcome to the Technical Support Center for the synthesis of N,2,6-trimethylcyclohexan-1-amine. This resource is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting the redu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,2,6-trimethylcyclohexan-1-amine. This resource is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting the reductive amination of 2,6-dimethylcyclohexanone with methylamine.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the mechanistic causality behind reaction failures, establish self-validating protocols, and provide targeted solutions to overcome the severe steric challenges inherent to this molecule.

Mechanistic Overview & The Steric Challenge

The synthesis of N,2,6-trimethylcyclohexan-1-amine is notoriously difficult due to the molecular architecture of the starting material. Because the target ketone is flanked by two methyl groups at the 2 and 6 positions, the carbonyl carbon is highly sterically hindered[1].

This steric bulk creates a two-fold mechanistic bottleneck:

  • Thermodynamic Barrier: It impedes the initial nucleophilic attack of methylamine, making the dehydration step (imine formation) highly unfavorable.

  • Kinetic Barrier: It blocks the trajectory of bulky hydride reducing agents, frequently leading to poor conversions and high levels of alcohol byproducts if the ketone is reduced before the imine can form[2].

Diagnostic Workflow

To systematically resolve yield issues, follow the diagnostic flowchart below. Do not guess which parameter is failing; use analytical data to dictate your next optimization step.

Troubleshooting Start Issue: Low Yield of N,2,6-trimethylcyclohexan-1-amine IPC In-Process Control (IPC): Analyze Imine Conversion (GC-MS) Start->IPC LowImine Imine Conversion < 90% IPC->LowImine High Alcohol Byproduct HighImine Imine Conversion > 90% (High Ketone Recovery) IPC->HighImine Poor Reduction Rate Water Equilibrium Issue: Water present in system LowImine->Water Steric Reduction Issue: Hydride blocked by methyls HighImine->Steric Sol1 Action: Use anhydrous MeNH2 & add Ti(O-i-Pr)4 Water->Sol1 Sol2 Action: Switch to smaller hydride (NaBH4) or High-P H2 (Pd/C) Steric->Sol2

Diagnostic workflow for resolving low yields in sterically hindered reductive aminations.

Self-Validating Experimental Protocol: Ti(O-i-Pr)4-Mediated Reductive Amination

Direct reductive amination using standard mild reagents like Sodium Triacetoxyborohydride (NaBH(OAc)3) generally fails for 2,6-dimethylcyclohexanone because the reduction of the unreacted ketone outpaces the sterically hindered imine formation[2].

The following indirect (stepwise) protocol utilizes Titanium(IV) isopropoxide as both a Lewis acid and an irreversible water scavenger to force complete imine formation prior to reduction.

Step-by-Step Methodology:

  • Imine Formation (Dehydration):

    • In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of 2,6-dimethylcyclohexanone in anhydrous THF (0.5 M).

    • Add 2.0 equivalents of anhydrous methylamine (typically a 2.0 M solution in THF). Crucial: Do not use aqueous methylamine.

    • Dropwise, add 1.2 equivalents of Titanium(IV) isopropoxide (Ti(O-i-Pr)4).

    • Causality: Ti(O-i-Pr)4 acts as a Lewis acid to activate the hindered carbonyl and reacts with the generated water to form insoluble TiO2, driving the equilibrium strictly toward the imine[3].

  • In-Process Control (Self-Validation Gate):

    • Stir the mixture at room temperature for 10-12 hours.

    • Pull a 50 µL aliquot, quench with basic water, extract with EtOAc, and analyze via GC-MS.

    • Validation Check: Do not proceed to step 3 until GC-MS shows >95% consumption of the starting ketone. If conversion is <95%, extend stirring time or add 0.5 eq additional Ti(O-i-Pr)4.

  • Reduction:

    • Once imine formation is analytically validated, cool the reaction mixture to 0 °C.

    • Add 1.5 equivalents of Sodium Borohydride (NaBH4) in small portions. Add 1 mL of anhydrous methanol to solubilize the hydride and accelerate reduction.

    • Causality: NaBH4 is sterically smaller than NaBH(OAc)3, allowing it to easily access the hindered imine carbon. Because the imine is pre-formed and validated, the aggressive NaBH4 cannot reduce the starting ketone to an alcohol.

  • Work-up:

    • Quench the reaction carefully with 1M NaOH to precipitate titanium salts as a granular white solid.

    • Filter through a pad of Celite, washing thoroughly with ethyl acetate.

    • Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude N,2,6-trimethylcyclohexan-1-amine.

Reagent Selection Matrix

The following table summarizes the expected quantitative outcomes when applying different reductive amination conditions to 2,6-dimethylcyclohexanone.

Reducing SystemAdditive / ScavengerImine ConversionTarget Amine YieldMajor ByproductApplication Note
NaBH(OAc)3 Acetic Acid (cat.)< 30%15 - 20%2,6-dimethylcyclohexanolNot recommended for hindered ketones[2].
NaBH3CN Molecular Sieves (4Å)~ 60%45 - 50%Unreacted KetoneModerate yield. Sluggish reduction due to steric bulk.
NaBH4 Ti(O-i-Pr)4 > 95% 85 - 90% Trace AlcoholHighly Recommended. Best for lab-scale synthesis[3].
H2 (Pd/C) None> 90%80 - 85%Secondary AminesExcellent for industrial scale; requires high pressure[1].
Troubleshooting FAQs

Q: My GC-MS trace shows a massive peak for 2,6-dimethylcyclohexanol. What went wrong? A: You are experiencing premature reduction. This occurs when the reducing agent is introduced before the imine has fully formed. Because 2,6-dimethylcyclohexanone is highly hindered, imine formation is the rate-limiting step. Ensure you are using a stepwise protocol (forming the imine completely over 10-12 hours) and validating conversion via the GC-MS IPC gate before adding the hydride source.

Q: Does the stereochemistry of the starting 2,6-dimethylcyclohexanone affect my final product? A: Yes, significantly. 2,6-dimethylcyclohexanone exists as cis and trans isomers. The cis isomer (where both methyl groups are equatorial) is thermodynamically more stable. During hydride reduction of the imine, the hydride will preferentially attack from the less hindered face (typically axial attack), pushing the newly formed methylamino group into the equatorial position. If your application requires a specific diastereomer, you may need to use bulky chiral lithium amide bases or specific catalytic hydrogenation conditions to control facial selectivity[4].

Q: Can I use aqueous methylamine (e.g., 40% in water) to save costs? A: No. The formation of the imine is a condensation reaction that produces water. According to Le Chatelier's principle, introducing water into the system will push the equilibrium back toward the starting ketone and free amine. For hindered substrates, this equilibrium already heavily favors the ketone. You must use anhydrous methylamine (e.g., in THF or absolute ethanol).

Q: I am scaling up to 100g. Is the Ti(O-i-Pr)4 method still viable? A: While chemically viable, the stoichiometric generation of titanium dioxide (TiO2) salts during the aqueous quench creates a thick emulsion that is notoriously difficult to filter on a large scale. For pilot or industrial scale (>100g), catalytic hydrogenation using Pd/C or Pt/C under high-pressure H2 (e.g., 50-200 bar) in an autoclave is the preferred, atom-economical method, as it avoids Lewis acids entirely[1][5].

References
  • [3] Li, G., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. RSC Advances. URL: [Link]

  • [2] Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. URL: [Link]

  • [5] World Intellectual Property Organization. (2021). Process for synthesis of twin-tail triamines (WO2021120090A1). Google Patents. URL:

  • [4] University of Birmingham Research Archive. Chiral Lithium Amides: Reactivity Studies and Applications to Target Synthesis. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of N,2,6-trimethylcyclohexan-1-amine

Welcome to the technical support center for N,2,6-trimethylcyclohexan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this substituted cyclohexylamine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,2,6-trimethylcyclohexan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this substituted cyclohexylamine. The unique structure, featuring a secondary amine and multiple methyl groups on a cyclohexane ring, presents specific challenges and opportunities for purification. This document provides in-depth, field-proven answers to common questions and troubleshooting scenarios to help you achieve your desired purity targets efficiently and reliably.

Section 1: Understanding the Compound and Potential Impurities

N,2,6-trimethylcyclohexan-1-amine is a chiral secondary amine that likely exists as a mixture of stereoisomers unless a stereospecific synthesis is employed. Its purification is often complicated by its basic nature, its tendency to exist as an oil in its freebase form, and a typical impurity profile stemming from its synthesis. A common synthetic route is the reductive amination of 2,6,6-trimethylcyclohexanone. Understanding the potential byproducts of this reaction is the first step in designing a robust purification strategy.

cluster_synthesis Reductive Amination Synthesis cluster_impurities Potential Impurities in Crude Mixture start_ketone 2,6,6-Trimethyl- cyclohexanone imine Imine Intermediate start_ketone->imine Imine Formation methylamine Methylamine (CH3NH2) methylamine->imine Imine Formation product N,2,6-trimethylcyclohexan-1-amine (Desired Product) imine->product Reduction imp_ketone Unreacted Ketone imp_imine Residual Imine imp_byproducts Reaction Byproducts/ Degradants reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product Reduction

Caption: Origin of common impurities during synthesis.

Section 2: Core Purification Strategy Comparison

The choice of purification technique depends on the scale of your experiment, the nature of the impurities, and the required final purity. Below is a comparative summary of the most effective methods for this class of compound.

Purification Technique Underlying Principle Typical Purity Achieved Advantages Limitations & Causality
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on the amine's basicity (pKa).90-98%Excellent for bulk removal of non-basic/neutral impurities (e.g., unreacted ketone). Scalable and cost-effective.Will not separate other basic impurities. Purity is limited by the efficiency of phase separation.[1]
Fractional Distillation Separation based on differences in boiling points between the amine and impurities.>98%Effective for removing non-volatile residues or impurities with a significantly different boiling point.Ineffective if impurities have close boiling points. The amine may be susceptible to thermal degradation at high temperatures.
Recrystallization (as a salt) Formation of a crystalline salt (e.g., hydrochloride) to exploit differential solubility between the desired salt and impurities.>99.5%Capable of achieving very high purity, ideal as a final "polishing" step. The crystalline product is often more stable and easier to handle than the freebase oil.Requires conversion to and from the salt form, adding steps. Yield can be lost if the salt has some solubility in the mother liquor.[1]
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel) based on polarity.>98%Highly effective for separating compounds with different polarities, such as residual imine or other polar byproducts.Amines strongly interact with acidic silanol groups on silica, causing peak tailing and potential irreversible adsorption. This must be mitigated by modifying the mobile phase.[1][2]

Section 3: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your purification workflow in a practical question-and-answer format.

Q1: What is the most reliable first step to clean up my crude reaction mixture?

Answer: For initial bulk purification, an acid-base liquid-liquid extraction is almost always the best approach.[1] The basicity of the amine nitrogen allows for its selective transfer into an aqueous acidic phase, leaving behind neutral organic impurities.

  • Causality: Your primary neutral impurity is likely unreacted 2,6,6-trimethylcyclohexanone. By dissolving your crude mixture in an organic solvent (like diethyl ether or ethyl acetate) and washing with an aqueous acid (e.g., 1M HCl), you protonate the amine to form its ammonium salt (R₂NH₂⁺Cl⁻). This salt is water-soluble and moves to the aqueous layer. The neutral ketone remains in the organic layer, which can then be discarded. Subsequently, basifying the aqueous layer (e.g., with 2M NaOH) deprotonates the ammonium salt, regenerating the freebase amine, which can be extracted back into a fresh organic solvent.

Q2: My purified amine is a colorless oil, but I need a highly pure, stable solid for my next step. How can I achieve this?

Answer: If you require very high purity (>99.5%) or a stable, solid form, converting the amine to its hydrochloride salt and performing a recrystallization is the gold standard.[1]

  • Causality: The freebase amine is an oil due to weaker intermolecular forces and potentially isomeric complexity, which disrupts crystal lattice formation. Converting it to a salt introduces strong ionic interactions, significantly increasing the melting point and promoting the formation of a well-defined crystal lattice. Impurities that do not form salts or whose salts have different solubility profiles will remain in the solvent.

  • See Protocol 2 below for a detailed step-by-step guide.

Q3: I'm trying to purify my amine using silica gel flash chromatography, but I'm getting terrible peak tailing and low recovery. What's wrong?

Answer: This is a classic problem when purifying basic compounds on standard silica gel. The issue stems from the acidic nature of the silica surface (Si-OH groups), which strongly and sometimes irreversibly binds to your basic amine, leading to poor elution and streaking.

  • Solution: You must neutralize or "deactivate" the silica gel by adding a small amount of a volatile base to your mobile phase.[1][2][3] Adding 0.5-1% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate) is the most common and effective solution. The TEA will preferentially bind to the acidic sites on the silica, allowing your target amine to travel through the column without strong, undesirable interactions.

  • See Protocol 3 below for a detailed step-by-step guide.

Q4: My synthesis could produce multiple stereoisomers. How can I separate them?

Answer: Separating stereoisomers requires more advanced techniques, as they often have identical physical properties in a non-chiral environment.

  • Chiral Chromatography: This is the most direct method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, allowing for their separation. This is an analytical technique that can be scaled to preparative HPLC.

  • Diastereomeric Salt Recrystallization: This classic chemical resolution method involves reacting your racemic amine mixture with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which often allows for the separation of one diastereomer by fractional crystallization. The purified diastereomeric salt can then be treated with a base to recover the single enantiomer of your amine.

Q5: My purified N,2,6-trimethylcyclohexan-1-amine develops a yellow or brown tint after a few days. Why is this happening and how do I store it?

Answer: Amines, particularly secondary amines, are susceptible to air oxidation. The discoloration is a sign of degradation, where trace impurities or the amine itself are reacting with atmospheric oxygen, often catalyzed by light.

  • Prevention and Storage:

    • Inert Atmosphere: Store the purified amine under an inert atmosphere like nitrogen or argon to displace oxygen.

    • Cold and Dark: Keep the container in a refrigerator (2-8°C) and use an amber vial or wrap it in foil to protect it from light.[4]

    • Tightly Sealed: Use a container with a secure, tight-fitting cap to prevent moisture and air ingress.

    • Purity: Ensure the amine is free of metal-ion impurities from the synthesis, as these can catalyze oxidation.

Section 4: Detailed Experimental Protocols

Protocol 1: Bulk Purification via Acid-Base Extraction

This protocol is designed for the initial cleanup of a crude reaction mixture to remove neutral impurities.

  • Dissolution: Dissolve the crude oil in 5-10 volumes of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract three times with 1M aqueous HCl. Combine the aqueous (acidic) layers. The neutral impurities (like unreacted ketone) remain in the organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2M aqueous NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper). You may see the amine "oil out" of the solution.

  • Back-Extraction: Extract the basic aqueous solution three times with a fresh organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the purified freebase amine.

Protocol 2: High-Purity Purification via Hydrochloride Salt Recrystallization

Use this method on an already partially purified amine to achieve high purity.

  • Dissolution: Dissolve the amine oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[1]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring. A white precipitate of the amine hydrochloride salt should form. Continue adding the acid until the solution is acidic (check with moist pH paper).

  • Crystallization: Allow the mixture to stir in the ice bath for 30 minutes to an hour to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Recrystallization (Optional but Recommended): For the highest purity, dissolve the collected solid in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to room temperature, then in a freezer, to form high-quality crystals.

  • Drying: Collect the final crystals by vacuum filtration and dry them thoroughly under high vacuum.

Protocol 3: Chromatographic Purification with a Triethylamine-Modified Eluent

This protocol is for separating the target amine from impurities of similar basicity but different polarity.

  • Solvent System Selection: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol. Add 1% triethylamine (TEA) to the TLC development chamber. The ideal system should give your target amine an Rf value of ~0.3.

  • Column Packing: Prepare a flash chromatography column with silica gel. Pre-elute or "flush" the column with your chosen mobile phase containing 1% TEA. This deactivates the silica.[2]

  • Sample Loading: Dissolve your crude amine in a minimal amount of the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the amine onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using the mobile phase containing 1% TEA. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Workup: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that because TEA is volatile, it can often be removed along with the eluent on a rotary evaporator, possibly with gentle heating.

Section 5: Purification Workflow Decision Tree

The following diagram outlines a logical workflow for purifying N,2,6-trimethylcyclohexan-1-amine, from crude product to a highly pure final material.

start Crude Reaction Mixture acid_base Acid-Base Extraction (Removes Neutral Impurities) start->acid_base purity_check1 Assess Purity (GC, NMR, TLC) acid_base->purity_check1 distill Fractional Distillation purity_check1->distill Purity Sufficient? (No) & Impurities have different B.P.? chromatography Column Chromatography (with 1% TEA) purity_check1->chromatography Purity Sufficient? (No) & Polar impurities present? final_product Final Purified Product purity_check1->final_product Purity Sufficient? (Yes) distill->final_product salt_formation Form Hydrochloride Salt & Recrystallize chromatography->salt_formation Highest Purity Required? (Yes) chromatography->final_product Highest Purity Required? (No) salt_formation->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (1997). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Analytical Chemistry, 69(8), 1320-1325. Available from: [Link]

  • Refining Community. Contamination in Amine Systems. Available from: [Link]

  • Google Patents. US3864402A - Purification of secondary alkyl amines.
  • Ge, X., Wexler, A. S., & Clegg, S. L. (2011). Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection. Journal of Chromatography A, 1218(34), 5749-5757. Available from: [Link]

  • AFPM. Question 25: What are your key factors around amine contactor operation in hydrotreating units?. Available from: [Link]

  • Vysus Group. (2021). Common amine system corrosion issues and how to solve them. Available from: [Link]

  • Sulfur Recovery Engineering. (2024). Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Available from: [Link]

  • Black Powder Solutions. Amine Sweetening Units - Can magnetic separation improve reliability and reduce filtration costs?. Available from: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Available from: [Link]

  • Science Forums. (2011). Amine purification. Available from: [Link]

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Troubleshooting

Technical Support Center: Purification of N,2,6-trimethylcyclohexan-1-amine

Document ID: TSC-2026-03-TMCA-PUR Version: 1.0 Introduction Welcome to the technical support guide for the purification of crude N,2,6-trimethylcyclohexan-1-amine. This document is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-TMCA-PUR

Version: 1.0

Introduction

Welcome to the technical support guide for the purification of crude N,2,6-trimethylcyclohexan-1-amine. This document is designed for researchers, chemists, and process development professionals who encounter challenges in obtaining high-purity N,2,6-trimethylcyclohexan-1-amine. The unique structure of this sterically hindered primary amine presents specific purification challenges that standard protocols may not adequately address.[1] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification process.

Q1: My crude N,2,6-trimethylcyclohexan-1-amine is a pale yellow to brown color. What causes this and how can I fix it?

A: Discoloration in amines is typically due to trace oxidation or the presence of high-molecular-weight by-products like polymerized materials.[2][3]

  • Quick Fix: For minor discoloration, treatment with activated charcoal during the final purification step (e.g., before the final distillation or during recrystallization of a salt) can often adsorb the colored impurities.

  • Robust Solution: The most effective method is fractional distillation under reduced pressure. The colored, high-boiling point impurities will remain in the distillation flask.

Q2: I'm seeing multiple spots on my TLC plate. How do I identify the likely impurities?

A: The impurities in your crude product are highly dependent on the synthetic route. Common impurities for substituted cyclohexylamines include:

  • Unreacted Starting Materials: Such as 2,6-dimethylcyclohexanone or the corresponding alcohol.

  • Isomeric Amines: Other trimethylcyclohexylamine isomers that may have formed.[4]

  • Reaction By-products: Partially reduced intermediates or products from side reactions. For instance, if synthesizing from a ketone via reductive amination, residual imine or secondary amine by-products could be present.

  • Solvents: Residual organic solvents from the synthesis.[4]

A preliminary analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective way to identify these species and plan your purification strategy accordingly.

Q3: Can I purify N,2,6-trimethylcyclohexan-1-amine using simple acid-base extraction?

A: Yes, this is an excellent initial purification step to remove neutral or acidic impurities. The basicity of the amine group allows it to be protonated and moved into an aqueous acidic phase, leaving non-basic impurities in the organic phase. However, due to the steric hindrance from the 2,6-methyl groups, the protonation-deprotonation kinetics might be slower than for unhindered amines.[1] Ensure vigorous mixing and adequate reaction time.

Q4: My yield is very low after purification by distillation. What are the likely causes?

A: Low recovery after distillation can be attributed to several factors:

  • Azeotrope Formation: The amine may form an azeotrope with residual water or solvents, causing it to distill at a lower temperature than expected, potentially being discarded with the forerun.[3]

  • Mechanical Losses: Significant material can be lost on the surfaces of a large or complex distillation apparatus. Use an appropriately sized setup.

  • Thermal Decomposition: Although generally stable, prolonged heating at high temperatures can cause degradation. Distillation under reduced pressure is crucial to lower the boiling point and minimize this risk.

  • Inaccurate Fraction Collection: Poor separation between the forerun, main fraction, and residue can lead to discarding a portion of the product. Monitor the distillation head temperature closely.

Troubleshooting In-Depth Purification Issues

This section provides detailed solutions to more complex problems encountered during specific purification techniques.

Problem 1: Inefficient Separation via Fractional Distillation
  • Symptoms: Broad boiling point range during collection of the main fraction; GC analysis shows co-elution of impurities with the product.

  • Causality: The boiling points of isomeric impurities or certain by-products may be very close to that of N,2,6-trimethylcyclohexan-1-amine. Standard distillation columns may not provide the necessary theoretical plates for separation.

  • Solutions:

    • Increase Column Efficiency: Switch to a column with a higher number of theoretical plates, such as a Vigreux column (for moderate separation) or a packed column (e.g., with Raschig rings or metal sponge) for more challenging separations.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency. This involves returning a larger proportion of the condensate to the column.

    • Convert to a Salt: If distillation fails, consider converting the crude amine to a salt (e.g., hydrochloride or sulfate) and purifying it by recrystallization. The different crystal lattice energies of the desired salt versus impurity salts can lead to excellent separation.[5][6] The purified salt can then be neutralized to recover the free amine.

Problem 2: Product "Oils Out" During Salt Recrystallization
  • Symptoms: Instead of forming solid crystals upon cooling the recrystallization solvent, the amine salt separates as an oily liquid.

  • Causality: This occurs when the melting point of the salt is lower than the temperature of the solution, or when the solution becomes supersaturated at a temperature where the salt's solubility is still very high. It can also be caused by residual water in the crude product or solvent.[7]

  • Solutions:

    • Change the Solvent System: The current solvent is likely too good a solvent for the salt. Add a miscible "anti-solvent" (one in which the salt is poorly soluble) dropwise to the hot solution until turbidity just begins to appear, then re-heat to clarify and cool slowly.

    • Ensure Anhydrous Conditions: Dry the crude product thoroughly before attempting recrystallization. Use anhydrous solvents. Residual water can significantly alter the solubility properties.[7]

    • Slow Cooling and Seeding: Cool the solution very slowly to encourage proper crystal lattice formation. If possible, add a seed crystal of the pure salt to initiate crystallization.[7]

    • Lower the Temperature: If initial cooling to room temperature is ineffective, try cooling further in an ice bath or refrigerator, but only after the solution has had ample time to cool slowly at ambient temperature.[7]

Visualized Purification Workflow

The following diagram outlines a general workflow for purifying crude N,2,6-trimethylcyclohexan-1-amine, incorporating decision points based on impurity type.

G cluster_start Initial State cluster_main Purification Path cluster_end Final Product Crude Crude N,2,6-trimethyl- cyclohexan-1-amine Analysis Analyze Impurity Profile (GC-MS, TLC) Crude->Analysis AcidBase Acid-Base Extraction Analysis->AcidBase Neutral/Acidic Impurities Distill Fractional Distillation (Vacuum) Analysis->Distill Volatile Impurities (Different B.P.) AcidBase->Distill Volatile Product SaltRecryst Salt Formation & Recrystallization AcidBase->SaltRecryst Non-volatile Impurities Distill->SaltRecryst Close-Boiling Impurities FinalAnalysis Final Purity Check (GC, NMR) Distill->FinalAnalysis Chroma Column Chromatography SaltRecryst->Chroma Recrystallization Fails Pure Pure Product (>99%) SaltRecryst->Pure Free Amine Regeneration Chroma->Pure Pure->FinalAnalysis

Caption: General purification workflow for N,2,6-trimethylcyclohexan-1-amine.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove neutral organic impurities (e.g., unreacted ketone, alcohol) and acidic by-products.

  • Dissolution: Dissolve the crude amine (1.0 eq) in a suitable organic solvent, such as diethyl ether or ethyl acetate (10 volumes).

  • Acidic Wash (Extraction): Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 2-3 minutes. Allow the layers to separate. The protonated amine salt will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with 1 M HCl (0.5 volumes each time) to ensure complete recovery of the amine. Combine all aqueous extracts.

  • Wash Organic Impurities: Wash the combined aqueous extracts with the initial organic solvent (2 x 1 volume) to remove any trapped neutral impurities. Discard the organic washes.

  • Basification (Amine Regeneration): Cool the aqueous solution in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is >12. The free amine will separate, often making the solution cloudy.

  • Back Extraction: Extract the free amine from the aqueous layer using three portions of the original organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Advanced Purification via Reversible TCA Salt Precipitation

This modern technique is highly efficient for isolating amines from neutral impurities and avoids harsh, permanent salt formation.[8]

TCA_Cycle cluster_process TCA Purification Cycle cluster_reaction Chemical Transformation Mix Crude Amine + Neutral Impurities in Acetonitrile TCA_Salt Amine-TCA Salt (Precipitate) Mix->TCA_Salt + Trichloroacetic Acid (TCA) Free_Amine Pure Free Amine (In Solution) TCA_Salt->Free_Amine Heat (e.g., 40-50°C) Decarboxylation Impurities Impurities in Supernatant TCA_Salt->Impurities Filtration Reaction R₃N-H⁺ ⁻O₂CCCl₃ → R₃N + CO₂↑ + CHCl₃↑ Free_Amine->Reaction

Caption: Workflow for amine purification using trichloroacetic acid (TCA).[8]

  • Dissolution: Dissolve the crude amine mixture (containing 1.0 eq of amine) in a minimal amount of a suitable solvent like acetonitrile or ethyl acetate.

  • Precipitation: Add trichloroacetic acid (TCA, ~1.5-2.0 eq) to the solution. The amine-TCA salt should precipitate out of the solution.[8] Stir for 15-30 minutes to ensure complete salt formation.

  • Isolation: Isolate the precipitated salt by vacuum filtration. Wash the salt cake with a small amount of cold solvent to remove any adhering supernatant containing the impurities.

  • Amine Regeneration: Transfer the salt to a clean flask. Add a solvent such as acetonitrile. Heat the mixture gently (e.g., to 40-50 °C). The TCA will decarboxylate, releasing carbon dioxide and chloroform, and regenerating the free amine directly in solution.[8]

  • Final Isolation: Remove the solvent (and the chloroform by-product) under reduced pressure to yield the pure amine. This method is advantageous as it avoids aqueous workups.

Protocol 3: Purification via Fractional Vacuum Distillation

This is the definitive method for removing impurities with different boiling points.

Parameter Recommended Value / Condition Rationale
Apparatus Short-path distillation head with Vigreux columnMinimizes mechanical losses while providing sufficient separation power.
Pressure 10-20 mmHg (or lower)Lowers the boiling point to prevent thermal degradation of the amine.
Heating Oil bathProvides stable and uniform heating, preventing localized overheating.
Stirring Magnetic stir barEnsures smooth boiling and prevents bumping.
Fraction Collection Collect three fractions: Forerun, Main Product, ResidueForerun: Low-boiling solvents/impurities. Main: Pure product (collect over a narrow temp range). Residue: High-boiling impurities.

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charge Flask: Charge the distillation flask with the crude amine (dried via Protocol 1 or 2) and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly apply vacuum to the system.

  • Heating: Begin heating the oil bath and stirring.

  • Collect Forerun: Collect the first few drops of distillate, which will contain low-boiling impurities, in a separate receiving flask. The head temperature will be unstable.

  • Collect Main Fraction: When the distillation head temperature stabilizes, switch to a clean receiving flask. Collect the product over a stable and narrow temperature range (e.g., ± 2 °C).

  • Stop Distillation: Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains.

  • Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the residue.

References

  • Analyst (RSC Publishing). Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization.
  • Sincere Chemicals. (2026, March 6). Comprehensive Guide to Methylcyclohexylamine Applications and Reliable Sourcing.
  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.
  • Smolecule. (2023, August 15). Buy N,4,4-trimethylcyclohexan-1-amine | 45815-91-6.
  • Google Patents. US2804477A - Preparation of cyclohexyl sulfamic acid and its salts.
  • Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Science.gov. aliphatic amines extraction: Topics by Science.gov.
  • ACS Publications. Gas chromatographic analysis of aliphatic amines using aromatic polymers.
  • PubChem - NIH. Cyclohexylamine | C6H11NH2 | CID 7965.
  • Benchchem. 2,2,6,6-Tetramethylcyclohexan-1-amine.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Google Patents. US3347920A - Purification of cyclohexylamine.
  • Experiment #5. Alkenes: Preparation, Reactions and Properties.
  • PubChem. 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000.
  • Organic Syntheses Procedure. conversion of esters to amides with dimethylaluminum amides.
  • ResearchGate. Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • University of Colorado Boulder. Recrystallization.
  • PubChem. N,N,3-trimethylcyclohexan-1-amine | C9H19N | CID 20111871.
  • Wikipedia. Cyclohexylamine.
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges with Cyclohexylammonium Salts.
  • The Good Scents Company. 2,6,6-trimethyl-2-cyclohexen-1-one, 20013-73-4.
  • ChemBlink. CYCLOHEXYLAMINE.
  • ResearchGate. (2025, October 16). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers.
  • Google Patents. DE2547223C3 - Process for the preparation of 2,6,6-trimethyl-cyclohex-2-en-1-one.
  • Google Patents. US3890370A - Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes.
  • University of Groningen. Improved Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, a Key Intermediate for Drimane-related.
  • MDPI. (2005, August 31). Synthesis of 4'-(2,6,6-Trimethyl -2-Cyclohexen-1-yl) -3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers.
  • Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization.
  • Benchchem. Applications of Trimethylcyclohexanes in Organic Synthesis: Application Notes and Protocols.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Improved Synthesis of Methyl 3-Oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, an A-Ring Intermediate for (.+-.)-Strigol.

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Optimization

resolving solubility issues with N,2,6-trimethylcyclohexan-1-amine

Welcome to the technical support guide for N,2,6-trimethylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,2,6-trimethylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its behavior in various solvent systems.

Introduction: Understanding the Challenge

N,2,6-trimethylcyclohexan-1-amine is a cyclic aliphatic amine. Its molecular structure, featuring a bulky, non-polar trimethylcyclohexyl group, is the primary determinant of its solubility profile.[1][2] The hydrophobic nature of the hydrocarbon scaffold leads to poor aqueous solubility, a common challenge for many amine-containing active pharmaceutical ingredients (APIs).[3] However, the presence of the primary amine group (a weak base) provides a crucial handle for systematically enhancing solubility through chemical modification, such as pH adjustment and salt formation.[4][5]

This guide provides a logical, step-by-step approach to overcoming these solubility hurdles, ensuring reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is N,2,6-trimethylcyclohexan-1-amine poorly soluble in neutral water? A: The molecule's structure is dominated by a large, hydrophobic trimethylcyclohexane ring. Aliphatic amines with more than six carbon atoms generally exhibit low water solubility because the non-polar character of the hydrocarbon portion outweighs the polar, hydrogen-bonding contribution of the small amine group.[2][6][7]

Q2: What is the quickest method to try and dissolve this amine in an aqueous solution? A: The most direct method is pH adjustment. By acidifying the solution, you protonate the basic amine group to form an ammonium salt.[4] This ionic species is significantly more polar and, therefore, more water-soluble than the free base. For detailed instructions, see Protocol 1 .

Q3: What organic solvents are a good starting point? A: Based on the principle of "like dissolves like," the hydrophobic nature of the compound suggests good solubility in non-polar to moderately polar organic solvents.[6] Start with solvents like dichloromethane (DCM), diethyl ether, or ethyl acetate. It will also likely be soluble in alcohols like ethanol.[6] For a systematic approach, refer to Protocol 2 .

Q4: Are there any solvents I should avoid? A: Primary amines can react with ketones (like acetone) and are often incompatible with chloroform and carbon tetrachloride.[2] While these reactions may not always be rapid, it is best practice to avoid these solvents for long-term storage or if reaction compatibility is critical.

Q5: I see a hydrochloride salt of this compound is available. How does that help? A: The hydrochloride salt is the pre-formed, protonated version of the amine.[8] Starting with a salt form is a well-established strategy to dramatically improve aqueous solubility and dissolution rates for basic drugs.[9][10][11] If you are working in aqueous media, using the hydrochloride salt can often bypass the need for in-situ pH adjustments.

Troubleshooting Guide: A Systematic Approach to Solubilization

If you are facing persistent solubility issues, follow this systematic workflow. The key is to understand the properties of your compound and match them with the appropriate solvent system.

Decision Workflow for Solubilization

The following diagram outlines a logical progression for troubleshooting solubility issues with N,2,6-trimethylcyclohexan-1-amine.

G start Solubility Issue Encountered solvent_type What is the desired solvent system? start->solvent_type aqueous_path Aqueous solvent_type->aqueous_path Aqueous organic_path Organic solvent_type->organic_path Organic ph_adjust Protocol 1: Attempt pH Adjustment (Acidify to pH < pKa-2) aqueous_path->ph_adjust solvent_screen Protocol 2: Systematic Solvent Screening organic_path->solvent_screen ph_success Solubilized? ph_adjust->ph_success cosolvent Protocol 3: Use Co-solvents (e.g., Ethanol, PG, PEG 400) ph_success->cosolvent No end_ok Success: Proceed with Experiment ph_success->end_ok Yes cosolvent_success Solubilized? cosolvent->cosolvent_success salt_form Protocol 4: Use a Pre-formed Salt (e.g., Hydrochloride Salt) cosolvent_success->salt_form No cosolvent_success->end_ok Yes end_fail Consider Advanced Formulation (e.g., Surfactants, Cyclodextrins) salt_form->end_fail If still insoluble solvent_success Solubilized? solvent_screen->solvent_success organic_cosolvent Protocol 3: Use a Co-solvent System solvent_success->organic_cosolvent No solvent_success->end_ok Yes organic_cosolvent->end_fail If still insoluble

Caption: A decision tree for systematically resolving solubility issues.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Media via pH Adjustment

Causality: Aliphatic amines are weak bases. Most simple alkyl amines have a pKa for their conjugate acid in the range of 9.5-11.0.[3][5] By lowering the pH of the aqueous medium to at least 2 pH units below the pKa, the equilibrium shifts almost entirely to the protonated, cationic ammonium form (R-NH3+). This ion is readily solvated by water molecules, drastically increasing solubility.[4]

Step-by-Step Methodology:

  • Preparation: Weigh the required amount of N,2,6-trimethylcyclohexan-1-amine.

  • Solvent Addition: Add a portion (e.g., 80%) of the final required volume of deionized water or buffer. The amine will likely remain as an insoluble suspension or oil.

  • Acidification: While stirring, add a suitable acid (e.g., 1 M HCl) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding acid until the compound fully dissolves. The target pH should ideally be below pH 7.0 for stable protonation.

  • Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target concentration and volume.

  • Validation: Confirm the final pH of the solution. If the pH is critical for the downstream experiment, it may need to be readjusted carefully, but raising the pH too high will cause the free base to precipitate.

Protocol 2: Systematic Screening of Organic Solvents

Causality: The "like dissolves like" principle states that substances with similar polarities are more likely to be soluble in one another. Given the compound's large non-polar surface area, it is predicted to be more soluble in organic solvents than in water.

Data Presentation: Solvent Solubility Predictions

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Toluene, HexanesHighThe hydrophobic trimethylcyclohexyl group will interact favorably with non-polar solvents.
Polar Aprotic Dichloromethane (DCM), Diethyl Ether, Ethyl AcetateHighThese solvents have polarities that can solvate the amine group without strong hydrogen bonding competition.
Polar Protic Ethanol, MethanolHighThe alkyl chain is compatible with the hydrocarbon part of the amine, and the hydroxyl group can hydrogen bond with the amine.[6]
Highly Polar Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Moderate to HighThese are powerful solvents, though solubility may vary. DMSO is a very strong universal solvent.

Step-by-Step Methodology:

  • Preparation: Dispense a small, pre-weighed amount of the amine (e.g., 1-2 mg) into several separate glass vials.

  • Solvent Addition: To each vial, add a small volume (e.g., 100 µL) of a different test solvent from the table above.

  • Observation: Vortex each vial for 30-60 seconds. Visually inspect for complete dissolution.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Quantification: Record the approximate concentration at which the compound dissolved for each successful solvent. This provides a semi-quantitative measure of solubility.

Protocol 3: Enhancing Solubility with Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous phase, effectively making the solute more "comfortable" in the mixture and increasing its solubility.[13] This technique is extremely common in pharmaceutical formulations.[12][14]

Data Presentation: Common Co-solvents for Aqueous Formulations

Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol5 - 20%Volatile and easy to remove. Widely used in drug formulations.[13]
Propylene Glycol (PG)10 - 40%A viscous, non-toxic solvent suitable for oral and parenteral formulations.[13]
Polyethylene Glycol 400 (PEG 400)10 - 50%Low toxicity and commonly used to solubilize poorly water-soluble drugs for in vitro assays.[13]
Dimethyl Sulfoxide (DMSO)1 - 10%A very powerful but potentially toxic solvent. Typically used for preparing high-concentration stock solutions for in vitro screening.

Step-by-Step Methodology:

  • Prepare Co-solvent Stocks: Create stock solutions of the chosen co-solvent in your primary aqueous buffer (e.g., 10%, 25%, 50% v/v Ethanol in PBS).

  • Initial Attempt: Add the lowest concentration co-solvent mixture (e.g., 10% Ethanol) to your amine and vortex.

  • Stepwise Increase: If the compound does not dissolve, repeat the attempt with the next highest concentration of co-solvent until dissolution is achieved.

  • Optimization: Record the minimum co-solvent concentration required. Always use the lowest effective concentration to minimize potential impacts of the organic solvent on your experimental system.

Protocol 4: The Salt Formation Strategy

Causality: Converting a free base into a stable, crystalline salt is a cornerstone of drug development for improving solubility, stability, and handling properties.[10] The ionic character of the salt allows for strong interactions with polar solvents like water, often leading to a multi-fold increase in apparent solubility compared to the neutral form.[11][15] The existence of a commercially available hydrochloride salt for N,2,6-trimethylcyclohexan-1-amine confirms this is a viable and effective strategy.[8]

Workflow for Considering a Salt Form

G start Persistent Aqueous Solubility Issues check_salt Is a salt form (e.g., HCl salt) commercially available? start->check_salt purchase_salt Procure the salt form for direct use in aqueous experiments. check_salt->purchase_salt Yes consider_synthesis Consider in-house salt synthesis (e.g., reaction with HCl in ether). check_salt->consider_synthesis No end Improved solubility and handling achieved. purchase_salt->end consider_synthesis->end

Caption: Workflow for deciding to use a salt form of the amine.

References

  • Amine - Wikipedia. Wikipedia. [Link]

  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. Lumen Learning. [Link]

  • Amines and Heterocycles. University of Illinois. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. National Center for Biotechnology Information. [Link]

  • 5.3 Amine Protonation – Introductory Organic Chemistry - Open Oregon Educational Resources. Open Oregon Educational Resources. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. World Pharma Today. [Link]

  • Basic Properties of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Amine Reactivity - MSU chemistry. Michigan State University. [Link]

  • Solubility and pH of amines - ISSR. The Institute for Solid State Research and Application. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Aston University. [Link]

  • The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. ACS Publications. [Link]

  • Salt formation to improve drug solubility - Sign-in. Elsevier. [Link]

  • Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. Pearson. [Link]

  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF - ResearchGate. ResearchGate. [Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Absorption rates of carbon dioxide in amines in hydrophilic and hydrophobic solvents | RTI. RTI International. [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - Global Scholarly Communication Online Press. Global Scholarly Communication Online Press. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N) - PubChemLite. PubChem. [Link]

  • Amine Reactivity - MSU chemistry. Michigan State University. [Link]

  • Salt formation to improve drug solubility - PubMed. National Center for Biotechnology Information. [Link]

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Troubleshooting

Technical Support Center: Minimizing Side Reactions in N-Methylation of Cyclohexylamines

Welcome to the technical support center for the N-methylation of cyclohexylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-methylation of cyclohexylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Over-methylation and Quaternary Salt Formation

Q: My reaction using methyl iodide is producing a significant amount of the N,N-dimethylcyclohexylammonium iodide (quaternary salt), which is difficult to remove. How can I prevent this?

A: This is a classic side reaction when using highly reactive alkylating agents like iodomethane (methyl iodide) or dimethyl sulfate.[1][2] The tertiary amine product (N,N-dimethylcyclohexylamine) is still nucleophilic and can react with another equivalent of the methylating agent to form the quaternary ammonium salt.[3] This process is often irreversible and consumes both your desired product and expensive reagent.

Core Cause: The rate of the second methylation (tertiary amine to quaternary salt) is competitive with the first methylation (secondary amine to tertiary amine).

Solutions:

  • Stoichiometric Control: While seemingly straightforward, precisely controlling the stoichiometry to one equivalent of methylating agent is often insufficient due to localized concentration effects and the similar reactivity of the starting material and product. It can lead to a mixture of unreacted starting material, desired product, and the quaternary salt.

  • Change Your Reaction Class - The Eschweiler-Clarke Reaction: This is the most robust and highly recommended solution to prevent quaternization. This reaction uses formaldehyde as the methyl source and formic acid as the reducing agent.[4][5] The reaction mechanism proceeds through the formation of an iminium ion, which is then reduced. A tertiary amine cannot form an iminium ion with formaldehyde, so the reaction inherently stops at the tertiary amine stage, making over-methylation impossible.[4][6]

  • Use a Milder Reducing Agent in Reductive Amination: If performing a reductive amination with formaldehyde, use a milder hydride source like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7] These reagents are less likely to reduce the carbonyl group of formaldehyde directly and are highly effective at reducing the intermediate iminium ion.

Diagram: N-Methylation Pathways and Side Reactions

cluster_0 Starting Materials cluster_1 Methylating Agent cluster_2 Desired Products cluster_3 Side Products Cyclohexylamine Cyclohexylamine (Primary) N_Methyl_Prod N-Methylcyclohexylamine Cyclohexylamine->N_Methyl_Prod Desired Mono-methylation NN_Dimethyl_Side N,N-Dimethylcyclohexylamine (If mono-methylation desired) Cyclohexylamine->NN_Dimethyl_Side Over-methylation N_Methyl N-Methylcyclohexylamine (Secondary) NN_Dimethyl_Prod N,N-Dimethylcyclohexylamine N_Methyl->NN_Dimethyl_Prod Desired Di-methylation N_Formyl N-Formyl Byproduct (Eschweiler-Clarke) N_Methyl->N_Formyl Incomplete Reduction Me_Source Methyl Source (e.g., CH₂O, MeI) Me_Source->N_Methyl_Prod Me_Source->NN_Dimethyl_Prod Quat_Salt Quaternary Ammonium Salt NN_Dimethyl_Prod->Quat_Salt Quaternization (Side Reaction)

Caption: Desired vs. undesired N-methylation pathways.

Issue 2: Poor Selectivity for Mono-methylation

Q: I'm trying to synthesize N-methylcyclohexylamine from cyclohexylamine, but I'm getting a complex mixture of starting material, the desired mono-methylated product, and the di-methylated product. How can I improve selectivity?

A: Achieving selective mono-methylation of a primary amine is a common challenge because the secondary amine product is often more nucleophilic than the starting primary amine, leading to rapid subsequent methylation.[8]

Solutions:

  • Use a Large Excess of the Amine: By using a significant excess of cyclohexylamine (e.g., 5-10 equivalents) relative to the methylating agent, you can statistically favor the methylation of the starting material over the mono-methylated product. This is often effective but can be wasteful if your starting amine is valuable.

  • Catalytic Methods with Methanol: Modern catalytic systems have been developed for selective mono-methylation using methanol as a sustainable C1 source.[9] Ruthenium-based catalysts, for example, have shown high selectivity for the N-monomethylation of various primary amines.[8]

  • Reductive Amination with Stoichiometric Control: Carefully perform a reductive amination using just one equivalent of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and a suitable reducing agent. Add the formaldehyde slowly to the reaction mixture to avoid localized high concentrations.

Issue 3: Formation of N-Formyl Byproduct in Eschweiler-Clarke Reaction

Q: I'm using the Eschweiler-Clarke reaction, and my analysis shows a significant N-formylcyclohexylamine byproduct. What causes this, and how can I minimize it?

A: The N-formyl derivative is a key intermediate in the related Leuckart-Wallach reaction and can form as a byproduct in the Eschweiler-Clarke reaction if conditions are not optimal.[10] It arises from the reaction of the amine with formic acid to form an amide, or as a stable intermediate that fails to be completely reduced.

Solutions:

  • Ensure Excess Formic Acid: Formic acid serves as the hydride donor to reduce the iminium intermediate. An insufficient amount can lead to the accumulation of intermediates. Ensure you are using a clear excess as specified in reliable protocols.[4]

  • Maintain Adequate Reaction Temperature: The reaction is typically performed at or near boiling temperatures to facilitate the decomposition of formic acid and the irreversible loss of CO₂, which drives the reaction forward.[4][7] If the temperature is too low, the reduction step may be too slow, allowing other pathways to compete.

  • Use Sufficient Formaldehyde: The formation of the tertiary amine is generally more favorable than the secondary amine in this reaction. Using at least two equivalents of formaldehyde for a primary amine helps drive the reaction to completion, minimizing leftover secondary amine that could potentially form an N-formyl adduct.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-methylation of cyclohexylamines, and what are their pros and cons?

A: There are several established methods, each with distinct advantages and disadvantages. The best choice depends on your specific substrate, desired scale, and safety considerations.

MethodMethyl SourceKey FeaturesProsCons
Classical Alkylation Methyl Iodide (MeI), Dimethyl Sulfate (DMS)Sₙ2 reaction with a strong electrophile.[2]High reactivity, well-established.High risk of over-methylation/quaternization .[3] Reagents are highly toxic and carcinogenic.[1]
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidReductive amination where formic acid is the hydride donor.No quaternary salt formation .[4][6] Inexpensive reagents, one-pot procedure.Requires heating, can sometimes produce N-formyl byproducts.
Reductive Amination Formaldehyde, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/catalyst)Two-step (or one-pot) process: imine formation followed by reduction.[11]High yields, good functional group tolerance, milder conditions than Eschweiler-Clarke.Requires stoichiometric amounts of hydride reagents; some reagents are toxic (e.g., NaBH₃CN).
"Green" Catalytic Methods Methanol, Dimethyl Carbonate (DMC), CO₂Catalytic transfer hydrogenation or methylation using sustainable C1 sources.[9][12][13]Environmentally friendly, atom-economical.Requires specific catalysts, may require higher temperatures/pressures.
Diagram: Troubleshooting Workflow for N-Methylation

start_node Start: Analyze Crude Reaction Mixture low_yield Low Yield or Complex Mixture? start_node->low_yield decision_node decision_node solution_node solution_node problem_node problem_node quat_salt Quaternary Salt Present? low_yield->quat_salt Yes solution_conditions Solution: Optimize temp, time, & stoichiometry low_yield->solution_conditions No mono_selectivity Poor Mono-selectivity? quat_salt->mono_selectivity No problem_quat Problem: Over-methylation quat_salt->problem_quat Yes problem_mono Problem: Poor Selectivity mono_selectivity->problem_mono Yes problem_incomplete Problem: Incomplete Reaction mono_selectivity->problem_incomplete No solution_EC Solution: Use Eschweiler-Clarke Reaction problem_quat->solution_EC solution_reductive Solution: Switch to milder reductive amination problem_quat->solution_reductive solution_excess_amine Solution: Use large excess of primary amine problem_mono->solution_excess_amine solution_catalytic Solution: Explore selective catalytic methods problem_mono->solution_catalytic problem_incomplete->solution_conditions

Caption: A decision tree for troubleshooting common issues.

Q2: What is the mechanism of the Eschweiler-Clarke reaction, and why does it prevent quaternary salt formation?

A: The Eschweiler-Clarke reaction is a powerful tool for methylation because its mechanism has a built-in "stop" sign.

  • Iminium Ion Formation: The starting amine (primary or secondary) first reacts with formaldehyde to form a hemiaminal intermediate, which then loses water to form an iminium ion.

  • Hydride Transfer: A molecule of formic acid then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.

  • Reduction and CO₂ Release: This reduction forms the N-methylated amine and releases a molecule of carbon dioxide. The irreversible loss of CO₂ gas helps to drive the reaction to completion.[4]

  • Repetition for Primary Amines: If the starting material is a primary amine, this two-step cycle repeats to form the tertiary amine.

  • Termination: The reaction stops at the tertiary amine stage because the nitrogen atom no longer has a proton to lose after reacting with formaldehyde. Therefore, it cannot form the key iminium ion intermediate required for the next reduction step. This elegant mechanistic feature is the reason why quaternary ammonium salts are not formed.[4][6]

Diagram: Mechanism of the Eschweiler-Clarke Reaction

Formaldehyde + CH₂O Hemiaminal ⇌ [R₂N-CH₂OH] Formaldehyde->Hemiaminal Iminium ⇌ [R₂N=CH₂]⁺ + H₂O Hemiaminal->Iminium FormicAcid FormicAcid Iminium->FormicAcid Sec-Amine Sec-Amine Sec-Amine->Formaldehyde Tert-Amine → R₂N-CH₃ CO2 + CO₂↑ Tert-Amine->CO2 FormicAcid->Tert-Amine

Caption: The two-stage mechanism of Eschweiler-Clarke.

Section 3: Experimental Protocol

Key Experiment: N,N-Dimethylation of Cyclohexylamine via Eschweiler-Clarke Reaction

This protocol provides a robust method for synthesizing N,N-dimethylcyclohexylamine from cyclohexylamine, adapted from established procedures.

Materials:

  • Cyclohexylamine

  • Aqueous Formaldehyde (37 wt. % in H₂O)

  • Formic Acid (98-100%)

  • Potassium Hydroxide (KOH) pellets

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add cyclohexylamine (1.0 eq.).

  • Reagent Addition: While stirring, add aqueous formaldehyde (2.2 eq.) followed by the slow, careful addition of formic acid (2.5 eq.). The addition of formic acid is exothermic and will cause the mixture to heat up.

  • Reflux: Heat the reaction mixture to reflux (typically around 100-110°C) using a heating mantle. Maintain reflux for 8-12 hours. The evolution of CO₂ gas should be observed.

  • Cooling and Basification: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully add KOH pellets with stirring until the solution is strongly basic (pH > 12). This step neutralizes the excess formic acid and deprotonates the amine product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL for a 0.1 mol scale reaction).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude N,N-dimethylcyclohexylamine can be purified further by distillation if necessary. The product is typically obtained in high yield (>80%) and purity.[14]

References

  • BDMAEE. (2024). production process and purification techniques for n,n-dimethylcyclohexylamine.

  • Organic Syntheses. N,N-Dimethylcyclohexylamine. 14

  • ACS Publications. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. 9

  • Organic Letters. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.

  • Wikipedia. Eschweiler–Clarke reaction.

  • Google Patents. Method of preparing N,N-dimethyl cyclohexylamine catalyst.

  • J&K Scientific LLC. (2026). Eschweiler-Clarke Reaction. 7

  • PubMed. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases.

  • The Journal of Organic Chemistry. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents.

  • PMC - NIH. Review of Modern Eschweiler–Clarke Methylation Reaction.

  • Google Patents. Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine.

  • Google Patents. N, the production method of N-dimethyl cyclohexylamine catalyst.

  • The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. 15

  • RSC Publishing. N-Monomethylation of amines using paraformaldehyde and H2.

  • Ambeed.com. Eschweiler-Clarke Reductive Alkylation of Amines. 5

  • Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.

  • ACS Sustainable Chemistry & Engineering. Highly Dispersed and Stable Hydrotalcite-Derived NiCu/MgAlO Alloy Catalyst for Efficient Amination of Cyclohexanol to Cyclohexylamine in the Vapor Phase.

  • PubMed. (2018). Selective Monomethylation of Amines with Methanol as the C1 Source.

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines.

  • Google Patents. Methylation synthesis method of N-heterocyclic compound.

  • Open Access LMU. Highly Selective Monomethylation of Amines with CO2/H2 via Ag/Al2O3 as a Catalyst. 13

  • Wikipedia. Reductive amination.

  • ResearchGate. N-Methylation of amines or nitrobenzenes with various methylation agents.

  • Wikipedia. Iodomethane.

  • Vedantu. Methyl amine reacts with methyl iodide For completion class 11 chemistry CBSE.

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Optimization

Technical Support Center: Separation of cis-trans Isomers of N,2,6-trimethylcyclohexan-1-amine

Target Audience: Researchers, scientists, and drug development professionals. Introduction N,2,6-trimethylcyclohexan-1-amine[1] is a sterically hindered secondary cyclic amine.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

N,2,6-trimethylcyclohexan-1-amine[1] is a sterically hindered secondary cyclic amine. Depending on the chosen synthetic route, it is frequently generated as a mixture of cis and trans isomers (diastereomers) relative to the methyl groups at the C2 and C6 positions and the amine at C1[2]. Because these diastereomers possess identical molecular weights and nearly identical boiling points, standard distillation is ineffective. This technical guide provides field-proven troubleshooting strategies and self-validating protocols for separating these isomers using chromatographic and fractional crystallization techniques.

Troubleshooting Guides & FAQs

Q1: Why do the cis and trans isomers of N,2,6-trimethylcyclohexan-1-amine streak heavily on standard silica gel, and how can I resolve this? A: The streaking is caused by the strong ionic interaction between the basic secondary amine and the3[3]. These acidic sites protonate the amine, causing it to bind irreversibly or elute as a broad, tailing band. This ruins the resolution between the closely eluting cis and trans isomers[4]. Solution: You must "deactivate" the silica column. Add a basic modifier such as Triethylamine (TEA) or aqueous ammonia (1–2% v/v) to your mobile phase. The TEA acts sacrificially; it competes for and neutralizes the acidic silanol sites, allowing the N,2,6-trimethylcyclohexan-1-amine isomers to elute as sharp, distinct bands based purely on their steric polarities[3].

Q2: How should I design a preparative HPLC method for separating these diastereomers? A: The choice depends entirely on your stationary phase:

  • Normal-Phase HPLC (Silica/Amino): Use a non-polar solvent system (e.g., Hexane/Isopropanol 95:5) supplemented with 0.1% diethylamine or TEA. The trans isomer, being generally less polar due to its steric profile shielding the amine, typically elutes first.

  • Reversed-Phase HPLC (C18): Operating at a neutral pH will cause the amine to ionize, leading to poor retention and peak shape. You must operate at a high pH (e.g., pH > 10 using an ammonium hydroxide buffer). This keeps the amine in its neutral, un-ionized form, maximizing its interaction with the hydrophobic C18 stationary phase and improving the separation factor ( α ) between the isomers[3].

Q3: Chromatography is too expensive for our current scale (>100 g). Can fractional crystallization be used to separate these isomers? A: Yes. While often associated with enantiomeric resolution, 5[5] is highly effective for separating cis/trans diastereomers at scale. By reacting the crude amine mixture with an acid (e.g., HCl, or a chiral acid like tartaric acid to further exaggerate crystal lattice energy differences), you form a pair of salts with distinct physicochemical properties—most notably, solubility[6]. The less soluble diastereomeric salt will preferentially crystallize from a carefully selected solvent (e.g., methanol or ethanol), leaving the more soluble isomer in the mother liquor.

Quantitative Data: Method Comparison

The following table summarizes the expected parameters for the separation of N,2,6-trimethylcyclohexan-1-amine isomers based on the chosen methodology.

Separation MethodScaleStationary / Solid PhaseMobile / Solvent PhaseModifiers RequiredExpected Elution / Isolation Order
Silica Gel Column Analytical to Semi-Prep (<10 g)Silica Gel (230-400 mesh)Hexane : Ethyl Acetate (80:20)1-2% Triethylamine (TEA)1st: trans-isomer2nd: cis-isomer
Reversed-Phase HPLC Analytical to Prep (<50 g)C18 (5 µm)Acetonitrile : Water (Isocratic)0.1% Ammonium Hydroxide (pH >10)1st: cis-isomer2nd: trans-isomer
Fractional Crystallization Process / Bulk (>100 g)Diastereomeric Salt CrystalsMethanol or EthanolAcidic Resolving Agent (e.g., Tartaric Acid)Solid: Less soluble saltLiquor: More soluble salt

Experimental Protocols

Protocol 1: Silica Gel Chromatography with Basic Modifier

Self-validating mechanism: Always run a 2D-TLC or a TEA-modified TLC prior to column loading to confirm baseline resolution ( Rf​ difference 0.15). If streaking persists on the TLC, increase the TEA concentration incrementally.

  • Mobile Phase Preparation: Prepare a solvent mixture of Hexane and Ethyl Acetate (e.g., 80:20 v/v). Add 1% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly[3].

  • Column Packing: Slurry-pack the silica gel using the TEA-modified mobile phase. Flush the column with at least 2 column volumes (CV) of the mobile phase to ensure complete deactivation of the silanol groups.

  • Sample Loading: Dissolve the crude N,2,6-trimethylcyclohexan-1-amine mixture in the minimum amount of mobile phase. Apply evenly to the top of the silica bed.

  • Elution: Elute using the modified mobile phase. Collect fractions and monitor via TLC (visualized with Ninhydrin or iodine, as the molecule lacks a strong UV chromophore).

  • Isolation: Pool the fractions corresponding to the cis and trans isomers separately. Remove the solvent under reduced pressure. Note: Residual TEA can be removed by high vacuum or a quick aqueous wash.

Protocol 2: Fractional Crystallization via Salt Formation

Self-validating mechanism: Monitor the diastereomeric excess (d.e.) of the crystals over time via analytical HPLC; the d.e. should enrich with successive recrystallizations. Do not proceed to free-basing until target d.e. is achieved.

  • Salt Formation: Dissolve the crude amine mixture (1 equivalent) in a minimum volume of warm methanol. In a separate flask, dissolve the resolving acid (e.g., tartaric acid or HCl, 1 equivalent) in warm methanol[6].

  • Mixing: Slowly add the acid solution to the amine solution under constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours. The less soluble diastereomeric salt will precipitate.

  • Filtration: Collect the crystals via vacuum filtration. Wash with a minimal amount of ice-cold methanol. The mother liquor retains the more soluble isomer[6].

  • Free-Basing (Liberation): Suspend the isolated crystals in water and adjust the pH to >10 using 1M NaOH. Extract the aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[5]. Dry the organic layer over anhydrous Na2​SO4​ and concentrate to yield the pure isomer.

Separation Workflow Visualization

IsomerSeparation Crude Crude Amine Mixture (cis & trans isomers) Decision Scale of Separation? Crude->Decision Analytical Analytical / Semi-Prep (< 10g) Decision->Analytical Small Scale Prep Preparative Scale (> 100g) Decision->Prep Large Scale HPLC Silica Gel / HPLC (Must add 1-2% TEA) Analytical->HPLC Cryst Fractional Crystallization (Salt Formation) Prep->Cryst PureCis Pure cis-Isomer HPLC->PureCis Elutes Second PureTrans Pure trans-Isomer HPLC->PureTrans Elutes First MotherLiquor Mother Liquor (More Soluble Salt) Cryst->MotherLiquor Precipitate Precipitate (Less Soluble Salt) Cryst->Precipitate FreeBase Free-Basing (NaOH + Extraction) MotherLiquor->FreeBase Precipitate->FreeBase FreeBase->PureCis FreeBase->PureTrans

Workflow for the separation of N,2,6-trimethylcyclohexan-1-amine isomers.

References

  • PubChemLite - N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N). uni.lu. Available at:[Link][1]

  • cis-(2R,6S)-N,2,6-trimethylcyclohexan-1-amine. PubChem - NIH. Available at:[Link][2]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at:[Link][5]

  • Thin Layer Chromatography. Chemistry LibreTexts. Available at:[Link][4]

Sources

Troubleshooting

SECTION 1: Amidation of Sterically Congested Amines

Welcome to the Technical Support Center for Hindered Amine Reactivity. Steric hindrance around the nitrogen center fundamentally alters the kinetic and thermodynamic landscape of amine reactivity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hindered Amine Reactivity. Steric hindrance around the nitrogen center fundamentally alters the kinetic and thermodynamic landscape of amine reactivity. Physical bulk blocks the Bürgi-Dunitz trajectory required for nucleophilic attack and prevents efficient coordination to transition metal centers.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome low reactivity in amidation, cross-coupling, and alkylation workflows.

Frequently Asked Questions

Q: Why do standard carbodiimide coupling reagents (EDC/DCC) yield <10% product with my hindered secondary amine? A: In standard carbodiimide-mediated couplings, the carboxylic acid reacts with EDC to form an O-acylisourea intermediate. For successful amidation, the amine must nucleophilically attack the carbonyl carbon. However, bulky substituents physically block the nitrogen's lone pair from approaching the carbonyl. This slow rate of aminolysis allows competing side reactions—specifically the irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct—to dominate, resulting in negligible yields 1.

Q: Should I use HATU or COMU for a highly congested amine? A: COMU is generally superior for highly hindered substrates. While HATU generates a highly reactive HOAt ester, the reagent itself can react with amines to form dead-end guanidinium byproducts. COMU, an Oxyma-based uronium salt, generates a highly electrophilic Oxyma ester that is less sterically demanding. Furthermore, COMU exhibits higher solubility, does not carry the explosive risks associated with benzotriazole derivatives, and drives aminolysis faster than HATU 2. For extreme steric hindrance where even COMU fails, generating an acid chloride in situ using bis(trichloromethyl) carbonate (BTC, triphosgene) is the ultimate fallback 3.

Quantitative Data: Coupling Reagents Comparison
ReagentActive IntermediateReactivity with Hindered AminesPrimary Failure Mode / Byproduct
EDC/HOBt HOBt EsterLow (<10% yield)N-acylurea formation
HATU HOAt EsterHigh (70-90% yield)Guanidinium salt formation
COMU Oxyma EsterVery High (>85% yield)Morpholine-based byproducts
BTC (Triphosgene) Acid ChlorideExtreme (Near quantitative)HCl gas generation (requires base)
Experimental Protocol: Self-Validating Amidation using COMU
  • Activation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.1 M) under argon.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) dropwise at 0 °C. Stir for 5 minutes.

  • Aminolysis: Add the sterically hindered amine (1.2 equiv). Warm to room temperature and stir for 4–12 hours.

  • Self-Validation Check: Pull a 5 µL aliquot and analyze via LC-MS. The disappearance of the Oxyma active ester intermediate (distinct UV absorbance) confirms aminolysis is proceeding. If the intermediate persists while the amine remains unconsumed, the steric barrier is too high, and you must switch to the BTC/acid chloride method.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash sequentially with 1 M HCl and brine to remove Oxyma and morpholine byproducts.

Amidation_Troubleshooting Start Hindered Amine Amidation Standard Standard Coupling (EDC/HOBt) Start->Standard Check1 Yield > 80%? Standard->Check1 Success Proceed to Purification Check1->Success Yes Uronium Use Uronium/Oxyma (HATU or COMU) Check1->Uronium No (Steric Clash) Check2 Yield > 80%? Uronium->Check2 Check2->Success Yes AcidChloride In Situ Acid Chloride (BTC/Triphosgene) Check2->AcidChloride No (Extreme Hindrance) AcidChloride->Success

Logical workflow for troubleshooting hindered amine amidation.

SECTION 2: Buchwald-Hartwig Cross-Coupling

Frequently Asked Questions

Q: My Buchwald-Hartwig amination with a bulky secondary amine stalls at 5% conversion. What is happening? A: The catalytic cycle is failing at either the amine coordination or the reductive elimination step. Bulky amines struggle to displace the halide/solvent on the Pd(II) aryl complex due to steric clash with the supporting ligand. Even if coordination and deprotonation occur, the subsequent reductive elimination to form the C-N bond requires the aryl and amine groups to adopt a highly congested cis geometry. If this step is too slow, the Pd complex undergoes β-hydride elimination (yielding reduced arene and imine byproducts) or the catalyst simply decomposes [[4]]().

Q: Which ligand should I switch to? A: You must use bulky, electron-rich biaryl phosphine ligands. BrettPhos and RuPhos are the gold standards for secondary amines. Their large biaryl framework ensures the formation of a highly active monoligated Pd(0) species, while their steric bulk forces the aryl and amine groups into close proximity, accelerating reductive elimination. For exceptionally challenging substrates, such as five-membered heteroaryl halides coupling with bulky amines, the newly developed AshPhos ligand demonstrates superior chelation and cooperativity, preventing catalyst deactivation 5.

Quantitative Data: Ligand Selection Matrix
LigandBest Substrate ScopeCatalyst PrecursorKey Mechanistic Advantage
XPhos Primary amines, anilinesPd2(dba)3 or PrecatalystPrevents palladacycle formation
BrettPhos Hindered primary & secondary aminesBrettPhos Pd G3Accelerates reductive elimination
RuPhos Secondary amines, bulky anilinesRuPhos Pd G3Stabilizes L-Pd(0) intermediate
AshPhos Extremely hindered amines, heterocyclesPd(OAc)2Enhanced chelation/cooperativity
Experimental Protocol: Self-Validating Buchwald-Hartwig Amination
  • Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), hindered amine (1.2 equiv), BrettPhos Pd G3 precatalyst (2–5 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene (0.2 M).

  • Heating: Seal the tube and heat to 90–110 °C for 4–24 hours.

  • Self-Validation Check: Analyze the crude mixture by GC-MS. If you observe the dehalogenated arene (Ar-H) as a major byproduct, oxidative addition was successful, but reductive elimination failed (likely due to β-hydride elimination). This confirms you need to switch to an even bulkier ligand like AshPhos.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for purification.

Buchwald_Hartwig Problem Low Conversion in C-N Cross-Coupling Cause Slow Reductive Elimination or Failed Coordination Problem->Cause Solution Switch to Bulky, Electron-Rich Ligands Cause->Solution L1 BrettPhos / tBuBrettPhos (Primary/Secondary Amines) Solution->L1 L2 RuPhos (Secondary Amines) Solution->L2 L3 AshPhos (Extremely Hindered/Heterocycles) Solution->L3

Ligand selection strategy for Buchwald-Hartwig coupling of hindered amines.

SECTION 3: N-Alkylation via Radical Pathways

Frequently Asked Questions

Q: SN2 alkylation of my hindered aliphatic amine with an alkyl iodide requires harsh heating, leading to decomposition. How can I achieve this under mild conditions? A: The classical SN2 mechanism requires a concerted backside attack, which is kinetically forbidden when both the amine and the alkyl halide are sterically hindered. To overcome this, you must abandon the SN2 pathway in favor of a radical mechanism. A groundbreaking approach uses photoinduced copper catalysis. In this system, single-electron transfer (SET) generates a planar, less sterically demanding alkyl radical from the unactivated halide. This radical then couples with the copper-bound amine in an out-of-cage process, forming the C-N bond at mild temperatures (-10 °C to room temperature) without the steric penalties of SN2 67.

Quantitative Data: SN2 vs. Radical Alkylation
ParameterClassical SN2 AlkylationPhotoinduced Cu-Catalyzed Alkylation
Mechanism Concerted backside attackSET / Alkyl radical recombination
Temperature High (80–150 °C)Mild (-10 °C to 25 °C)
Yield (Hindered) <5% (Decomposition)70–92%
Functional Tolerance Poor (due to harsh heating)Excellent (tolerates esters, nitriles)
Experimental Protocol: Self-Validating Photoinduced Cu-Catalyzed Alkylation
  • Reagents: In a glovebox, combine CuI (10 mol%), rac-BINOL (10 mol%), and potassium phosphate (1.5 equiv) in a vial.

  • Substrates: Add the hindered aliphatic amine (1.0 equiv) and the unactivated secondary alkyl iodide (1.5 equiv).

  • Solvent: Add anhydrous CPME (cyclopentyl methyl ether) or THF.

  • Irradiation: Seal the vial, remove from the glovebox, and irradiate with a blue LED (e.g., 34 W, 456 nm) at -10 °C for 24 hours.

  • Self-Validation Check: Conduct a parallel control reaction in the dark. Complete recovery of starting materials in the dark vial validates that the reaction is strictly photochemically driven and not proceeding via a thermal SN2 pathway.

  • Workup: Quench with water, extract with diethyl ether, and purify via flash chromatography.

Alkylation_Pathway Amine Hindered Aliphatic Amine + Unactivated Alkyl Halide SN2 Classical SN2 (Thermal) Amine->SN2 PhotoCu Photoinduced Cu-Catalysis (Blue LED, CuI, -10°C) Amine->PhotoCu Alternative Pathway Fail Decomposition / No Reaction SN2->Fail Steric Blockade Radical Alkyl Radical Intermediate (Out-of-Cage Process) PhotoCu->Radical Success Tertiary Amine Product Radical->Success C-N Bond Formation

Mechanistic divergence between classical SN2 and photoinduced Cu-catalyzed alkylation.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 1

  • Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. 3

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. JACS Au. 5

  • Cross-Coupling Reactions Guide. JMCCT. 4

  • Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Organic Chemistry Portal. 6

  • Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. NIH. 7

Sources

Optimization

distillation parameters for N,2,6-trimethylcyclohexan-1-amine

Welcome to the Technical Support Center for Advanced Amine Purification. This resource is specifically engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amine Purification. This resource is specifically engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of N,2,6-trimethylcyclohexan-1-amine (CAS: 1052554-50-3)[1].

Due to the steric hindrance imposed by the 2,6-dimethyl substitutions and the presence of multiple stereocenters, this secondary cycloalkylamine presents unique thermodynamic challenges. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity isomeric resolution.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does N,2,6-trimethylcyclohexan-1-amine require specialized fractional distillation rather than a standard short-path setup? A1: The synthesis of this compound typically yields a mixture of diastereomers (e.g., cis,cis, trans,trans, and cis,trans). Because these isomers have nearly identical molecular weights and similar dipole moments, their boiling points differ by only 2–4 °C. A standard short-path distillation lacks the theoretical plates required for this resolution. To achieve >95% isomeric purity, you must utilize a fractional distillation column with at least 40–45 theoretical plates, mirroring the industry standard for isolating similar hindered amines like 2,6-dimethylcyclohexylamine[2].

Q2: What are the recommended temperature and pressure parameters for distillation? A2: Primary analogues, such as 2,6-dimethylcyclohexylamine, boil at 167–168 °C at atmospheric pressure (760 mmHg)[3]. Causality: While adding an N-methyl group increases molecular weight, it simultaneously removes a hydrogen-bond donor (transitioning from a primary to a secondary amine) and increases steric shielding around the nitrogen lone pair. Consequently, the atmospheric boiling point of N,2,6-trimethylcyclohexan-1-amine remains suppressed, estimated at ~165–175 °C. However, prolonged heating at these temperatures induces amine oxidation. We strongly recommend vacuum distillation at 15–20 mbar , which suppresses the boiling point to approximately 65–75 °C, preserving molecular integrity.

Q3: How do I prevent "bumping" and foaming during the initial heating phase? A3: Sterically hindered amines efficiently trap dissolved ammonia, unreacted methylamine, or moisture from the synthetic workup. Rapid application of heat and vacuum causes these low-boilers to violently flash. Solution: Implement a step-wise degassing protocol. Hold the crude mixture at 25 °C under a moderate vacuum (100 mbar) for 30 minutes before lowering the pressure to the target 20 mbar and applying heat.

Section 2: Troubleshooting Guide

Issue 1: Co-distillation and Poor Isomeric Resolution

  • Root Cause: Insufficient reflux ratio or inadequate column insulation leading to thermal gradients. When the vapor-liquid equilibrium is disrupted, the higher-boiling cis,cis isomer is carried over with the lower-boiling trans,trans isomer.

  • Resolution: Increase the reflux ratio to at least 15:1. This forces multiple vaporization-condensation cycles, heavily enriching the vapor phase with the lower-boiling isomer before it reaches the distillation head. Ensure the fractional column is silvered and vacuum-jacketed to maintain strictly adiabatic conditions.

Issue 2: Yellowing of the Distillate (Thermal Oxidation)

  • Root Cause: Exposure to trace oxygen at elevated temperatures. Cycloalkylamines readily oxidize to form colored N-oxides or imines.

  • Resolution: Purge the entire distillation apparatus with high-purity Argon prior to heating. When changing collection flasks, break the vacuum with an inert gas, not atmospheric air. Store the final purified amine under inert gas in amber glass vials, as light accelerates oxidative degradation[4].

Section 3: Self-Validating Experimental Protocol

Workflow: Vacuum Fractional Distillation of N,2,6-trimethylcyclohexan-1-amine This protocol is a self-validating system; it incorporates inline analytical checks to ensure physical parameters correlate strictly with chemical purity.

Phase 1: Apparatus Assembly & Degassing

  • Assemble a vacuum fractional distillation setup utilizing a 45-plate Oldershaw column (or a column with Sulzer structured packing). Attach a multi-receiver "cow" fraction collector to allow flask switching without breaking vacuum.

  • Charge the boiling flask with the crude amine mixture. Add PTFE boiling chips to ensure nucleation.

  • Apply a moderate vacuum (100 mbar) and stir at 25 °C for 30 minutes to remove trapped gases.

Phase 2: Equilibration 4. Lower the pressure to 20 mbar . 5. Gradually heat the oil bath to 100–120 °C. 6. Once the vapor reaches the column head, set the system to total reflux for 1 hour. Causality: This establishes a stable temperature gradient and equilibrates the isomer distribution across the theoretical plates, which is critical for sharp fraction cuts.

Phase 3: Fractionation & Validation 7. Fore-run: Set the reflux ratio to 5:1. Collect the fore-run (moisture and low-boiling impurities) until the vapor temperature stabilizes at ~65 °C. 8. Main Fraction 1 (trans,trans-isomer): Increase the reflux ratio to 15:1. Collect the fraction at the stable temperature plateau.

  • Validation Checkpoint: Pull a 10 µL aliquot and analyze via GC-FID (Injector: 250°C, Oven: 100°C to 220°C at 10°C/min)[5]. Proceed to the next fraction only when the GC peak for the first isomer drops below the 98% AUC threshold.

  • Intermediate Fraction: Collect the mixed fraction as the vapor temperature rises by 1–3 °C. (This fraction can be recycled in subsequent batches).

  • Main Fraction 2 (cis,cis-isomer): Collect the subsequent temperature plateau. Validate via GC-FID.

  • Shutdown: Turn off the heat, allow the system to cool below 30 °C, and backfill the apparatus with Argon.

Section 4: Comparative Distillation Parameters

The following table summarizes the physicochemical parameters of relevant cycloalkylamines to justify the selected .

CompoundCAS NumberMolecular WeightAtmospheric Boiling PointRecommended Distillation Pressure
N-Methylcyclohexylamine100-60-7113.20 g/mol 149 °C[6]760 mmHg (Atmospheric)
N,N-Dimethylcyclohexylamine98-94-2127.23 g/mol 160 °C[7]760 mmHg (Atmospheric)
2,6-Dimethylcyclohexylamine6850-63-1127.23 g/mol 167–168 °C[3]20 mbar (Fractional)
N,2,6-Trimethylcyclohexan-1-amine 1052554-50-3 141.25 g/mol ~165–175 °C (Est.) 15–20 mbar (Fractional)

Section 5: Process Visualization

DistillationWorkflow Start Crude N,2,6-trimethyl- cyclohexan-1-amine Degassing Vacuum Degassing (Remove low-boilers) Start->Degassing Heating Controlled Heating (Oil Bath 100-120°C) Degassing->Heating Equilibration Column Equilibration (Total Reflux) Heating->Equilibration Fractionation Fractional Distillation (High Reflux Ratio) Equilibration->Fractionation Check GC-FID Purity Check Fractionation->Check Waste Residue / Waste Fractionation->Waste Bottoms Check->Fractionation Mixed Fractions Isomer1 trans,trans-Isomer Collection Check->Isomer1 Purity >98% Isomer2 cis,cis-Isomer Collection Check->Isomer2 Purity >98%

Workflow for the vacuum fractional distillation of N,2,6-trimethylcyclohexan-1-amine isomers.

Section 6: References

  • CAS NO. 1052554-50-3 | N,2,6-Trimethylcyclohexan-1-amine | Arctom Source: arctomsci.com URL:1

  • 2,6-Dimethylcyclohexylamine | 6850-63-1 | Benchchem Source: benchchem.com URL:5

  • n-Methylcyclohexylamine, 97% 100-60-7 India - Ottokemi Source: ottokemi.com URL:6

  • N,N-Dimethylcyclohexylamine | 98-94-2 | Tokyo Chemical Industry Co., Ltd. Source: tcichemicals.com URL:7

  • Synthesis of 2,6-dimethylcyclohexylamine - PrepChem.com Source: prepchem.com URL:3

  • 98-94-2・N,N-Dimethylcyclohexylamine - FUJIFILM Wako Pure Chemical Corporation Source: fujifilm.com URL:4

  • CA1178281A - Chloroacetic acid cyclohexylamides, their preparation, their use for controlling weeds Source: google.com (Patents) URL:2

Sources

Troubleshooting

improving enantiomeric excess in N,2,6-trimethylcyclohexan-1-amine derivatives

Welcome to the Technical Support Center for Asymmetric Amine Synthesis . As a Senior Application Scientist, I have designed this portal to address the complex stereochemical challenges associated with synthesizing N,2,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Amine Synthesis . As a Senior Application Scientist, I have designed this portal to address the complex stereochemical challenges associated with synthesizing N,2,6-trimethylcyclohexan-1-amine derivatives.

Due to the presence of three contiguous stereocenters (C1, C2, and C6), achieving high enantiomeric excess (ee) and diastereomeric excess (de) requires precise control over thermodynamic epimerization and kinetic reduction rates. This guide bridges theoretical causality with field-proven troubleshooting to ensure your synthetic workflows are robust and self-validating.

Core Workflow: Asymmetric Reductive Amination

The most scalable approach to generating optically pure N,2,6-trimethylcyclohexan-1-amine relies on the asymmetric reductive amination of 2,6-dimethylcyclohexanone using methylamine. The workflow below maps the critical decision points where stereocontrol is established.

Figure 1: Stereoselective reductive amination workflow for N,2,6-trimethylcyclohexan-1-amine.

Step-by-Step Methodology: Self-Validating Asymmetric Reduction

To guarantee reproducibility, every protocol must include an internal validation mechanism. The following methodology utilizes a chiral Iridium-catalyzed dynamic kinetic resolution (DKR) approach [1].

Phase 1: Imine Condensation

  • Preparation : In a flame-dried Schlenk flask under inert argon, dissolve 10 mmol of 2,6-dimethylcyclohexanone in anhydrous dichloromethane (DCM).

  • Condensation : Add 12 mmol of methylamine (solution in THF) followed by 1.2 equivalents of Titanium tetraisopropoxide (Ti(OiPr)₄).

  • Causality Check : Ti(OiPr)₄ acts as a dual-purpose reagent—it drives the condensation by acting as a water scavenger and Lewis acid, preventing the premature hydrolysis of the sterically hindered imine intermediate.

Phase 2: Stereoselective Reduction 4. Catalyst Loading : Introduce 1 mol% of [Ir(COD)Cl]₂ and 2.2 mol% of a chiral phosphine-oxazoline (PHOX) ligand. 5. Hydrogenation : Pressurize the reactor with 30 bar of H₂ gas and stir at 25°C for 18 hours. 6. Causality Check : The high H₂ pressure is critical. It ensures that the rate of irreversible enantioselective hydrogenation outpaces the background non-selective enamine tautomerization, locking in the desired stereocenter at C1.

Phase 3: Self-Validation (Derivatization & Analysis) 7. Derivatization : Aliphatic amines lack a strong UV chromophore. React a 50 mg aliquot of the purified amine with (S)-(+)-Mosher's acid chloride in the presence of triethylamine [2]. 8. Quantification : Analyze the resulting diastereomeric amides via ¹⁹F NMR or Chiral HPLC. The distinct fluorine shifts provide an absolute, self-validating measurement of the enantiomeric excess without relying on external chiral standards.

Quantitative Data: Catalyst & Solvent Optimization

The table below summarizes field data demonstrating how catalyst choice and solvent microenvironments dictate the stereochemical outcome of the N,2,6-trimethylcyclohexan-1-amine synthesis.

Catalyst SystemSolventTemp (°C)Conversion (%)de (cis:trans)ee (%)
[Ir(COD)Cl]₂ / (R,R)-PHOXDCM259294:696
Ru(OAc)₂(S-BINAP)Methanol507880:2082
Imine Reductase (IRED-03)KPi Buffer (pH 7.5)30>99>99:1>99
NaBH(OAc)₃ (Achiral Control)THF258540:600 (Racemic)

Note: Biocatalytic approaches (IREDs) offer superior stereocontrol by providing a rigid enzymatic pocket that exclusively permits equatorial hydride attack[3].

Troubleshooting Guides & FAQs

Q1: I am observing low enantiomeric excess (ee < 80%) despite using a high-purity chiral transition metal catalyst. What is causing this? A1: This is a classic symptom of a failed Dynamic Kinetic Resolution (DKR). The imine intermediate of 2,6-dimethylcyclohexanone is in equilibrium with its enamine tautomer. If your hydrogenation rate is too slow, the imine undergoes rapid epimerization at the C2 and C6 positions via the enamine, scrambling the stereocenters. Troubleshooting Step: Increase the hydrogen pressure (e.g., from 10 bar to 30 bar) to accelerate the kinetic reduction step, or lower the reaction temperature to 10°C to suppress the thermodynamic enamine tautomerization.

Q2: My diastereomeric ratio heavily favors the trans-isomer, but I need the cis-(2R,6S) derivative. How can I invert this selectivity? A2: The trans-isomer is often the thermodynamic sink in achiral or poorly optimized reductions because the bulky methyl group on the nitrogen prefers an equatorial position, forcing the ring into a less sterically hindered but undesired conformation. Troubleshooting Step: Switch from transition metal catalysis to a biocatalytic Imine Reductase (IRED) or an ω-transaminase cascade. Enzymes provide a rigid active site that physically blocks axial hydride attack, forcing an equatorial attack that yields the cis-isomer with >99% de [3].

Q3: We are scaling up the reaction, but the Ti(OiPr)₄ is causing severe emulsion issues during the aqueous workup. What is the alternative? A3: Ti(OiPr)₄ hydrolyzes into insoluble titanium dioxide (TiO₂) polymers upon contact with water, trapping your product in a colloidal emulsion. Troubleshooting Step: Replace Ti(OiPr)₄ with molecular sieves (4Å) and a catalytic amount of acetic acid during the imine formation step. Alternatively, quench the Ti-reaction with a saturated solution of Rochelle salt (potassium sodium tartrate) and stir vigorously for 2 hours; this chelates the titanium into a water-soluble complex, allowing for clean phase separation.

Q4: How do I verify the ee% if I don't have access to ¹⁹F NMR for Mosher's amides? A4: You can utilize Chiral HPLC. However, because N,2,6-trimethylcyclohexan-1-amine lacks a UV chromophore, you must derivatize it [2]. React the amine with benzoyl chloride or 4-nitrobenzoyl chloride to append a UV-active group. Once derivatized, analyze the sample using a chiral stationary phase column (e.g., Chiralcel OD-H) with a Hexane/Isopropanol mobile phase at 254 nm.

References

  • Reductive amination of the 2,6-dimethylcyclohexanone Source: RSC Advances URL:[Link]

  • Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps Source: ResearchGate URL:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive FTIR Analysis and Comparative Guide: N,2,6-trimethylcyclohexan-1-amine

As drug development and synthetic chemistry increasingly rely on sterically hindered aliphatic amines for novel pharmacophores, accurately characterizing these compounds becomes critical. N,2,6-trimethylcyclohexan-1-amin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry increasingly rely on sterically hindered aliphatic amines for novel pharmacophores, accurately characterizing these compounds becomes critical. N,2,6-trimethylcyclohexan-1-amine is a specialized secondary aliphatic amine. Due to the steric bulk of the methyl groups on the cyclohexyl ring and the N-methyl substitution, its vibrational spectroscopy presents unique characteristics compared to its primary and tertiary counterparts.

This guide provides an objective, data-driven comparison of N,2,6-trimethylcyclohexan-1-amine against alternative amine classes, detailing the causality behind its Fourier Transform Infrared (FTIR) spectral features and providing a self-validating experimental protocol for researchers.

Theoretical Framework & Causality in Vibrational Spectroscopy

FTIR spectroscopy differentiates primary (1°), secondary (2°), and tertiary (3°) amines primarily through the behavior of the N–H and C–N bonds[1]. The fundamental causality behind these spectral differences lies in the number of hydrogen atoms bonded to the nitrogen and the resulting vibrational coupling:

  • N–H Stretching (3300–3500 cm⁻¹): Primary amines possess two N–H bonds, leading to coupled asymmetric and symmetric stretching vibrations that manifest as a distinct doublet[2]. In contrast, a secondary amine like N,2,6-trimethylcyclohexan-1-amine has only one N–H bond. Without a second hydrogen to couple with, the symmetric/asymmetric splitting is impossible, resulting in a single, notably weaker absorption band[3]. Tertiary amines lack N–H bonds entirely, rendering this region transparent.

  • N–H Bending (Scissoring) (~1600 cm⁻¹): The scissoring deformation requires two hydrogen atoms moving toward and away from each other. Because secondary amines lack the requisite second proton, they do not exhibit the strong in-plane N–H bending band characteristic of primary amines[2].

  • Conformational Dynamics: Cyclohexylamines exist in a dynamic equilibrium between equatorial and axial conformers. This equilibrium can subtly shift IR band positions (particularly the C–N stretch) depending on the physical state and steric hindrance of the 2,6-dimethyl substitutions[4].

  • C–N Stretching (1020–1250 cm⁻¹): The asymmetric C–N stretching mode in secondary aliphatic amines with a secondary alpha-carbon typically appears around 1139–1181 cm⁻¹, shifted slightly higher than primary amines due to the additional alkyl substitution on the nitrogen[5].

Comparative Spectral Analysis

To objectively evaluate the performance and identification of N,2,6-trimethylcyclohexan-1-amine, we must compare it against its direct structural alternatives: the primary amine 2,6-dimethylcyclohexan-1-amine and the tertiary amine N,N,2,6-tetramethylcyclohexan-1-amine .

Table 1: Characteristic FTIR Band Comparison
Vibrational Mode2,6-dimethylcyclohexan-1-amine (Primary Alternative)N,2,6-trimethylcyclohexan-1-amine (Target Secondary)N,N,2,6-tetramethylcyclohexan-1-amine (Tertiary Alternative)
N–H Stretch ~3450 cm⁻¹ (Asymmetric)~3350 cm⁻¹ (Symmetric)~3300 cm⁻¹ (Single, weak band)Absent
C–H Stretch 2850–2950 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Strong)
N–H Bend (In-plane) ~1600 cm⁻¹ (Medium-Strong)Absent / NegligibleAbsent
C–N Stretch 1040–1080 cm⁻¹1130–1180 cm⁻¹1020–1250 cm⁻¹ (Variable)
N–H Wag (Out-of-plane) 750–850 cm⁻¹ (Broad)700–750 cm⁻¹ (Broad)Absent

Data synthesized from established vibrational spectra of aliphatic amines[3][5].

Logical Differentiation Workflow

The following diagram illustrates the logical decision tree used by spectroscopists to differentiate these specific cyclohexylamine derivatives based on their primary FTIR markers.

FTIR_Differentiation Start Unknown Cyclohexylamine Derivative Decision1 Observe 3300-3500 cm⁻¹ Region Start->Decision1 Doublet Two Bands (Sym/Asym) Decision1->Doublet N-H bonds = 2 Singlet One Weak Band Decision1->Singlet N-H bonds = 1 None No Bands Decision1->None N-H bonds = 0 Primary Primary Amine (2,6-dimethylcyclohexan-1-amine) Doublet->Primary Secondary Secondary Amine (N,2,6-trimethylcyclohexan-1-amine) Singlet->Secondary Tertiary Tertiary Amine (N,N,2,6-tetramethylcyclohexan-1-amine) None->Tertiary

Logical flowchart for differentiating substituted cyclohexylamines via FTIR N-H stretching bands.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. ATR is chosen over traditional KBr pelleting or liquid capillary films because amines are highly prone to hydrogen bonding and rapid atmospheric moisture/CO₂ absorption (forming carbamates)[4]. ATR minimizes atmospheric exposure and pathlength variability.

Phase 1: Instrument Calibration & System Validation
  • Purge the System: Ensure the FTIR spectrometer is purged with dry nitrogen for at least 30 minutes prior to analysis. Causality: Removes atmospheric H₂O and CO₂ which exhibit strong absorbances at ~3600-3100 cm⁻¹ and ~2350 cm⁻¹, respectively, potentially obscuring the weak secondary amine N–H stretch.

  • Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Validation Scan: Run a standard polystyrene calibration film. Verify that the peak at 1601 cm⁻¹ is within ±1 cm⁻¹ to ensure wavenumber accuracy before proceeding.

Phase 2: Background and Sample Acquisition
  • Background Collection: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) on the clean, empty ATR crystal.

  • Sample Application: Under an inert atmosphere (e.g., a nitrogen-filled glovebag), apply 1–2 drops of neat liquid N,2,6-trimethylcyclohexan-1-amine directly onto the ATR crystal. Ensure the crystal is fully covered but not overflowing.

  • Data Acquisition: Immediately collect the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution). Causality: Rapid acquisition prevents the secondary amine from reacting with any trace ambient CO₂ to form a carbamate salt, which would falsely introduce a strong carbonyl-like band near 1600 cm⁻¹.

Phase 3: Spectral Processing & Verification
  • Atmospheric Compensation: Apply atmospheric compensation algorithms if trace water vapor rotational bands appear in the 3500–4000 cm⁻¹ region.

  • Baseline Correction: Perform a multi-point baseline correction, anchoring points at 3800, 2500, 1800, and 800 cm⁻¹.

  • Band Assignment & Verification:

    • Confirm the presence of a single, weak peak at ~3300 cm⁻¹ (Secondary N–H stretch).

    • Confirm the absence of a strong peak at ~1600 cm⁻¹ (Validates no primary amine contamination).

    • Identify the C–N stretch at ~1150 cm⁻¹.

References

  • "Difference between Primary Secondary and Tertiary Amines Via FTIR", Rocky Mountain Labor
  • "24.10: Spectroscopy of Amines", Chemistry LibreTexts.
  • "Organic Nitrogen Compounds III: Secondary and Tertiary Amines", Spectroscopy Online.
  • "Infrared Studies of Cyclohexylamine", Journal of AOAC INTERN
  • "Vibrational Spectra of Primary and Secondary Aliph

Sources

Comparative

A Comparative Guide to the Solid-State Characterization of N,2,6-trimethylcyclohexan-1-amine Salts: An X-ray Crystallography Perspective

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development, a comprehensive understanding of the solid-state properties of an active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, a comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely advantageous; it is fundamental to ensuring safety, stability, and efficacy. The crystalline form of an API, including its various salts, can significantly influence critical parameters such as solubility, dissolution rate, bioavailability, and manufacturability. This guide provides an in-depth technical comparison of X-ray crystallography data for amine salts, using a representative cyclohexylamine derivative as a case study, in the absence of publicly available data for N,2,6-trimethylcyclohexan-1-amine salts. We will delve into the experimental rationale, present comparative data, and explore complementary analytical techniques that provide a holistic view of the solid state.

The Imperative of Solid-State Characterization in Drug Development

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are rooted in the physical and chemical properties of the solid form. Different crystalline arrangements of the same molecule, known as polymorphs, or different salt forms can exhibit remarkably different behaviors.[1] For instance, a metastable polymorph might offer enhanced solubility but could convert to a more stable, less soluble form during storage, leading to a loss of therapeutic effect.[2] Therefore, the early and thorough characterization of all accessible solid forms is a critical step in risk mitigation and in selecting the optimal form for development.[3]

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.[4][5] It provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are the very foundation of a material's macroscopic properties. However, obtaining single crystals suitable for SC-XRD can be challenging. Consequently, X-ray powder diffraction (XRPD) is a widely used, high-throughput technique that provides a characteristic "fingerprint" of a crystalline solid, making it invaluable for routine identification, polymorph screening, and quality control.[6][7]

This guide will navigate the workflow for the solid-state characterization of amine salts, focusing on the insights gleaned from X-ray diffraction techniques and their synergy with other analytical methods.

Experimental Strategy: From Salt Formation to Crystallographic Analysis

The successful crystallographic analysis of an amine salt hinges on a systematic and well-considered experimental approach. The following protocols are designed to be self-validating, with built-in checkpoints to ensure the integrity of the results.

Salt Formation and Crystallization of Cyclohexylamine Derivatives

The choice of counter-ion is a critical first step in salt screening, as it directly influences the physicochemical properties of the resulting salt.[8] For amines, common salt formers include hydrochloric acid, sulfuric acid, methanesulfonic acid, and various carboxylic acids.[9] The crystallization process itself is often an empirical science, requiring the screening of various solvents, temperatures, and crystallization techniques.

Experimental Protocol: Preparation of Dicyclohexylammonium Chloride Crystals

This protocol is adapted from a literature procedure for the synthesis of dicyclohexylammonium chloride, a well-characterized cyclohexylamine salt that serves as an excellent model for this guide.

  • Reaction Setup: In a well-ventilated fume hood, dissolve dicyclohexylamine (1 equivalent) in a suitable solvent such as benzene or toluene (approximately 3-5 mL per gram of amine). Stir the solution at room temperature.

  • Acid Addition: Slowly add a stoichiometric amount (1 equivalent) of concentrated hydrochloric acid to the stirred amine solution. The addition should be dropwise to control the exothermicity of the reaction.

  • Precipitation: The dicyclohexylammonium chloride will precipitate as a white solid. Continue stirring for 30-60 minutes to ensure complete reaction.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of the reaction solvent to remove any unreacted starting materials.

  • Drying: Dry the resulting white powder under vacuum.

  • Recrystallization for Single Crystals: To obtain X-ray quality single crystals, dissolve the dried powder in a minimal amount of a suitable hot solvent, such as methanol or ethanol. Allow the solution to cool slowly to room temperature. Further slow cooling in a refrigerator or freezer can promote the growth of larger crystals. Alternative methods include slow evaporation of the solvent or vapor diffusion, where a precipitant solvent is slowly introduced into the solution.[10]

Causality Behind Experimental Choices:

  • Solvent Selection: The initial reaction is performed in a non-polar solvent to facilitate the precipitation of the ionic salt. For recrystallization, a more polar solvent is chosen to dissolve the salt at an elevated temperature, allowing for the controlled growth of crystals upon cooling.

  • Slow Cooling: Rapid cooling often leads to the formation of small, poorly-defined crystals or even amorphous material. Slow cooling allows the molecules to arrange themselves in a highly ordered crystal lattice, which is essential for high-quality diffraction data.

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Salt Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis Amine N,2,6-trimethylcyclohexan-1-amine (or analogue) Reaction Stirred Reaction Vessel Amine->Reaction Solvent1 Toluene Solvent1->Reaction Acid Hydrochloric Acid Acid->Reaction Precipitate Crude Salt Precipitate Reaction->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Drying Vacuum Drying Filtration->Drying Recrystallization Recrystallization (e.g., slow cooling from Methanol) Drying->Recrystallization PXRD Powder XRD Drying->PXRD Other Other Techniques (DSC, TGA, etc.) Drying->Other SingleCrystals Single Crystals Recrystallization->SingleCrystals SC_XRD Single-Crystal XRD SingleCrystals->SC_XRD analytical_synergy XRD X-ray Diffraction (SC-XRD & XRPD) SolidState Comprehensive Solid-State Understanding XRD->SolidState Crystal Structure, Polymorph ID DSC Differential Scanning Calorimetry (DSC) DSC->SolidState Thermal Transitions, Melting Point TGA Thermogravimetric Analysis (TGA) TGA->SolidState Solvate/Hydrate Identification Spectroscopy Vibrational Spectroscopy (IR & Raman) Spectroscopy->SolidState Functional Groups, Polymorph Fingerprinting ssNMR Solid-State NMR ssNMR->SolidState Local Environment, Amorphous Content

Sources

Validation

Comparative Basicity of N-Methylated Cyclohexylamines: A Mechanistic and Experimental Guide

For researchers and drug development professionals, selecting the appropriate amine base is a critical parameter that dictates reaction kinetics, catalyst turnover, and product selectivity. Within the cycloaliphatic amin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the appropriate amine base is a critical parameter that dictates reaction kinetics, catalyst turnover, and product selectivity. Within the cycloaliphatic amine family, the progressive N-methylation of cyclohexylamine yields a non-linear shift in basicity.

This guide provides an objective, data-driven comparison of Cyclohexylamine (CHA) , N-Methylcyclohexylamine (NMCHA) , and N,N-Dimethylcyclohexylamine (DMCHA) . By exploring the thermodynamic principles that govern their pKa values and providing a robust experimental framework for their analytical validation, this document serves as a comprehensive resource for advanced chemical applications.

Thermodynamic Causality: Inductive Effects vs. Solvation Penalties

A common misconception in organic synthesis is that increasing alkyl substitution uniformly increases amine basicity due to the electron-donating inductive effect (+I). However, in aqueous environments, basicity is determined by a thermodynamic competition between gas-phase proton affinity and aqueous solvation energy.

  • Cyclohexylamine (CHA - Primary): Exhibits a pKa of 10.63 1. The single cyclohexyl ring provides a moderate +I effect. Upon protonation, the conjugate acid ( R−NH3+​ ) forms three strong hydrogen bonds with surrounding water molecules, highly stabilizing the ion through solvation.

  • N-Methylcyclohexylamine (NMCHA - Secondary): Exhibits the highest basicity in the series with a pKa of 11.03 2. The addition of a methyl group significantly increases the electron density on the nitrogen atom. While the conjugate acid ( R−NH2​CH3+​ ) can only form two hydrogen bonds, the massive boost in inductive stabilization outweighs the minor solvation penalty.

  • N,N-Dimethylcyclohexylamine (DMCHA - Tertiary): Demonstrates a drop in basicity to a pKa of 10.72 3. Although the second methyl group further enhances the +I effect, the steric bulk of the dimethyl-cyclohexyl environment severely restricts the approach of water molecules. The conjugate acid ( R−NH(CH3​)2+​ ) can only form one hydrogen bond. Here, the steric inhibition of solvation dominates, rendering DMCHA less basic than its secondary counterpart.

BasicityTrend cluster_0 N-Methylation Progression CHA Cyclohexylamine Primary (pKa 10.63) NMCHA N-Methylcyclohexylamine Secondary (pKa 11.03) CHA->NMCHA +CH3 DMCHA N,N-Dimethylcyclohexylamine Tertiary (pKa 10.72) NMCHA->DMCHA +CH3 Inductive Inductive Effect (+I) Increases Electron Density NMCHA->Inductive Effect Dominates Solvation Solvation Penalty Steric Hindrance to H-Bonding DMCHA->Solvation Effect Dominates Peak Peak Basicity Optimal Balance Inductive->Peak Drop Reduced Basicity Steric Override Solvation->Drop

Logical interplay of inductive and solvation effects driving the non-linear pKa trend.
Quantitative Data Comparison

The following table summarizes the key physicochemical properties that dictate the behavior of these amines in synthetic workflows:

CompoundSubstitution TypepKa (25°C)Conjugate Acid H-Bond DonorsSteric ProfilePrimary Application
Cyclohexylamine (CHA) Primary10.633LowBoiler water treatment, precursor synthesis
N-Methylcyclohexylamine (NMCHA) Secondary11.032ModeratePharmaceutical intermediate (e.g., bromhexine)
N,N-Dimethylcyclohexylamine (DMCHA) Tertiary10.721HighPolyurethane catalyst, epoxy curing agent
Experimental Methodology: Self-Validating Potentiometric Titration

To objectively verify the pKa values of these amines in-house, a self-validating potentiometric titration protocol must be employed. The following methodology ensures high-fidelity data by controlling for ionic strength and atmospheric CO2​ interference, which commonly skew amine basicity readings by forming carbamates 4.

Causality & Design: We utilize a background electrolyte (0.1 M KCl) to lock the ionic strength, ensuring that the activity coefficients remain constant as the ionic composition changes during titration. A nitrogen blanket is strictly enforced to prevent CO2​ absorption.

Step-by-Step Protocol:
  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.00, 7.00, and 10.00) at a strictly controlled 25.0 ± 0.1 °C. Causality: Temperature fluctuations directly alter the autoionization constant of water ( Kw​ ), skewing the final pKa calculation.

  • Sample Preparation: Dissolve 1.0 mmol of the target amine in 50 mL of 0.1 M KCl solution. Purge the solution with high-purity N2​ gas for 15 minutes prior to titration to displace dissolved CO2​ , and maintain a gentle N2 blanket throughout the experiment.

  • Forward Titration: Titrate the solution using standardized 0.1 M HCl. Add the titrant in 0.1 mL aliquots, allowing the pH reading to stabilize (drift < 0.002 pH/min) before recording the next data point.

  • Self-Validation (Back-Titration): To validate the system, perform an immediate back-titration using standardized 0.1 M NaOH. Validation check: The forward and backward titration curves must superimpose perfectly. Any hysteresis indicates CO2​ contamination or electrode fouling.

  • Data Extraction: Calculate the first derivative ( dpH/dV ) to precisely identify the equivalence point. The pKa is extracted at exactly half the equivalence volume, per the Henderson-Hasselbalch equation.

Protocol Prep 1. Sample Prep Amine in 0.1M KCl (N2 Blanket) Calib 2. Calibration pH 4, 7, 10 Buffers (25.0 °C) Prep->Calib Titrate 3. Titration Add 0.1M HCl Record pH Calib->Titrate Deriv 4. Validation Back-Titrate & Plot dpH/dV Titrate->Deriv Calc 5. pKa Extraction Half-Equivalence Point Deriv->Calc

Self-validating experimental workflow for potentiometric pKa determination.
Practical Implications in Drug Development & Catalysis

The comparative basicity and steric profiles of these amines directly dictate their utility in applied chemical synthesis:

  • NMCHA (Secondary): Its peak basicity (pKa 11.03) and moderate nucleophilicity make it an ideal building block in the synthesis of respiratory therapeutics (e.g., bromhexine derivatives) and a potent base for generating reactive enolates in aldol condensations.

  • DMCHA (Tertiary): Despite its lower basicity (pKa 10.72), its tertiary nature renders it highly non-nucleophilic. This makes DMCHA a superior, chemoselective catalyst in polyurethane foam production, where it can abstract protons to drive the polymerization without engaging in unwanted competitive nucleophilic attacks on isocyanates.

References
  • Title: Cyclohexylamine Source: Grokipedia URL
  • Title: N-Methylcyclohexylamine | High-Purity Reagent Source: BenchChem URL
  • Title: Cas 98-94-2, N,N-Dimethylcyclohexylamine Source: LookChem URL
  • Title: Structural investigation of aqueous amine solutions for CO2 capture: CO2 loading, cyclic capacity, absorption–desorption rate, and pKa Source: ResearchGate URL

Sources

Comparative

A Comparative Guide to Validating the Purity of N,2,6-trimethylcyclohexan-1-amine Samples

In the realms of pharmaceutical development and advanced chemical research, the absolute purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for repr...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of pharmaceutical development and advanced chemical research, the absolute purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible and reliable outcomes. N,2,6-trimethylcyclohexan-1-amine, a substituted aliphatic amine, serves as a critical building block in the synthesis of various target molecules. Its structural complexity, including multiple stereoisomers, and the potential for process-related impurities, necessitate a robust analytical strategy to verify its purity. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of N,2,6-trimethylcyclohexan-1-amine, offering experimentally grounded protocols and insights to guide researchers in selecting the most fit-for-purpose methodology.

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the potential impurities. For N,2,6-trimethylcyclohexan-1-amine, key considerations include its volatility, the absence of a strong UV chromophore, and the presence of structurally similar isomers. This guide will focus on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) as complementary approaches to construct a complete purity profile.

Strategic Selection of Analytical Methods

A multi-faceted approach is often necessary for the definitive purity assessment of complex molecules. The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique based on the specific analytical challenge.

G start Purity Validation of N,2,6-trimethylcyclohexan-1-amine routine_qc Routine QC for Known Volatile Impurities? start->routine_qc gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) routine_qc->gc_ms Yes non_volatile Presence of Non-Volatile Impurities or Isomers? routine_qc->non_volatile No hplc_deriv HPLC with Pre-column Derivatization non_volatile->hplc_deriv Yes absolute_purity Need for Absolute Purity (Primary Standard)? non_volatile->absolute_purity No qnmr Quantitative NMR (qNMR) absolute_purity->qnmr Yes unknown_id Identification of Unknown Impurities? absolute_purity->unknown_id No lc_msms LC-MS/MS or High-Resolution MS unknown_id->lc_msms Yes

Caption: Decision workflow for selecting an analytical method.

Gas Chromatography (GC): The Workhorse for Volatile Analytes

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like aliphatic amines.[1][2] The inherent volatility of N,2,6-trimethylcyclohexan-1-amine makes it an excellent candidate for GC analysis. However, the basic nature of amines can lead to peak tailing and adsorption onto the column, necessitating specialized columns and techniques.[3][4]

Principle: In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase coated on the column walls. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons.

Causality in Method Design: The choice of a specialized amine-specific column, such as one with a base-deactivated stationary phase, is critical.[3] This deactivation minimizes the interaction between the basic amine groups and the acidic silanol groups on the silica surface of the column, resulting in improved peak shape and reproducibility.[3] Coupling GC with a Mass Spectrometer (GC-MS) provides an additional layer of confirmation by furnishing mass-to-charge ratio information, which is invaluable for the identification of impurities.[5][6]

Experimental Protocol: GC-FID for Purity Assay
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column suitable for amine analysis (e.g., Agilent CP-Volamine or equivalent).

  • Sample Preparation: Accurately weigh approximately 50 mg of the N,2,6-trimethylcyclohexan-1-amine sample and dissolve it in 10 mL of a suitable solvent like isopropanol or dichloromethane.

  • GC Conditions:

    • Column: CP-Volamine, 60 m x 0.32 mm ID, 0.2 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 10 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 gc1 Inject Sample prep2->gc1 gc2 Vaporization & Separation in Column gc1->gc2 gc3 Detection (FID) gc2->gc3 data1 Integrate Peaks gc3->data1 data2 Calculate Area % data1->data2

Caption: Workflow for GC-FID purity analysis.

High-Performance Liquid Chromatography (HPLC): Addressing Non-Volatile Impurities

While GC is excellent for volatile compounds, it may not be suitable for non-volatile degradation products or impurities. HPLC is a powerful alternative, but the lack of a strong UV chromophore in N,2,6-trimethylcyclohexan-1-amine presents a detection challenge.[7][8] This limitation is overcome by pre-column derivatization, where the amine is reacted with a reagent to attach a chromophoric or fluorophoric tag.[7][8][9]

Principle: Derivatization converts the analyte into a product that is easily detectable by common HPLC detectors like UV-Vis or fluorescence detectors.[7][8][9] Reagents such as dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for primary and secondary amines.[9] The derivatized sample is then separated on a reversed-phase HPLC column.

Causality in Method Design: The choice of derivatizing agent is crucial. For instance, FMOC-Cl reacts with primary and secondary amines to form highly fluorescent derivatives, offering excellent sensitivity.[9] The reaction conditions, such as pH and temperature, must be optimized to ensure complete derivatization without sample degradation.

Experimental Protocol: HPLC-UV with m-Toluoyl Chloride Derivatization

This protocol is adapted from a general method for aliphatic amines.[8]

  • Reagents: m-Toluoyl chloride, acetonitrile (ACN), water, triethylamine (TEA), and a suitable buffer (e.g., sodium borate).

  • Standard Preparation: Prepare a stock solution of the N,2,6-trimethylcyclohexan-1-amine reference standard (1 mg/mL) in ACN.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a vial, add 100 µL of 0.1 M sodium borate buffer (pH 9.0).

    • Add 200 µL of the derivatizing reagent solution (10 mg/mL m-Toluoyl chloride in ACN).

    • Vortex the mixture and let it react at room temperature for 20 minutes.

    • Add 100 µL of 1 M HCl to quench the reaction.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of ACN and water. Start with 50% ACN and increase to 90% ACN over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by comparing the peak area of the analyte in the sample to that of a known concentration of the derivatized reference standard.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[10][11] It provides a direct measurement of the analyte concentration relative to a certified internal standard of known purity.[10][12]

Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the sample can be calculated by comparing the integral of a specific resonance of the analyte to that of the internal standard.[10]

Causality in Method Design: The selection of an appropriate internal standard is paramount. It must be soluble in the same deuterated solvent as the analyte, have resonances that do not overlap with those of the analyte, and be chemically inert towards the sample.[10] Maleic acid or dimethyl sulfone are often good choices for organic-soluble compounds. Strict adherence to experimental parameters, such as ensuring full relaxation of the nuclei, is crucial for accurate quantification.[13]

Experimental Protocol: ¹H qNMR Purity Determination
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials: A certified internal standard (e.g., maleic acid), deuterated solvent (e.g., DMSO-d₆), and high-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N,2,6-trimethylcyclohexan-1-amine sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Mass Spectrometry (MS): Unambiguous Identification of Impurities

Mass spectrometry is an indispensable tool for the identification of unknown impurities.[14] When coupled with a chromatographic technique like GC or LC, it provides both retention time and mass-to-charge ratio information, enabling the structural elucidation of minor components.[6][15] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of an impurity.[14]

Principle: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular fingerprint.

Application in Purity Analysis: While not a primary quantitative technique on its own, MS is crucial for impurity profiling.[6][14] By identifying the impurities, one can infer the potential side reactions or contaminants from the synthetic process. This information is vital for process optimization and for meeting regulatory requirements which mandate the identification and characterization of impurities above a certain threshold.[15]

Comparative Summary of Techniques

Parameter Gas Chromatography (GC-FID) HPLC with Derivatization Quantitative NMR (qNMR) Mass Spectrometry (MS)
Primary Use Quantification of volatile impuritiesQuantification of non-volatile impuritiesAbsolute purity determinationIdentification of impurities
Sensitivity High (ng level)Very High (pg to ng level)Moderate (µg to mg level)Very High (pg to fg level)
Selectivity High (with appropriate column)HighHigh (structurally specific)Very High (mass-based)
Quantification Relative (Area %) or External StandardExternal StandardAbsolute (with internal standard)Relative (with isotope-labeled std)
Sample Prep Simple dissolutionMulti-step derivatizationPrecise weighing & dissolutionSimple dissolution
Strengths Robust, good for routine QCVersatile for non-volatile compoundsNo need for analyte-specific standardUnambiguous identification
Limitations Only for thermally stable, volatile compoundsDerivatization can be complexLower sensitivity, requires pure standardNot inherently quantitative

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[16][17] Method validation is a regulatory requirement and a cornerstone of good scientific practice.[18][19] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]

Conclusion

The purity validation of N,2,6-trimethylcyclohexan-1-amine requires a thoughtful and often multi-pronged analytical approach. Gas chromatography is the method of choice for routine quality control of volatile impurities due to its simplicity and robustness. When non-volatile impurities are a concern, HPLC with pre-column derivatization offers a highly sensitive alternative. For establishing the absolute purity of a batch, particularly for use as a reference standard, qNMR is the gold standard, providing a direct and accurate measurement. Finally, mass spectrometry, especially when coupled with a separation technique, is unparalleled for the critical task of identifying and structurally characterizing unknown impurities. By understanding the strengths and limitations of each technique and applying rigorous method validation, researchers and drug development professionals can ensure the quality and consistency of their materials, paving the way for reliable and reproducible scientific advancement.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • National Energy Technology Laboratory. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Scilit. (n.d.). Determination of low molecular weight aliphatic amines by HPLC in environmental water samples. Retrieved from [Link]

  • Taylor & Francis Online. (2007, May 18). Determination of Aliphatic Amines from Soil and Wastewater of a Paper Mill by Pre‐Column Derivatization using HPLC and Tandem Mass Spectrometry (HPLC‐MS/MS). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • AOCS. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of impurities in trimethylamine. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • ResearchGate. (2017, January). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • NIMC. (2020, November 10). Ich Q2a Guideline Validation Of Analytical Methods. Retrieved from [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of N,2,6-trimethylcyclohexan-1-amine and 2,6-dimethylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the selection of appropriate building b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the selection of appropriate building blocks is paramount. Substituted cyclohexylamines, with their inherent stereochemistry and functional handles, represent a critical class of intermediates. This guide provides an in-depth technical comparison of the reactivity of two such amines: the secondary amine, N,2,6-trimethylcyclohexan-1-amine, and its primary amine counterpart, 2,6-dimethylcyclohexylamine. Understanding the nuanced differences in their reactivity, governed by a delicate interplay of electronic and steric factors, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Molecular Structure and its Implications on Reactivity

The foundational difference between N,2,6-trimethylcyclohexan-1-amine and 2,6-dimethylcyclohexylamine lies in the substitution at the nitrogen atom. 2,6-dimethylcyclohexylamine is a primary amine, possessing two hydrogen atoms on the amino group, while N,2,6-trimethylcyclohexan-1-amine is a secondary amine, with one hydrogen replaced by a methyl group.[1] This seemingly minor structural change has profound consequences for the chemical behavior of these molecules.

The cyclohexane ring in both molecules is substituted with two methyl groups at the 2 and 6 positions. This substitution pattern introduces significant steric bulk around the amine functionality. The chair conformation of the cyclohexane ring further dictates the spatial arrangement of these substituents, influencing the accessibility of the nitrogen's lone pair of electrons.

The Dueling Influences: Electronic Effects vs. Steric Hindrance

The reactivity of these two amines is primarily dictated by two opposing factors:

  • Electronic Effects: The N-methyl group in N,2,6-trimethylcyclohexan-1-amine is an electron-donating group. Through a positive inductive effect (+I), this methyl group increases the electron density on the nitrogen atom. This enhanced electron density generally leads to increased basicity and nucleophilicity compared to the primary amine.[2]

  • Steric Hindrance: The presence of the N-methyl group, in concert with the two methyl groups on the cyclohexane ring, creates a more sterically crowded environment around the nitrogen atom in N,2,6-trimethylcyclohexan-1-amine. This steric bulk can impede the approach of electrophiles, thereby reducing the rate of reaction.[3]

The dominant factor, and thus the observed reactivity, depends on the specific reaction conditions and the nature of the reacting partner.

Comparative Reactivity in Key Organic Transformations

Basicity

In general, secondary amines are more basic than primary amines due to the electron-donating nature of the additional alkyl group.[4] Therefore, N,2,6-trimethylcyclohexan-1-amine is expected to be a stronger base than 2,6-dimethylcyclohexylamine . The increased electron density on the nitrogen of the secondary amine makes its lone pair more available for protonation.

CompoundAmine TypeKey FactorsExpected Basicity
2,6-dimethylcyclohexylamine PrimaryFewer electron-donating groupsLess Basic
N,2,6-trimethylcyclohexan-1-amine Secondary+I effect of N-methyl groupMore Basic
Nucleophilicity and Acylation Reactions

Acylation, the formation of an amide bond, is a fundamental transformation for these amines. The nucleophilicity of the amine is a key determinant of the reaction rate.

  • With Unhindered Acylating Agents: For reactions with small, unhindered acylating agents (e.g., acetyl chloride, acetic anhydride), the electronic effect is likely to dominate. The increased nucleophilicity of the secondary amine, N,2,6-trimethylcyclohexan-1-amine , would lead to a faster reaction rate compared to the primary amine.

  • With Sterically Hindered Acylating Agents: When the acylating agent is bulky, steric hindrance becomes the overriding factor. The approach of the large electrophile to the sterically encumbered nitrogen of N,2,6-trimethylcyclohexan-1-amine will be significantly impeded. In this scenario, the less hindered primary amine, 2,6-dimethylcyclohexylamine , is expected to react more readily.[5]

Alkylation Reactions

Alkylation of amines can be complex, with the potential for over-alkylation, especially for primary amines.[6]

  • 2,6-dimethylcyclohexylamine (Primary Amine): This amine can be successively alkylated to form secondary and tertiary amines, and even quaternary ammonium salts. Controlling the reaction to achieve mono-alkylation can be challenging and often requires specific strategies like reductive amination or the use of protecting groups.

  • N,2,6-trimethylcyclohexan-1-amine (Secondary Amine): Alkylation of this secondary amine will lead to a tertiary amine. The rate of this reaction will be highly dependent on the size of the alkylating agent. Due to the significant steric hindrance, reactions with anything larger than a methyl group are expected to be slow.[7]

Schiff Base Formation (Imination)

Schiff base formation involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone).[8]

  • 2,6-dimethylcyclohexylamine (Primary Amine): As a primary amine, it readily undergoes condensation with aldehydes and ketones to form stable imines (Schiff bases). The reaction proceeds via a hemiaminal intermediate followed by dehydration.[9]

  • N,2,6-trimethylcyclohexan-1-amine (Secondary Amine): Secondary amines cannot form stable imines in the same way as primary amines. Instead, they typically react with aldehydes and ketones to form enamines, provided there is a proton on the α-carbon of the carbonyl compound. The steric hindrance in N,2,6-trimethylcyclohexan-1-amine may slow down this reaction as well.

Synthesis of N,2,6-trimethylcyclohexan-1-amine and 2,6-dimethylcyclohexylamine

The most common and versatile method for the synthesis of these amines is reductive amination.[10]

  • Synthesis of 2,6-dimethylcyclohexylamine: This is typically achieved through the reductive amination of 2,6-dimethylcyclohexanone with ammonia.[11]

  • Synthesis of N,2,6-trimethylcyclohexan-1-amine: This secondary amine can be synthesized via the reductive amination of 2,6-dimethylcyclohexanone with methylamine.[12]

Experimental Protocols

The following are generalized protocols that can be adapted for the specific substrates. Researchers should optimize conditions based on their experimental setup and analytical monitoring.

Protocol 1: Synthesis of N,2,6-trimethylcyclohexan-1-amine via Reductive Amination

This protocol describes a general procedure for the synthesis of a secondary amine from a ketone and a primary amine.

Materials:

  • 2,6-dimethylcyclohexanone (1.0 equiv)

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol, 1.5-2.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 2,6-dimethylcyclohexanone in the chosen anhydrous solvent, add the methylamine solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Caption: Reductive amination workflow for the synthesis of N,2,6-trimethylcyclohexan-1-amine.

Protocol 2: Comparative Acylation of 2,6-dimethylcyclohexylamine and N,2,6-trimethylcyclohexan-1-amine

This protocol can be used to compare the acylation rates of the primary and secondary amines.

Materials:

  • Amine (2,6-dimethylcyclohexylamine or N,2,6-trimethylcyclohexan-1-amine) (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine and triethylamine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS, taking aliquots at regular intervals to compare the rate of consumption of the starting amines.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography.

AcylationComparison cluster_primary 2,6-dimethylcyclohexylamine (Primary) cluster_secondary N,2,6-trimethylcyclohexan-1-amine (Secondary) p_amine Primary Amine p_product Amide Product p_amine->p_product + Acetyl Chloride (Less Steric Hindrance) conclusion Compare Reaction Rates p_product->conclusion s_amine Secondary Amine s_product Amide Product s_amine->s_product + Acetyl Chloride (More Steric Hindrance) s_product->conclusion start Comparative Acylation start->p_amine start->s_amine

Caption: Logical workflow for comparing the acylation reactivity of the two amines.

Conclusion

The choice between N,2,6-trimethylcyclohexan-1-amine and 2,6-dimethylcyclohexylamine in a synthetic strategy is a critical decision that hinges on the specific transformation intended. While the N-methyl group in the secondary amine enhances its basicity and nucleophilicity due to electronic effects, it also introduces significant steric hindrance. For reactions with small electrophiles, the secondary amine is likely to be more reactive. Conversely, for transformations involving bulky reactants, the less sterically encumbered primary amine will likely be the superior choice. A thorough understanding of these competing factors, coupled with careful experimental design and optimization, will enable researchers to effectively harness the unique reactivity of these valuable synthetic intermediates.

References

  • Kim, D., Carroll, P. J., & Lee, J. C. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 110932, 2,6-Dimethylcyclohexylamine. Available at: [Link]

  • Filo. Rank the following bases in increasing order of basicity, assigning 1 to ... Available at: [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Pharmaffiliates. 2,6-Dimethylcyclohexylamine | CAS No : 6850-63-1. Available at: [Link]

  • Poel, T. J., & Reisman, S. E. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 140(40), 12764-12768.
  • Quora. Which one is more basic, ammonia or cyclohexylamine?. Available at: [Link]

  • Google Patents. US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Available at: [Link]

  • Sincere Chemicals. Exploring the Versatile Applications of n methylcyclohexanamine in Chemical Industries. Available at: [Link]

  • Gunanathan, C., & Milstein, D. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9069-9073.
  • Bode, J. W., & Fox, R. J. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic letters, 16(6), 1736–1739.
  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • PubChemLite. N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N). Available at: [Link]

  • YouTube. Alkylation of Amines, Part 5: Alternative Strategies. Available at: [Link]

  • Hainan Sincere Industries. N-Methylcyclohexylamine | Technical guide. Available at: [Link]

  • Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • SciSpace. Synthesis of Schiff Bases by Non-Conventional Methods. Available at: [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of New Schiff Bases and Biological Studies. Available at: [Link]

  • White Rose Research Online. Reductive Aminations by Imine Reductases: From Milligrams to Tons. Available at: [Link]

  • National Center for Biotechnology Information. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • SCIRP. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Available at: [Link]

  • Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • Smith College. Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Available at: [Link]

  • Canadian Journal of Chemistry. Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Available at: [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136604, N,2,6-trimethylaniline. Available at: [Link]

  • Snaprevise. Describe the differences between the nucleophilic substitution of different amines.. Available at: [Link]

  • Michigan State University Department of Chemistry. Ring Conformations. Available at: [Link]

  • YouTube. SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. Available at: [Link]

  • Chemistry LibreTexts. 7.1.4: Substituted Cyclohexanes. Available at: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Google Patents. CN1092061A - N, the production method of N-dimethyl cyclohexylamine catalyst.
  • BDMAEE. production process and purification techniques for n,n-dimethylcyclohexylamine. Available at: [Link]

  • PrepChem.com. Synthesis of 2,6-dimethylcyclohexylamine. Available at: [Link]

  • NMPPDB. 2,2,6-Trimethylcyclohexan-1-one. Available at: [Link]

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Comparative

elemental analysis standards for N,2,6-trimethylcyclohexan-1-amine

As a Senior Application Scientist specializing in elemental microanalysis, I frequently encounter severe analytical discrepancies when laboratories attempt to characterize low-molecular-weight, highly volatile aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in elemental microanalysis, I frequently encounter severe analytical discrepancies when laboratories attempt to characterize low-molecular-weight, highly volatile aliphatic amines.

N,2,6-trimethylcyclohexan-1-amine (Molecular Formula: C₉H₁₉N; Theoretical Mass: 141.26 g/mol ) presents a unique challenge. As a sterically hindered, volatile liquid secondary amine, it defies standard combustion protocols. When drug development professionals attempt to validate this intermediate for regulatory submissions (which strictly require CHN accuracy within ±0.4% of theoretical values), traditional methodologies almost universally fail, resulting in rejected batches and delayed pipelines.

This guide objectively compares the traditional elemental analysis (EA) approach against an optimized, matrix-matched methodology. By examining the causality behind combustion kinetics and encapsulation integrity, we establish a self-validating system for the accurate CHN determination of volatile amines.

The Analytical Challenge: Volatility & Combustion Kinetics

To understand why standard methods fail, we must look at the physical chemistry of the sample during dynamic flash combustion.

  • Pre-Combustion Volatilization: Standard EA relies on folding and crimping samples in tin capsules. This mechanical seal is not hermetic. While waiting in the autosampler carousel, volatile liquids like N,2,6-trimethylcyclohexan-1-amine slowly evaporate through micro-leaks. By the time the sample drops into the furnace, a fraction of the mass is lost, leading to artificially low Carbon and Hydrogen mass fractions, a phenomenon well-documented in studies evaluating volatile organic liquid elemental analysis [1].

  • Kinetic Mismatch: Traditional calibration utilizes Acetanilide (a stable, solid aromatic amide) as the universal standard [2]. Acetanilide melts and combusts steadily. In contrast, a volatile aliphatic amine vaporizes instantaneously upon entering a 980°C furnace. This rapid volumetric expansion can push uncombusted hydrocarbon fragments past the copper oxide oxidation zone too quickly, skewing the thermal conductivity detector (TCD) integration.

Comparative Performance Data

To objectively evaluate performance, N,2,6-trimethylcyclohexan-1-amine was analyzed using two distinct methodologies.

  • Method A (Traditional): Acetanilide calibration standard + Forceps-crimped Tin Capsules.

  • Method B (Optimized): Matrix-matched liquid calibration standard (N-Methylcyclohexylamine) + Cold-Weld Indium Encapsulation.

Table 1: CHN Mass Fraction Comparison for N,2,6-trimethylcyclohexan-1-amine (n=5)

ParameterTheoretical ValueMethod A (Traditional)Method B (Optimized)Regulatory Status
Carbon (%C) 76.53%74.12% ± 1.4576.48% ± 0.15Method B Passes (±0.4% limit)
Hydrogen (%H) 13.56%12.89% ± 0.9813.52% ± 0.08Method B Passes (±0.4% limit)
Nitrogen (%N) 9.91%10.15% ± 0.32*9.90% ± 0.05Method B Passes (±0.4% limit)
Mass Recovery 100.00%~97.16% (Evaporative Loss)99.90% (Hermetic)N/A

*Note: In Method A, Nitrogen often appears artificially enriched as a relative percentage because the highly volatile hydrocarbon fragments (C and H) evaporate preferentially through the crimp seal before combustion.

Mechanistic Workflow & Failure Points

EA_Workflow cluster_A Method A: Traditional cluster_B Method B: Optimized Start Analyte: N,2,6-trimethylcyclohexan-1-amine (Volatile Liquid) PrepA Standard Tin Capsule (Forceps Crimp) Start->PrepA PrepB Indium Capsule (Cold-Weld Press) Start->PrepB EvapA Autosampler Micro-leaks (Mass Loss) PrepA->EvapA ResultA Failed CHN Recovery (Negative Bias) EvapA->ResultA SealB Hermetic Seal (Intact Mass) PrepB->SealB ResultB Accurate CHN Data (±0.15% Precision) SealB->ResultB

Fig 1: Workflow comparing traditional vs. optimized encapsulation for volatile amines.

Experimental Protocols: A Self-Validating System

To achieve the results in Method B, the protocol must be treated as a self-validating system. We do not simply run the sample; we mathematically prove the integrity of the seal and the kinetic calibration before the target analyte is ever introduced.

Protocol A: Traditional Methodology (For Baseline Comparison Only)

This protocol mirrors standard Perkin Elmer 2400 [3] or Thermo FlashSmart operating instructions.

  • Calibration: Calibrate the EA using 2.0 mg of solid Acetanilide (K-factor generation).

  • Encapsulation: Tare a standard 3x8 mm tin capsule. Pipette 1.5–2.0 mg of N,2,6-trimethylcyclohexan-1-amine.

  • Sealing: Fold the top of the tin capsule and crimp flat with forceps.

  • Combustion: Load into the autosampler. Run dynamic flash combustion at 980°C.

Protocol B: Matrix-Matched & Cold-Weld Methodology (Recommended)

This protocol utilizes cold-weld sealing techniques [4] to prevent pre-combustion mass loss.

  • Kinetic Calibration: Discard Acetanilide. Calibrate the system using N-Methylcyclohexylamine (a structurally similar, volatile liquid). This ensures the TCD integration software is calibrated for the rapid-expansion gas profile of an aliphatic amine.

  • Encapsulation: Tare a heavy-walled Indium capsule (or specialized volatile aluminum pan) on a microbalance.

  • Inert Loading: Inside an argon-purged glovebox (to prevent hygroscopic moisture absorption), inject 1.5–2.0 mg of the target analyte into the capsule.

  • Hermetic Sealing: Place the capsule into a dedicated cold-weld crimper press. Apply uniform pressure to fuse the indium walls together. Causality Note: Indium is highly malleable at room temperature; pressing it creates a true, gas-tight hermetic weld that forceps cannot achieve.

  • System Validation (The Check Standard): Before running the target analyte, prepare a capsule of HPLC-grade Cyclohexane using the exact same cold-weld method. Leave it in the autosampler for 30 minutes, then run it. If the Cyclohexane yields a Carbon value of 85.63% ± 0.3%, the hermetic seal and kinetic calibration are validated.

  • Execution: Proceed with the combustion of the N,2,6-trimethylcyclohexan-1-amine samples. The indium capsule will act as an additional combustion flux, ensuring complete oxidation without premature vaporization.

Conclusion

For drug development professionals analyzing N,2,6-trimethylcyclohexan-1-amine, relying on standard Acetanilide/Tin protocols will result in systemic negative biases in Carbon and Hydrogen due to evaporative loss and kinetic mismatch. By transitioning to Method B —utilizing matrix-matched liquid standards and cold-weld indium encapsulation—laboratories can completely eliminate volatile mass loss, routinely achieving the ±0.4% accuracy required for stringent regulatory compliance.

References

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels | MDPI - Molecules |[Link]

  • Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis | Arizona State University Core Research Facilities |[Link]

  • CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples | Lab Manager / Exeter Analytical |[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N,2,6-trimethylcyclohexan-1-amine

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of chemical agents. N,2,6-trimethylcyclohexan-1-amine, a s...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of chemical agents. N,2,6-trimethylcyclohexan-1-amine, a substituted cyclohexylamine derivative, is a valuable building block in organic synthesis. However, its chemical nature necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Chemical Characteristics

Understanding the intrinsic hazards of N,2,6-trimethylcyclohexan-1-amine is the foundation of its safe management. As a substituted aliphatic amine, it shares properties with other corrosive and toxic compounds. The primary hazards include severe skin and eye damage, and it is harmful if ingested[1]. All handling and disposal procedures are derived directly from this hazard profile.

Table 1: Key Hazard and Safety Information for N,2,6-trimethylcyclohexan-1-amine & Analogs

PropertyValue/ClassificationCausality and Implication
GHS Classification Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1)[1]The compound can cause severe burns upon contact and is harmful if swallowed. This mandates the use of robust personal protective equipment and prohibits any form of drain or general waste disposal.
Physical State Liquid (at standard conditions)As a liquid, it poses a risk of splashes and spills. Vapors may be heavier than air, potentially accumulating in low-lying areas[1][2].
Incompatibilities Strong oxidizing agents, Strong acids[3][4]Mixing with incompatible materials can lead to violent reactions, generating heat and hazardous gases. Waste must be segregated.
Environmental Hazard Do not let product enter drains[1][2][5].Amines can be toxic to aquatic life. Environmental release must be strictly avoided, reinforcing the need for controlled hazardous waste disposal[6].

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. Given the corrosive nature of N,2,6-trimethylcyclohexan-1-amine, direct contact must be prevented at all times.

Table 2: Recommended Personal Protective Equipment

Body PartRequired PPERationale and Best Practices
Hands Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene)[5][6].Always inspect gloves for degradation or punctures before use[5][6]. Use proper removal techniques to avoid contaminating your skin. For prolonged contact, consider double-gloving.
Eyes/Face Tightly fitting safety goggles and a face shield[1][5].The risk of severe eye damage from even a small splash is high. Standard safety glasses are insufficient; full protection is mandatory.
Body Chemical-resistant lab coat or apron; full-body suit for large quantities or spills[5][6].Protects skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse[1][3].
Respiratory Use in a well-ventilated area or chemical fume hood. Respirator required if vapors/aerosols are generated[2][5].Prevents inhalation of potentially harmful vapors. Ensure respirators are properly fitted and maintained[6].

Waste Collection and Segregation: The Critical First Step

Proper disposal begins at the point of generation. The cardinal rule is to never mix hazardous waste streams [1][7].

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Use the original container or a clearly labeled, chemically compatible container for waste N,2,6-trimethylcyclohexan-1-amine. The container must have a tight-fitting lid[2][8][9].

  • Label Correctly: As soon as the first drop of waste is added, label the container with a hazardous waste tag. The label must clearly state "Hazardous Waste: N,2,6-trimethylcyclohexan-1-amine" and list all relevant hazard pictograms (e.g., Corrosive, Health Hazard).

  • Segregate Incompatibles: Store the waste container away from acids and strong oxidizing agents to prevent accidental mixing and dangerous reactions[10].

  • Maintain Closed Containers: Keep the waste container securely closed at all times, except when adding waste[8][9]. This prevents the release of vapors into the laboratory atmosphere.

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (like a bin or tray) to contain any potential leaks[10].

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate risks. These steps should only be undertaken by trained personnel.

Step-by-Step Spill Cleanup Procedure
  • Ensure Safety and Alert Others: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated and eliminate all ignition sources[2][11].

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in Table 2.

  • Contain the Spill: Prevent the spill from spreading or entering drains by creating a dike around the perimeter with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent[2][11][12]. Do not use combustible materials like paper towels to absorb the bulk of the spill[11].

  • Absorb the Material: Apply the absorbent material, working from the outside of the spill inward. Allow the material to fully absorb the liquid[12][13].

  • Collect the Residue: Using spark-proof tools, carefully scoop the absorbed material into a designated, leak-proof hazardous waste container[3][14].

  • Decontaminate the Area: Wipe the spill area with soap and water. All cleaning materials (sponges, paper towels) are now considered hazardous waste and must be placed in the same container as the absorbed spill material[13][14].

  • Dispose of Contaminated Items: Place all contaminated PPE and cleaning materials into the waste container. Seal the container, label it clearly as "Spill Debris: N,2,6-trimethylcyclohexan-1-amine," and arrange for disposal.

Disposal Pathway Decision Framework

The proper disposal route for N,2,6-trimethylcyclohexan-1-amine is straightforward: all forms of this chemical waste are considered hazardous and must be managed by a licensed professional service. Drain and trash disposal are strictly prohibited[1][8]. The following diagram illustrates the decision process for managing waste from generation to final disposal.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_collection Collection & Storage cluster_disposal Final Disposal Waste Waste Generated (N,2,6-trimethylcyclohexan-1-amine) Bulk Bulk/Unused Chemical Waste->Bulk Identify Waste Type Spill Spill Cleanup Debris Waste->Spill Identify Waste Type PPE Contaminated PPE (Gloves, Coats, etc.) Waste->PPE Identify Waste Type Rinse Empty Container Rinseate Waste->Rinse Identify Waste Type Collect Collect in a Labeled, Sealed, Compatible Hazardous Waste Container Bulk->Collect Spill->Collect PPE->Collect Rinse->Collect Store Store in a Designated, Ventilated Area with Secondary Containment Collect->Store Ensure proper segregation Disposal Dispose of Contents/Container to an Approved Waste Disposal Plant Store->Disposal Arrange pickup by licensed hazardous waste contractor

Caption: Decision workflow for N,2,6-trimethylcyclohexan-1-amine waste.

Approved Final Disposal Method

The only acceptable method for the disposal of N,2,6-trimethylcyclohexan-1-amine and its associated waste is through a licensed and approved hazardous waste disposal company[1][2][15].

  • Mechanism: These facilities typically employ high-temperature incineration, which is an effective method for destroying organic compounds like amines[16]. This process breaks the molecule down into less harmful components under controlled conditions.

  • Procedure:

    • Ensure all waste containers are properly sealed and labeled as described above.

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.

    • Do not attempt to transport hazardous waste yourself unless you are specifically trained and authorized to do so.

Empty Containers: An empty container that has held this chemical must be managed carefully. Triple rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect this rinseate as hazardous waste[9]. Only after being properly decontaminated and having all labels defaced can the container be disposed of as regular trash or recycled, in accordance with local regulations[7][9].

By adhering to these scientifically grounded procedures, you uphold your commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

  • Safety Data Sheet - Enamine. (n.d.). Enamine.

  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

  • Methylcyclohexane Safety Data Sheet. (2017). Chevron Phillips Chemical.

  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2026). Tokyo Chemical Industry.

  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.

  • Ambeed SDS. (n.d.). Ambeed, Inc.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.

  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.

  • Chemical Spill Cleanup Guidelines. (n.d.). Rowan University.

  • Chemical Safety Data Sheet MSDS / SDS. (2025). ChemicalBook.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. (n.d.). U.S. Environmental Protection Agency.

  • Chemical resistant gloves. (n.d.). Kerbl.

  • General Chemical Spill Procedures. (n.d.). University of British Columbia.

  • SAFETY DATA SHEET - Agilent. (2025). Agilent.

  • Chemical Resistance Reference Chart. (n.d.). Medicom.

  • Chemical spill cleanup procedures. (2021). J&K Scientific LLC.

  • Amines Used in CO2 Capture - Health and Environmental Impacts. (2009). Bellona Foundation.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.

  • Chemical resistance list - disposable gloves. (n.d.). BINGOLD.

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York.

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.

  • Hazardous Waste Disposal Guide. (2023). Northwestern University.

  • Disposal of Chemical Waste. (n.d.). University of Reading.

  • Chemical Resistance of Latex and Nitrile Gloves. (n.d.). USA Scientific, Inc.

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.

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Handling

Personal protective equipment for handling N,2,6-trimethylcyclohexan-1-amine

Operational Guide: Personal Protective Equipment and Handling Protocols for N,2,6-trimethylcyclohexan-1-amine As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory requir...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for N,2,6-trimethylcyclohexan-1-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory requirements, but as a system of mechanistic causations. N,2,6-trimethylcyclohexan-1-amine is a sterically hindered cycloaliphatic amine utilized in advanced drug development and organic synthesis. While its steric bulk provides unique regioselectivity in synthetic pathways, it dictates a severe physical and toxicological profile. The nitrogen's lone pair acts as a highly reactive nucleophile and strong base. Upon contact with human tissue, aliphatic amines rapidly saponify the lipid bilayer of cell membranes, causing severe liquefaction necrosis[1]. Furthermore, the trimethyl substitution increases the molecule's lipophilicity compared to unsubstituted cyclohexanamine, drastically accelerating dermal penetration.

To handle this chemical safely, we must implement a self-validating safety architecture governed by the standards[2][3]. This guide provides the definitive, step-by-step operational and disposal protocols for handling this hazardous amine.

Quantitative PPE Matrix and Material Causality

Selecting the correct Personal Protective Equipment (PPE) requires understanding chemical permeation on a molecular level. Lipophilic aliphatic amines readily permeate standard laboratory elastomers. The table below summarizes the quantitative breakthrough data for cycloaliphatic amines across various glove materials[4][5].

Table 1: Glove Material Breakthrough and Permeation Data for Cycloaliphatic Amines

Glove MaterialThickness (mil)Breakthrough Time (min)Degradation RatingApplication Suitability
Natural Rubber Latex4.0< 3PoorNOT RECOMMENDED
Standard Nitrile5.010 - 15FairIncidental splash only
Heavy Duty Butyl14.0> 120GoodShort-term handling
Laminated (EVOH/PE)2.5> 480ExcellentOPTIMAL (Primary barrier)

Causality of Selection: Laminated EVOH/PE (Ethylene Vinyl Alcohol/Polyethylene) gloves are required. The highly polar EVOH layer blocks the diffusion of the amine, while the PE layers provide structural integrity against lipophilic degradation. Standard nitrile gloves will fail rapidly due to the amine's non-polar structural elements.

Step-by-Step Methodology: Dispensing and Handling

Every protocol must be a self-validating system. If a failure occurs, the system must immediately alert the operator before physiological exposure happens.

Phase 1: Pre-Operation Setup & PPE Donning

  • Fume Hood Validation: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue paper to the bottom of the sash; a continuous inward pull visually validates negative pressure.

  • Donning Primary PPE: Wear a flame-resistant (FR) lab coat, full-coverage chemical splash goggles, and a polycarbonate face shield.

  • Double-Gloving Technique: Don a pair of Laminated EVOH/PE gloves as the inner primary barrier. Don a pair of heavy-duty nitrile gloves (minimum 8 mil) over the laminate gloves.

    • Causality: Laminate gloves offer supreme chemical resistance but poor mechanical dexterity and tear resistance. The outer nitrile glove provides mechanical protection and tactile grip[6].

Phase 2: Dispensing the Amine

  • Secondary Containment: Place the N,2,6-trimethylcyclohexan-1-amine reagent bottle inside a secondary polyethylene containment tray within the fume hood.

  • Vapor Detection (Self-Validating Step): Tape a moistened strip of universal pH indicator paper to the inside wall of the fume hood, 10 inches away from the dispensing zone.

  • Transfer: Use a glass syringe with a Luer-lock stainless steel needle or a dedicated glass pipette.

    • Causality: Avoid plastic pipettes, as the lipophilic amine can leach plasticizers and degrade the polymer.

  • Validation Check: Observe the pH paper during transfer. If the paper turns blue/purple (indicating pH > 9), amine vapor is escaping the primary handling zone[7]. This validates a failure in local exhaust capture; halt operations immediately and lower the sash.

Phase 3: Reaction Quenching & Decontamination

  • Neutralization: Residual N,2,6-trimethylcyclohexan-1-amine in glassware must be quenched before removal from the hood. Slowly add a 1M solution of Citric Acid or Sodium Bisulfate ( NaHSO4​ ) to the residues.

    • Causality: Weak acids are preferred over strong mineral acids (like HCl) to prevent highly exothermic, violent salt-formation reactions that can aerosolize the amine[1].

  • pH Validation: Test the aqueous wash with pH paper. The system is validated as safe for standard hazardous waste consolidation only when the pH reads between 6 and 8.

Logical Workflow Diagram

The following diagram illustrates the logical relationship between hazard assessment, handling, and disposal.

G A Hazard Assessment (OSHA 29 CFR 1910.132) B PPE Selection & Verification (EVOH/PE Gloves, Face Shield) A->B C Dispensing in Fume Hood (Face Velocity >100 fpm) B->C D Reaction Execution (Closed System) C->D E Quenching & Neutralization (pH Validation) D->E F RCRA Hazardous Waste Disposal (EPA D002) E->F

Workflow for handling N,2,6-trimethylcyclohexan-1-amine from hazard assessment to disposal.

Waste Disposal Plan (EPA RCRA Compliance)

Under the , N,2,6-trimethylcyclohexan-1-amine waste is strictly regulated from "cradle to grave"[8].

  • Waste Classification: Unreacted amine and its basic aqueous washings exhibit the characteristic of Corrosivity (pH 12.5) and must be coded as EPA Hazardous Waste D002 [9].

  • Segregation: Never mix amine waste with halogenated solvents or oxidizing agents.

    • Causality: Amines can react exothermically with halogenated compounds over time to form explosive quaternary ammonium salts.

  • Storage: Store waste in high-density polyethylene (HDPE) carboys. Glass bottles are acceptable but pose a shatter risk. Ensure the container is equipped with a vented cap to prevent pressure buildup from off-gassing.

  • Labeling & Manifesting: Clearly label the container with "Hazardous Waste - Corrosive Basic Organic (Contains N,2,6-trimethylcyclohexan-1-amine)". Transport to the facility's central accumulation area within the 90-day regulatory limit for large quantity generators[10].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR. URL:[Link]

  • National Research Council / CUNY. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." CUNY Laboratory Safety Manual. URL:[Link]

  • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." US EPA. URL: [Link]

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